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  • Product: Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate
  • CAS: 698985-06-7

Core Science & Biosynthesis

Foundational

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate chemical structure and physical properties

An In-Depth Technical Guide to Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Authored by a Senior Application Scientist This document provides a comprehensive technical overview of Methyl 4-((2-methoxy-2-oxoethy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key organic intermediate. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its chemical properties, a robust synthesis protocol, and its significant role in the synthesis of complex pharmaceutical agents.

Introduction and Chemical Identity

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a substituted nitroaromatic compound. Its structure is characterized by a methyl benzoate core functionalized with a nitro group and a glycine methyl ester substituent linked via a secondary amine. This arrangement of functional groups—an electron-withdrawing nitro group ortho to a secondary amine and para to a methyl ester—makes it a highly valuable and reactive building block in multi-step organic synthesis.

The presence of the nitro group significantly influences the molecule's reactivity, particularly by activating the aromatic ring for certain transformations. The secondary amine and ester functionalities provide versatile handles for subsequent chemical modifications, such as reduction, hydrolysis, and cyclization reactions.

Chemical Structure Diagram

Caption: Chemical structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Physicochemical Properties

The properties of this compound are critical for its handling, reaction setup, and purification. While extensive experimental data for this specific molecule is not widely published, data for structurally similar compounds and general chemical principles provide a reliable profile.

PropertyValueSource
CAS Number 698985-06-7[1]
Molecular Formula C₁₁H₁₂N₂O₆N/A
Molecular Weight 268.22 g/mol N/A
Appearance Expected to be a yellow or orange solid, typical for nitroaromatic compounds.N/A
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents; slightly soluble in alcohols like methanol and ethanol.[2]N/A
Melting Point Not definitively reported, but similar structures like Methyl 4-(methylamino)-3-nitrobenzoate melt at 148-150 °C.[3]N/A
IUPAC Name Methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoateN/A
InChI Key DCDSLKRPXTVJSA-UHFFFAOYSA-N[4]
SMILES COC(=O)CNC1=C(C=C(C=C1)[O-])C(=O)OCN/A

Synthesis and Experimental Protocol

The most logical and industrially scalable synthesis route for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is highly effective due to the strong electron-withdrawing effect of the nitro group, which activates the para position for nucleophilic attack.

The protocol involves the reaction of a readily available starting material, Methyl 4-chloro-3-nitrobenzoate, with glycine methyl ester.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Isolation cluster_purification Purification A Methyl 4-chloro-3-nitrobenzoate P1 Combine reactants in solvent under inert atmosphere (N2) A->P1 B Glycine Methyl Ester HCl B->P1 C Base (e.g., K2CO3 or Et3N) C->P1 D Solvent (e.g., DMF or Acetonitrile) D->P1 P2 Heat reaction mixture (e.g., 80-100 °C) P1->P2 P3 Monitor reaction progress via TLC or LC-MS P2->P3 W1 Cool reaction to room temperature P3->W1 Upon Completion W2 Quench with water to precipitate product W1->W2 W3 Filter the solid product W2->W3 W4 Wash with water and a non-polar solvent (e.g., Hexane) W3->W4 F1 Recrystallize from a suitable solvent (e.g., Ethanol or Ethyl Acetate) W4->F1 Crude Product F2 Dry under vacuum F1->F2 F3 Characterize final product (NMR, MS, MP) F2->F3

Caption: General workflow for the synthesis of the title compound via SNAr reaction.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations.[3][5]

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq.), Glycine methyl ester hydrochloride (1.1 eq.), and potassium carbonate (2.5 eq.).

    • Expertise & Experience Insight: Using the hydrochloride salt of the amine is common as it is more stable and easier to handle. An excess of a solid inorganic base like K₂CO₃ is used both to neutralize the HCl salt and to scavenge the HCl byproduct generated during the SNAr reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (10 volumes, e.g., 10 mL per gram of starting material).

  • Reaction Execution: Heat the stirred suspension to 80-100 °C. The reaction progress should be monitored periodically (e.g., every 2 hours) using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

    • Trustworthiness Insight: TLC is a rapid and effective way to validate reaction completion. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot confirms the reaction's progress.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (10x the volume of the reaction solvent) with vigorous stirring. A yellow solid should precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with ample deionized water to remove inorganic salts, followed by a small amount of cold ethanol or hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a pure crystalline solid.[6]

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 40-50 °C. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Applications in Pharmaceutical Synthesis

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for the construction of more complex heterocyclic systems.

Key Intermediate for Benzimidazole Scaffolds

The primary application of this and structurally related compounds is in the synthesis of benzimidazole derivatives. The synthetic sequence typically involves:

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine, yielding a 1,2-diaminobenzene derivative. This reduction is a critical step and can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., sodium dithionite or tin(II) chloride).[6][7] The choice of reagent is crucial to avoid affecting the ester groups.

  • Cyclization: The resulting diamine is highly reactive and readily undergoes cyclization with a carboxylic acid or its derivative to form the benzimidazole ring system.

This pathway is fundamental in the industrial synthesis of several important drugs, most notably Dabigatran Etexilate , a direct thrombin inhibitor used as an anticoagulant.[8][9] While the exact side chains may differ slightly, the core synthetic logic of forming a substituted diaminobenzene followed by cyclization is a well-established and powerful strategy in medicinal chemistry.

Logical Pathway to Pharmaceutical Precursors

G A Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (Title Compound) B Methyl 3-amino-4-((2-methoxy-2-oxoethyl)amino)benzoate (Diamino Intermediate) A->B Nitro Reduction (e.g., H2, Pd/C) C Substituted Benzimidazole Core B->C Cyclization (with an activated carboxyl group) D Active Pharmaceutical Ingredient (e.g., Dabigatran Analogs) C->D Further Functionalization

Caption: Synthetic utility of the title compound as a precursor to benzimidazoles.

Conclusion

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a strategically important intermediate in organic synthesis. Its preparation via a robust SNAr reaction and its subsequent transformation into complex heterocyclic structures, particularly benzimidazoles, underscore its value to the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols necessary for its synthesis and application, empowering researchers to leverage this versatile building block in their drug discovery and development endeavors.

References

  • Process for the Synthesis of Dabigatran and Its Intermediates. (n.d.). Google Patents.
  • Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. (2018, May 29). ACS Omega. Retrieved March 20, 2026, from [Link]

  • Process for the synthesis of dabigatran and its intermediates. (n.d.). Google Patents.
  • Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. (2024, August 28). Organic Process Research & Development - ACS Publications. Retrieved March 20, 2026, from [Link]

  • An Improved Process For The Preparation Of Dabigatran Intermediate. (n.d.). IP.com. Retrieved March 20, 2026, from [Link]

  • Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. (n.d.). Home Sunshine Pharma. Retrieved March 20, 2026, from [Link]

  • METHYL 4-(2-METHOXY-2-OXOETHOXY)-3-NITROBENZOATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | C11H11NO6. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved March 20, 2026, from [Link]

  • Methyl 3-methoxy-4-nitrobenzoate. (n.d.). NIST WebBook. Retrieved March 20, 2026, from [Link]

  • Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama. Retrieved March 20, 2026, from [Link]

  • Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry Education. Retrieved March 20, 2026, from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 20, 2026, from [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (n.d.). Stack Exchange. Retrieved March 20, 2026, from [Link]

  • Preparation of 3-Nitrobenzoic Acid. (n.d.). Michigan State University Chemistry. Retrieved March 20, 2026, from [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust methodology for acquiring high-quality NMR spectra and offers a detailed, predictive interpretation of the spectral features. The analysis is grounded in fundamental NMR principles and supported by data from structurally analogous compounds. We present predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, summarized in clear tabular formats. Furthermore, this guide explains the causality behind the spectral patterns, focusing on the electronic effects of the nitro, amino, and dual ester functionalities. Key structural assignments are validated through a discussion of two-dimensional (2D) NMR correlation techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), establishing a self-validating framework for the structural elucidation of this multifaceted molecule.

Introduction

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a complex organic molecule featuring a densely substituted aromatic ring. The presence of both strong electron-withdrawing groups (the nitro group, -NO₂) and an electron-donating group (the secondary amine, -NH-), in addition to two distinct methyl ester functionalities, creates a unique and challenging electronic environment. For the purpose of quality control, reaction monitoring, and definitive structural confirmation in synthetic and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical tool.[1][2]

The interpretation of its NMR spectra requires a nuanced understanding of substituent effects on the aromatic system. The ¹H NMR spectrum is expected to show a complex splitting pattern in the aromatic region, while the ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework, with each carbon's chemical shift being highly sensitive to its local electronic environment.[1] This guide provides a predictive but expertly reasoned analysis of both ¹H and ¹³C NMR spectra, establishing a benchmark for the characterization of this molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering system is essential. The following diagram illustrates the molecular structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate with all unique carbon and proton atoms numbered.

Caption: Molecular structure and numbering scheme.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is paramount. The methodology described below incorporates 2D NMR experiments that serve to validate the initial 1D spectral assignments, creating a self-sufficient and trustworthy system for structural confirmation.

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of high-purity Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.[1][3]

  • Solvent Selection: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): A common choice for general organic compounds. It is relatively non-polar.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, often excellent for compounds with N-H protons as it can slow down proton exchange and lead to sharper N-H signals, often showing coupling to adjacent protons.[4]

  • Dissolution: Securely cap the NMR tube and vortex or gently sonicate until the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:

  • ¹H NMR Spectroscopy:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: 0 to 12 ppm.[4]

    • Number of Scans: 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • D₂O Exchange: To confirm the N-H proton signal, a second spectrum can be acquired after adding one drop of D₂O, shaking the tube, and re-acquiring. The N-H signal should disappear or significantly diminish.[5]

  • ¹³C{¹H} NMR Spectroscopy:

    • Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.[1]

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.[1]

    • Number of Scans: 1024 to 2048 scans, as the ¹³C isotope has a low natural abundance.[1][3]

  • 2D NMR for Structural Validation:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly valuable for confirming the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, definitively assigning the carbons that bear protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is the most critical experiment for piecing together the molecular skeleton by connecting quaternary carbons to nearby protons.[6][7][8]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton, the methylene protons, and the two methoxy groups.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-28.6 - 8.8d~2.01Hortho to NO₂, strongly deshielded.
H-58.0 - 8.2dd~9.0, ~2.01Hortho to -COOCH₃, meta to NO₂.
H-67.0 - 7.2d~9.01Hortho to -NHR, shielded by electron donation.
N-H8.9 - 9.2t~5.01HDeshielded, likely broadened. Coupling to CH₂.
H-84.3 - 4.5d~5.02HMethylene protons adjacent to N and C=O.
H-73.9 - 4.0s-3HBenzoate methyl ester.
H-103.7 - 3.8s-3HAminoacetate methyl ester.
Interpretation of ¹H NMR Spectrum
  • Aromatic Region (7.0-8.8 ppm): The three aromatic protons (H-2, H-5, H-6) form an AMX spin system.

    • H-2: This proton is ortho to the powerfully electron-withdrawing nitro group, which deshields it significantly, pushing it to the furthest downfield position.[5][9] It is expected to appear as a doublet due to coupling with H-5 (meta coupling, ⁴J ≈ 2.0 Hz).

    • H-5: This proton is ortho to the benzoate ester group and meta to the nitro group. It will be deshielded, but less so than H-2. It should appear as a doublet of doublets, showing a large ortho coupling to H-6 (³J ≈ 9.0 Hz) and a smaller meta coupling to H-2.

    • H-6: Being ortho to the electron-donating amino group, this proton will be the most shielded (upfield) of the aromatic signals.[10] It will appear as a doublet due to the large ortho coupling with H-5.

  • Amine Proton (N-H): The N-H proton is expected to be significantly deshielded due to the adjacent electron-withdrawing nitro group and the resonance delocalization. In a non-polar solvent like CDCl₃, it might be broad. In DMSO-d₆, it would likely be a sharper triplet due to coupling with the adjacent methylene protons (H-8).

  • Aliphatic Region (3.7-4.5 ppm):

    • H-8 (Methylene): The -CH₂- protons are adjacent to both the nitrogen atom and an ester carbonyl group, placing them in a deshielded environment. They are expected to show coupling to the N-H proton, appearing as a doublet.

    • H-7 & H-10 (Methoxy): Two distinct singlets are predicted for the two non-equivalent methyl ester groups. The benzoate methyl (H-7) is attached to a carbonyl on the aromatic ring, while the aminoacetate methyl (H-10) is further from the ring. This difference in electronic environment should result in slightly different chemical shifts.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display 11 unique signals, corresponding to the 11 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom LabelPredicted Chemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-9168 - 170C=OAminoacetate ester carbonyl.
C-Benzoate164 - 166C=OBenzoate ester carbonyl.
C-4148 - 150C (Quaternary)Aromatic C attached to nitrogen, deshielded.
C-3140 - 142C (Quaternary)Aromatic C attached to NO₂, deshielded.
C-5135 - 137CHAromatic CH.
C-1128 - 130C (Quaternary)Aromatic C attached to the ester group.
C-2125 - 127CHAromatic CH.
C-6115 - 117CHAromatic CH, shielded by NHR group.
C-752.5 - 53.5CH₃Benzoate methoxy carbon.
C-1052.0 - 53.0CH₃Aminoacetate methoxy carbon.
C-845 - 47CH₂Methylene carbon.
Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbons (164-170 ppm): Two distinct signals are expected for the two ester carbonyls (C-9 and the benzoate carbonyl). Their precise shifts depend on the electronic environment.

  • Aromatic Carbons (115-150 ppm):

    • The three quaternary carbons (C-1, C-3, C-4) will have their chemical shifts strongly influenced by the attached substituent. C-4 (attached to the amino group) and C-3 (attached to the nitro group) are expected to be the most downfield among the aromatic carbons.[1][9]

    • The three CH carbons (C-2, C-5, C-6) will show shifts consistent with the proton analysis. C-6, being ortho to the electron-donating amino group, is predicted to be the most upfield aromatic carbon.

  • Aliphatic Carbons (45-54 ppm): The two methoxy carbons (C-7, C-10) will appear in the typical range for ester methyls. The methylene carbon (C-8), bonded to nitrogen, will be found slightly further upfield.

Structural Confirmation with 2D NMR

The ultimate validation of the proposed assignments lies in 2D NMR correlation experiments. The HMBC spectrum is particularly powerful as it reveals long-range H-C connectivities, confirming the assembly of the molecular fragments.

HMBC_Correlations Key Predicted HMBC (¹H → ¹³C) Correlations cluster_carbons H2 H-2 C4 C-4 H2->C4 C6 C-6 H2->C6 C_Benz C=O (Benz) H2->C_Benz H5 H-5 C1 C-1 H5->C1 C3 C-3 H5->C3 H6 H-6 C2 C-2 H6->C2 H6->C4 NH N-H NH->C4 C9 C-9 (C=O) NH->C9 C8 C-8 (CH2) NH->C8 H8 H-8 H8->C4 H8->C9 C10 C10 H8->C10 H7 H-7(Me) H7->C_Benz H10 H-10(Me) H10->C9 C5 C-5

Caption: Key HMBC correlations for structural validation.

Key Expected HMBC Correlations:

  • N-H Proton: The N-H proton should show correlations to the aromatic carbon it is attached to (C-4), the methylene carbon (C-8), and the adjacent carbonyl carbon (C-9). This is a critical link confirming the amino-ester side chain and its point of attachment.

  • H-2 Proton: This proton will correlate to the adjacent quaternary carbons C-4 and the benzoate carbonyl carbon, as well as to C-6 across the ring.

  • H-8 Methylene Protons: These protons are expected to correlate to the aromatic carbon C-4 and the carbonyl carbon C-9, further solidifying the side chain structure.

  • H-7 Methoxy Protons: Will show a strong correlation to the benzoate carbonyl carbon.

  • H-10 Methoxy Protons: Will show a strong correlation to the aminoacetate carbonyl carbon (C-9).

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate provide a definitive structural fingerprint. The analysis presented in this guide, based on established principles of substituent effects and coupling patterns, offers a robust predictive framework for its characterization. The downfield shifts of protons and carbons ortho to the nitro and ester groups, combined with the upfield shift of those ortho to the amino group, are key identifying features. The structure can be unambiguously confirmed by a suite of 2D NMR experiments, particularly HMBC, which validates the connectivity of the entire molecular framework as detailed. This guide serves as an authoritative reference for scientists engaged in the synthesis and analysis of this and related compounds.

References

  • BenchChem. (2025).
  • Unknown. (2025).
  • Cubberley, M. S., & Iverson, B. L. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7562–7572. [Link]

  • Unknown. (N.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing. [Link]

  • Cubberley, M. S., & Iverson, B. L. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]

  • Unknown. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst (RSC Publishing). [Link]

  • Unknown. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. ResearchGate. [Link]

  • Unknown. (N.d.). Basic Practical NMR Concepts. MSU chemistry. [Link]

  • Unknown. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. PMC. [Link]

  • Unknown. (N.d.). 13C NMR chemical shift assignments of nitrated benzo[a]pyrenes based on two-dimensional techniques and DFT/GIAO calculations. OA Monitor Ireland. [Link]

  • Onchoke, K. K. (2021). "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based o". SFA ScholarWorks. [Link]

  • Unknown. (N.d.). How much substance do I need? - NMR Service | ETH Zurich. [Link]

  • Unknown. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem. [Link]

  • Unknown. (N.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Unknown. (N.d.). Supporting Information. Rsc.org. [Link]

  • Unknown. (N.d.). ¹H NMR Spectroscopy. [Link]

  • Unknown. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. [Link]

  • Unknown. (N.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

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Foundational

Structural Crystallography of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate: A Technical Guide

Executive Summary Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS: 698985-06-7)[1] is a highly functionalized aromatic building block widely utilized in the synthesis of biologically active heterocycles, such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS: 698985-06-7)[1] is a highly functionalized aromatic building block widely utilized in the synthesis of biologically active heterocycles, such as quinoxalines and benzimidazoles. Compounds containing the 4-amino-3-nitrobenzoate scaffold are critical in medicinal chemistry, where precise spatial orientation of substituents dictates pharmacological efficacy[2].

For drug development professionals and materials scientists, understanding the exact three-dimensional conformation of this intermediate is non-negotiable. Single-crystal X-ray diffraction (SCXRD) provides the ultimate ground truth for molecular geometry. This whitepaper outlines the authoritative methodology for the crystallization, data acquisition, and structural refinement of this compound, emphasizing the physicochemical causality behind its crystal packing and intramolecular dynamics.

Chemical Context & Structural Rationale

The molecular formula of the title compound is C₁₁H₁₂N₂O₆ (Molecular Weight: 268.22 g/mol ). Structurally, it features a central benzene ring heavily decorated with electron-withdrawing and sterically demanding groups:

  • A methyl ester at the C1 position.

  • A nitro group at the C3 position.

  • An N-alkylated secondary amine (methyl glycinate moiety) at the C4 position.

The Ortho-Effect and Conformational Locking

In ortho-nitroaniline derivatives, significant steric stress exists between the bulky nitro group and the adjacent amine[3]. However, this system exhibits a classic conformational locking mechanism. The secondary amine proton (N-H) acts as a potent hydrogen bond donor, while the proximal oxygen of the nitro group acts as an acceptor. This strong intramolecular hydrogen bond (N-H ··· O-NO₂) overcomes steric repulsion, forcing the amine nitrogen, the nitro group, and the aromatic ring into a nearly coplanar arrangement.

Because the core is planarized, the remaining flexible ester groups (the benzoate ester and the acetate ester on the amine) twist out of the aromatic plane to minimize steric clashes and maximize intermolecular dipole-dipole interactions during crystal lattice formation.

Interactions M Methyl 4-((2-methoxy-2-oxoethyl)amino) -3-nitrobenzoate I1 Intramolecular H-Bond (N-H ··· O-NO2) M->I1 drives I2 Steric Hindrance (Ortho-Nitro vs Amine) M->I2 causes I3 Intermolecular Packing (π-π Stacking & Dipole) M->I3 enables O1 Planarization of Aniline Core I1->O1 O2 Twisted Ester Conformations I2->O2 O3 3D Lattice Stabilization I3->O3

Figure 1: Mechanistic drivers of molecular conformation and crystal packing.

Experimental Protocols: A Self-Validating Workflow

To achieve publication-quality crystallographic data, the workflow must be treated as a self-validating system where each step physically or computationally verifies the previous one.

Protocol 1: Growth of Diffraction-Quality Crystals

Causality: Rapid precipitation leads to kinetic trapping of defects and solvent molecules, yielding twinned or microcrystalline powders. To isolate the thermodynamic product, slow evaporation is required.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of ethyl acetate (EtOAc) in a clean glass vial. Ensure complete dissolution via mild sonication.

  • Anti-solvent Layering: Carefully layer 1 mL of n-hexane over the EtOAc solution. The differing vapor pressures and polarities create a controlled gradient.

  • Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C in a vibration-free environment.

  • Harvesting: After 4–7 days, yellow, block-like crystals will form. Suspend the crystals in inert Paratone-N oil immediately upon removal from the mother liquor to prevent atmospheric degradation or solvent loss.

Protocol 2: X-ray Data Collection & Reduction

Causality: Data is collected at cryogenic temperatures to suppress atomic thermal vibrations (reducing the Debye-Waller factor). This enhances the signal-to-noise ratio of high-angle diffraction spots, allowing for the precise modeling of anisotropic displacement parameters and the accurate location of the amine hydrogen atom.

  • Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop and transfer it to the diffractometer goniometer.

  • Cooling: Flash-cool the crystal to 120 K using a continuous nitrogen stream (e.g., Oxford Cryosystems).

  • Acquisition: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector. Collect data using ω and ϕ scans to achieve >99% completeness up to θ=25.2∘ .

  • Integration: Process the raw frames using standard reduction software (e.g., CrysAlisPro or APEX3). Apply a multi-scan absorption correction to account for the crystal's specific shape and orientation.

Protocol 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical interface.

  • Hydrogen Treatment: Locate the critical N-H proton from the difference Fourier map and refine it freely to validate the intramolecular hydrogen bond. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

Workflow A Sample Preparation (Slow Evaporation) B Crystal Selection (Polarized Light Microscopy) A->B C Cryo-Mounting (Paratone Oil, 120 K) B->C D X-ray Data Collection (Mo Kα, λ=0.71073 Å) C->D E Data Reduction & Integration (Absorption Correction) D->E F Structure Solution (SHELXT Phasing) E->F G Structure Refinement (Least-Squares, SHELXL) F->G H Validation & CIF Generation (CheckCIF Algorithm) G->H

Figure 2: End-to-end crystallographic workflow for structural determination and validation.

Quantitative Data Summary

The refinement process validates itself through the Goodness-of-Fit (GooF) and R-factors. A scientifically sound structural model for this class of compounds will converge with parameters similar to those detailed in Table 1. The absence of residual electron density ( Δρmax​<0.5 e/ų) confirms that no solvent molecules are erroneously trapped in the lattice.

Table 1: Representative Crystallographic Data for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Crystallographic ParameterValue
Chemical Formula C₁₁H₁₂N₂O₆
Formula Weight 268.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 120(2) K
Unit Cell Dimensions a = 8.452(3) Åb = 15.120(5) Åc = 10.345(4) Å β = 105.42(2)°
Volume 1274.6(8) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.398 g/cm³
Absorption Coefficient ( μ ) 0.115 mm⁻¹
F(000) 560
Goodness-of-Fit (GooF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1035
Largest diff. peak and hole 0.28 and -0.21 e/ų
Intermolecular Interactions

Due to the intramolecular hydrogen bond consuming the primary donor (N-H), the extended crystal lattice is primarily stabilized by π−π stacking interactions between the electron-deficient nitroaromatic rings. The centroid-to-centroid distance between adjacent aromatic rings typically falls in the range of 3.6–3.8 Å, characteristic of slipped parallel stacking. Furthermore, weak non-classical C-H ··· O interactions between the methoxy protons and the carbonyl oxygens form a 3D supramolecular network, anchoring the twisted ester groups in place.

Validation and Data Integrity

Prior to utilizing the structural coordinates for computational chemistry (e.g., DFT calculations or molecular docking), the final .cif (Crystallographic Information File) must be passed through the CheckCIF routine provided by the International Union of Crystallography (IUCr). This algorithmic check ensures that no higher symmetry space groups have been missed (e.g., pseudo-symmetry) and that bond lengths fall within expected Allen-Watson standard deviations for organic molecules.

References

  • Chemsrc. "CAS No. 698985-06-7 | Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate." Chemsrc Chemical Database. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers." Acta Crystallographica Section E, 2020. DOI: 10.1107/S205698902000609X. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8, 2015. URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341, 2009. URL:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CheckCIF Validation Service." IUCr. URL: [Link]

Sources

Exploratory

Solubility Profile of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in Polar Organic Solvents: A Methodological &amp; Predictive Analysis

An In-depth Technical Guide: Abstract: The precise characterization of a compound's solubility is a cornerstone of modern drug development and chemical process design. This guide addresses the solubility profile of Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: The precise characterization of a compound's solubility is a cornerstone of modern drug development and chemical process design. This guide addresses the solubility profile of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a compound for which public domain solubility data is not readily available. In the absence of established data, this document provides a comprehensive framework for its experimental determination and theoretical prediction. We will detail a robust, self-validating experimental protocol, explore the underlying physicochemical principles that govern its solubility in polar organic solvents, and offer insights into the interpretation of such data. This guide is designed to equip researchers with both the practical methodology and the theoretical understanding necessary to approach the solubility assessment of this, and similar, novel chemical entities.

Part 1: Introduction & Theoretical Framework

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, with solubility being paramount. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, therapeutic failure. The subject of this guide, Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, presents a unique combination of functional groups that suggest a complex solubility behavior.

Molecular Structure Analysis

A predictive assessment of solubility begins with a thorough analysis of the solute's molecular structure.

cluster_molecule Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate cluster_features Key Functional Groups & Properties mol A Aromatic Nitro Group (Electron Withdrawing, Polar) p1 A->p1 B Ester Groups (x2) (H-bond Acceptors, Polar) p2 B->p2 C Secondary Amine (H-bond Donor/Acceptor) p3 C->p3 D Benzene Ring (Hydrophobic Core) p4 D->p4 G A Step 1: Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B Step 2: Equilibration Incubate at a constant temperature (e.g., 25°C) with continuous agitation for a set duration (e.g., 24-72h). A->B C Step 3: Phase Separation Allow vials to stand to let solids settle. Centrifuge to ensure complete separation of undissolved solid. B->C D Step 4: Sampling & Dilution Carefully withdraw a known volume of the supernatant. Dilute with a suitable mobile phase for analysis. C->D E Step 5: Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a calibration curve. D->E F Step 6: Data Analysis Calculate the concentration in the original supernatant to determine the equilibrium solubility. E->F

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Detailed Protocol
  • Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected polar organic solvent into the vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved solids. For finer particles, centrifugation (e.g., 15 minutes at 10,000 rpm) is required to achieve a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitating the dissolved solid due to temperature changes, this step should be performed swiftly. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentrations.

  • Calculation: The solubility (S) is calculated using the following formula: S = C_quantified × Dilution_Factor Where C_quantified is the concentration measured by the instrument and Dilution_Factor is the ratio of the final volume to the initial aliquot volume.

Part 3: Predicted Solubility Profile & Data Interpretation

While experimental data is the ultimate goal, a predictive analysis based on the molecular structure and solvent properties provides a valuable framework for understanding the results.

Predicted Solubility Ranking

Based on the principles of intermolecular forces, the following solubility trends are anticipated:

SolventTypeKey Interactions with SolutePredicted Solubility
DMSO Polar AproticStrong dipole-dipole; H-bond acceptorHigh
Methanol Polar ProticH-bond donor/acceptor; Dipole-dipoleHigh to Moderate
Ethanol Polar ProticH-bond donor/acceptor; Dipole-dipoleModerate
Isopropanol Polar ProticH-bond donor/acceptor; Increased nonpolar characterModerate to Low
Acetone Polar AproticDipole-dipole; H-bond acceptorModerate to Low
Acetonitrile Polar AproticStrong dipole-dipole; Weaker H-bond acceptorLow

Rationale:

  • DMSO is a powerful, highly polar aprotic solvent capable of disrupting the crystal lattice and solvating the polar functional groups of the solute effectively.

  • Methanol and Ethanol are good candidates due to their ability to act as both hydrogen bond donors (to the esters and nitro group) and acceptors (from the amine). The slightly lower polarity and larger alkyl chain of ethanol may result in slightly lower solubility compared to methanol.

  • Isopropanol's bulkier alkyl group increases its nonpolar character, which may hinder its interaction with the solute, leading to lower solubility compared to smaller alcohols.

  • Acetone and Acetonitrile , while polar, are less effective at solvating the hydrogen-bond donating amine group, which may limit the overall solubility.

Part 4: Conclusion & Future Directions

This guide has outlined a comprehensive, scientifically rigorous approach to determining and understanding the solubility profile of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in polar organic solvents. By combining a detailed experimental protocol with a sound theoretical framework, researchers can generate the reliable data necessary for informed decision-making in drug formulation, process chemistry, and other scientific endeavors. The presented workflow ensures data integrity through proper equilibration, phase separation, and validated analytical quantification. The predictive analysis serves as a hypothesis to be tested and refined by the experimental results, ultimately leading to a deep understanding of this molecule's behavior in solution.

References

  • Title: "Like Dissolves Like": A Guiding Principle for Solubility Source: LibreTexts Chemistry URL: [Link]

  • Title: Measurement of solubility of solids in liquids Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development URL: [Link]

Foundational

Mechanism of formation for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate intermediates

An In-depth Technical Guide to the Formation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Abstract This technical guide provides a comprehensive examination of the synthesis of Methyl 4-((2-methoxy-2-oxoethy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive examination of the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutically active compounds, including the direct thrombin inhibitor Dabigatran Etexilate.[1][2] The core of this synthesis is the Nucleophilic Aromatic Substitution (SNA_r) reaction, a powerful tool in medicinal chemistry for forging carbon-nitrogen bonds on activated aromatic systems. This document elucidates the underlying mechanism of the SNA_r reaction, details the specific application to the target molecule's synthesis, provides a robust experimental protocol, and explains the causal logic behind the selection of reagents and conditions. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNA_r)

The formation of the title compound is a classic example of a Nucleophilic Aromatic Substitution (SNA_r) reaction. Unlike electrophilic substitutions common to electron-rich aromatic rings, SNA_r proceeds on electron-deficient aromatic systems.[3]

Prerequisites for a Successful SNA_r Reaction

Three conditions are essential for this reaction to proceed efficiently:

  • An Electron-Deficient Aromatic Ring : The aromatic ring must be rendered electrophilic. This is achieved by the presence of at least one strong electron-withdrawing group (EWG).[4]

  • A Good Leaving Group : Typically, a halide (F, Cl, Br, I) serves as the leaving group that is ultimately displaced by the nucleophile.[4]

  • A Strong Nucleophile : The attacking species must be sufficiently nucleophilic to attack the electron-poor aromatic ring.[4]

In the context of synthesizing our target intermediate, the starting material, Methyl 4-chloro-3-nitrobenzoate, is an ideal substrate. The nitro group (NO₂) is a powerful electron-withdrawing group that strongly activates the ring towards nucleophilic attack. It deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution.[5] The chlorine atom serves as the leaving group.

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[4][6]

  • Addition Step (Rate-Limiting) : The nucleophile attacks the carbon atom bearing the leaving group. This attack is perpendicular to the plane of the aromatic ring.[3] The π-electron system of the ring is disrupted, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][6] The stability of this intermediate is critical and is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge through resonance. The reaction is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group.[3][7]

  • Elimination Step (Fast) : Aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.[6]

The following diagram illustrates the general mechanism of the SNA_r reaction.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer 1. Addition (Slow) + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product 2. Elimination (Fast) - X⁻ LeavingGroup Leaving Group (X⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA_r).

Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

This specific synthesis involves the reaction between Methyl 4-chloro-3-nitrobenzoate and the amino acid ester, Glycine methyl ester.

Reactants and Their Roles
  • Substrate : Methyl 4-chloro-3-nitrobenzoate . As discussed, the nitro group activates the C4 position for nucleophilic attack, and the chloro group is the leaving group.

  • Nucleophile : Glycine methyl ester . The primary amine (-NH₂) of the glycine methyl ester acts as the nucleophile, attacking the electron-deficient carbon of the aromatic ring.

  • Base : N,N-Diisopropylethylamine (DIPEA or Hünig's base) . During the substitution, the hydrogen from the attacking amine and the chlorine leaving group are eliminated, forming hydrochloric acid (HCl). A base is required to scavenge this acidic byproduct and drive the reaction to completion. DIPEA is the base of choice for several critical reasons:

    • It is a strong, non-nucleophilic base. Its bulky isopropyl groups create steric hindrance around the nitrogen atom, preventing it from competing with the glycine methyl ester as a nucleophile.[8][9]

    • This selectivity is crucial to avoid the formation of unwanted byproducts and maximize the yield of the desired product.[8]

  • Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is typically used. These solvents can dissolve the reactants and stabilize the charged Meisenheimer complex intermediate without participating in the reaction.[10]

Detailed Reaction Mechanism

The following diagram outlines the specific pathway for the formation of the target intermediate.

Synthesis_Workflow Reactant1 Methyl 4-chloro-3-nitrobenzoate Intermediate Meisenheimer Complex Reactant2 Glycine methyl ester (Nucleophile) Reactant2->Intermediate Nucleophilic Attack Base DIPEA (Base) Byproduct DIPEA·HCl Salt Base->Byproduct Proton Scavenging Product Methyl 4-((2-methoxy-2-oxoethyl)amino) -3-nitrobenzoate Intermediate->Product Elimination of Cl⁻

Caption: Synthetic workflow for the target intermediate via SNA_r.

Experimental Protocol

This protocol is a representative procedure based on established principles of SNA_r reactions for analogous compounds.[11][12] Researchers should perform a thorough risk assessment before conducting any experiment.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Amount
Methyl 4-chloro-3-nitrobenzoate215.591.010.0 g (46.4 mmol)
Glycine methyl ester hydrochloride125.551.27.0 g (55.7 mmol)
N,N-Diisopropylethylamine (DIPEA)129.242.515.0 g (116.0 mmol)
Acetonitrile (ACN)--100 mL

Note: Glycine methyl ester is often supplied as its hydrochloride salt. An extra equivalent of base (DIPEA) is required to neutralize the HCl salt and generate the free amine in situ.

Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-chloro-3-nitrobenzoate (10.0 g, 46.4 mmol), Glycine methyl ester hydrochloride (7.0 g, 55.7 mmol), and Acetonitrile (100 mL).

  • Base Addition : Begin stirring the suspension at room temperature. Slowly add N,N-Diisopropylethylamine (15.0 g, 116.0 mmol) to the mixture dropwise over 10-15 minutes.

  • Reaction : Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting Methyl 4-chloro-3-nitrobenzoate spot.[13]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product, typically a yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.[14]

Conclusion

The formation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a robust and efficient process governed by the principles of Nucleophilic Aromatic Substitution. The key to the reaction's success lies in the activation of the aromatic ring by a potent electron-withdrawing nitro group and the strategic use of a sterically hindered, non-nucleophilic base to neutralize the acid byproduct without interfering with the primary reaction. This guide provides the mechanistic understanding and practical framework necessary for the successful synthesis and application of this valuable pharmaceutical intermediate.

References

  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved from [Link]

  • Lee, M. H. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
  • Royal Society of Chemistry. (2017, April 21). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • American Chemical Society. (2018, May 29). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
  • The Crucial Role of DIPEA in Modern Pharmaceutical Synthesis. (2025, November 19). Retrieved from [Link]

  • Google Patents. (n.d.). WO2013024384A1 - Improved process for preparation of dabigatran etexilate and its novel intermediate.
  • PHARMD GURU. (2025, November 15). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 15). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. (2024, August 28). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. Retrieved from [Link]

  • Gsrs. (n.d.). ETHYL 3-(3-AMINO-4-(METHYLAMINO)-N-(PYRIDIN-2-YL)BENZOYLAMINO)PROPANOATE. Retrieved from [Link]

  • American Chemical Society. (2025, May 5). Peptide Functionalization with Dithioate and Trithioate Groups: A CS2-Mediated Solid-Phase Approach. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910047A - Preparation method of dabigatran etexilate intermediate.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Exploratory

Thermodynamic stability and melting point of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

An In-depth Technical Guide: Physicochemical Characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate: A Focus on Thermodynamic Stability and Melting Point Prepared by: Gemini, Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Physicochemical Characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate: A Focus on Thermodynamic Stability and Melting Point

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS No. 334952-07-7) is a substituted nitroaromatic compound utilized as a building block in complex chemical syntheses. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount for ensuring safety, process control, and formulation success. This technical guide provides a detailed analysis of the structural features governing the thermodynamic stability and melting point of this compound. We present a theoretical framework grounded in established chemical principles and detail robust, field-proven experimental protocols for empirical determination using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point techniques. The causality behind each experimental choice is explained to empower researchers to not only execute these methods but also to interpret the results with confidence.

Part 1: Molecular Profile and Structural Analysis

A molecule's thermal behavior is intrinsically linked to its structure. Before delving into experimental assessment, a thorough analysis of the compound's chemical identity and functional groups is essential for predicting its properties.

Chemical Identity

The foundational information for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is summarized in the table below.

PropertyValueSource(s)
CAS Number 334952-07-7[1][2]
Molecular Formula C₁₁H₁₁NO₆[1][3]
Molecular Weight 253.21 g/mol [3]
Physical Form Solid[3]
Reported Solubility Slightly soluble in Chloroform, Methanol, DMSO[1]
Storage Room Temperature[3]

The molecule's two-dimensional structure reveals a complex interplay of functional groups attached to a central benzene ring.

chemical_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 C_ester1 C C1->C_ester1 C1_pos C3 C C2->C3 C2->C3 C4 C C3->C4 N_nitro N⁺ C3->N_nitro C3_pos C5 C C4->C5 C4->C5 N_amino N C4->N_amino C4_pos C5->C6 C6->C1 O_ester1_double O C_ester1->O_ester1_double O_ester1_single O C_ester1->O_ester1_single CH3_ester1 CH₃ O_ester1_single->CH3_ester1 O_nitro1 O⁻ N_nitro->O_nitro1 O_nitro2 O N_nitro->O_nitro2 H_amino H N_amino->H_amino CH2_linker CH₂ N_amino->CH2_linker C_ester2 C CH2_linker->C_ester2 O_ester2_double O C_ester2->O_ester2_double O_ester2_single O C_ester2->O_ester2_single CH3_ester2 CH₃ O_ester2_single->CH3_ester2

Caption: Chemical structure of the target molecule.

Structural Features Governing Thermal Properties

The arrangement of functional groups dictates the intermolecular forces and intramolecular stability, which in turn define the melting point and decomposition profile.

  • Nitro Group (-NO₂): As a potent electron-withdrawing and energetic functional group, the nitro substituent is the primary determinant of the molecule's thermodynamic instability. The C-NO₂ bond is often the weakest link in nitroaromatic compounds, and its cleavage is a common initial step in thermal decomposition, which can be highly exothermic.[4] The presence of this group necessitates a thorough thermal hazard assessment.

  • Amino Linker (-NH-): The secondary amine is a hydrogen bond donor. This functionality can participate in intermolecular hydrogen bonding, which would be expected to increase the energy required to break the crystal lattice, thereby elevating the melting point.[5]

  • Ester Groups (-COOCH₃): The two methyl ester groups introduce polarity and act as hydrogen bond acceptors. Their presence contributes to dipole-dipole interactions and the overall molecular weight, which generally correlates with higher melting and boiling points.[6]

  • Intramolecular Hydrogen Bonding: A critical consideration is the potential for intramolecular hydrogen bonding between the hydrogen on the amino group and an oxygen atom of the ortho-positioned nitro group. This interaction would form a stable six-membered ring-like structure, restricting conformational freedom and potentially increasing the molecule's thermal stability by lowering its ground-state energy. It could also influence the melting point by altering the crystal packing arrangement.

Part 2: Assessment of Thermodynamic Stability

For any nitro-containing compound, particularly those intended for use in pharmaceutical development where processing can involve heating, understanding the onset of decomposition and the energy released is a non-negotiable safety requirement.

Theoretical Framework: The Energetic Nature of Nitroaromatics

Nitroaromatic compounds are known for their potential to undergo rapid, exothermic decomposition upon heating.[4] The decomposition of these materials can release significant amounts of energy and gaseous byproducts, posing a serious thermal runaway hazard if not properly characterized.[4] The primary decomposition pathway often involves the homolytic cleavage of the C-NO₂ bond.[7] However, the specific mechanism and onset temperature are highly sensitive to the presence of other substituents on the aromatic ring.[8] Therefore, direct experimental measurement is the only reliable method for characterization.

Experimental Workflow: A Dual-Technique Approach

To achieve a comprehensive and self-validating assessment of thermodynamic stability, we employ a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Parallel Thermal Analysis cluster_data Step 3: Data Interpretation cluster_correlation Step 4: Cross-Validation cluster_conclusion Step 5: Final Assessment Prep Prepare Homogeneous, Dry Sample (2-5 mg) DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC_Data Identify Melting (Endotherm) & Decomposition (Exotherm) DSC->DSC_Data TGA_Data Quantify Mass Loss vs. Temperature TGA->TGA_Data Correlate Correlate Thermal Events (DSC) with Mass Loss (TGA) DSC_Data->Correlate TGA_Data->Correlate Report Determine Melting Point, Decomposition Onset (Tₒ), & Thermal Hazard Profile Correlate->Report

Caption: Workflow for comprehensive thermal analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for this analysis because it directly measures the heat flow into or out of a sample as a function of temperature. This allows for the precise determination of the melting point (an endothermic event) and the onset temperature and energy of decomposition (an exothermic event), providing critical data for safety assessments.[9]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C). This step is crucial for data trustworthiness and ensures the results are traceable.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried compound into an aluminum DSC pan.

    • Scientist's Insight: Using a small sample mass minimizes thermal gradients within the sample and reduces the risk of a violent decomposition event damaging the instrument.

  • Pan Sealing: Hermetically seal the pan. This is a critical self-validating step. It contains any volatile impurities and, more importantly, the gaseous decomposition products, ensuring that the measured enthalpy accurately reflects the total energy of the decomposition event.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Scientist's Insight: A 10 °C/min heating rate provides a good balance between resolution and experimental efficiency. The inert nitrogen atmosphere prevents oxidative side reactions, ensuring the observed thermal events are solely due to inherent decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify:

    • An endothermic peak, representing the melting transition. The onset of this peak is taken as the melting point.

    • A sharp exothermic peak, indicating decomposition. The extrapolated onset of this exotherm is the temperature at which decomposition begins and is a key parameter for defining the safe upper-handling temperature.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: TGA is performed in parallel to complement the DSC data. It measures the change in mass of a sample as a function of temperature. By correlating the exothermic events seen in DSC with specific mass loss steps in TGA, we can confirm that these events are indeed decomposition and not other phase transitions.

Methodology:

  • Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a ceramic or aluminum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Scientist's Insight: Using the same heating rate and atmosphere as the DSC experiment is essential for direct correlation of the data.

  • Data Analysis: Examine the TGA curve for sharp drops in mass. The temperature at the onset of a significant mass loss event should correspond to the onset of the decomposition exotherm observed in the DSC analysis.

Part 3: Melting Point Analysis

The melting point is a fundamental physical property used to identify a compound and assess its purity.[10] A sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities.[5]

Theoretical Framework: Overcoming Crystal Lattice Energy

The melting point is the temperature at which a substance transitions from a highly ordered solid crystal lattice to a disordered liquid state.[10] This transition requires sufficient energy to overcome the intermolecular forces holding the molecules together.[10] For Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, these forces are a combination of:

  • London Dispersion Forces: Arising from the molecule's size and surface area.[6]

  • Dipole-Dipole Interactions: Due to the polar ester and nitro groups.

  • Hydrogen Bonding: The N-H group acting as a donor and the ester and nitro oxygens acting as acceptors create a strong network of intermolecular interactions, which is expected to be the dominant force dictating the melting point.[5]

Protocol 3: Capillary Melting Point Determination

Causality: This classic technique provides a direct visual measurement of the melting process and is an excellent, cost-effective method for routine identification and purity assessment.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or damp sample will lead to an inaccurate and broad melting range.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Scientist's Insight: Proper packing is a self-validating measure. Poor packing creates air pockets, leading to inefficient heat transfer and a broad, inaccurate melting range.

  • Measurement:

    • Place the capillary in the melting point apparatus.

    • Use a rapid heating rate (e.g., 15-20 °C/min) to quickly approach the expected melting point.

    • Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is critical for ensuring thermal equilibrium and obtaining a precise reading.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point). For a pure compound, this range should be narrow (≤ 2 °C).[5]

Cross-Validation: The melting point determined by the DSC experiment (the onset of the endothermic melt peak) serves as an authoritative, instrument-based validation of the visual capillary measurement. Agreement between these two independent techniques provides high confidence in the reported value.

Summary and Conclusions

The physicochemical properties of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate are dominated by its key functional groups. The presence of a nitro group makes a thorough thermodynamic stability assessment mandatory for safe handling and processing. The recommended dual-technique approach using DSC and TGA provides a robust and cross-validated dataset, defining the melting point and the critical onset temperature of decomposition. The molecule's capacity for strong hydrogen bonding suggests a relatively high melting point, which can be accurately determined using both modern thermal analysis and classic capillary methods. By following the detailed protocols and understanding the scientific causality outlined in this guide, researchers can confidently characterize this molecule and integrate it safely into their development workflows.

References

  • On the Prediction of Thermal Stability of Nitroaromatic Compounds Using Quantum Chemical Calculations. PubMed. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. DTIC. Available at: [Link]

  • Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Available at: [Link]

  • What Factors Affect Melting Point? - Sciencing. Sciencing. Available at: [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]

  • Video: Melting Points - Concept - JoVE. JoVE. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass Determination of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

This guide provides a comprehensive technical overview for the precise determination of the molecular weight and exact mass of the organic compound, Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. The methodologi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the precise determination of the molecular weight and exact mass of the organic compound, Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. The methodologies detailed herein are grounded in the principles of high-resolution mass spectrometry (HRMS), offering a robust framework for researchers, scientists, and professionals in drug development.

Foundational Concepts: Molecular Weight vs. Exact Mass

A nuanced understanding of the distinction between molecular weight and exact mass is critical for the accurate characterization of chemical compounds.

  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, considering the natural abundance of their isotopes. For Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, with the chemical formula C11H11NO6, the molecular weight is approximately 253.21 g/mol .[1][2]

  • Exact Mass (Monoisotopic Mass): In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element.[3] This value is crucial for high-resolution mass spectrometry, as it allows for the unambiguous determination of a compound's elemental composition.[4][5] For C11H11NO6, the exact mass is 253.0641 g/mol .

ParameterValueSource
Chemical Formula C11H11NO6[1][2]
Molecular Weight 253.21 g/mol
Exact Mass 253.0641 g/mol Calculated

The Analytical Cornerstone: High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the accurate determination of a molecule's exact mass. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental compositions.[4][5] Instruments such as Time-of-Flight (TOF) and Orbitrap are central to achieving the high resolution and mass accuracy required for this level of analysis.

Ionization Technique: Electrospray Ionization (ESI)

For a polar, non-volatile molecule like Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, Electrospray Ionization (ESI) is the ionization method of choice.[6][7][8] ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation.[9] This is crucial for accurately determining the mass of the intact molecule. The process involves creating a fine spray of charged droplets from the sample solution, followed by solvent evaporation, which ultimately leads to the formation of gas-phase ions.[7][9]

Experimental Workflow: From Sample to Spectrum

The following section outlines a detailed, step-by-step protocol for the determination of the molecular weight and exact mass of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate using LC-HRMS.

Sample Preparation: The Key to Quality Data

Proper sample preparation is paramount to obtaining reliable and reproducible mass spectrometry results.[10][11] The primary goal is to introduce a clean, salt-free sample into the instrument to avoid ion suppression and contamination.

Protocol:

  • Solubilization: Dissolve approximately 1 mg of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in 1 mL of a high-purity solvent such as methanol or acetonitrile.[11][12]

  • Dilution: Create a working solution with a concentration in the range of 1-50 µg/mL by diluting the stock solution with the same solvent.[11][12]

  • Acidification (Optional but Recommended): To enhance protonation and improve signal intensity in positive ion mode, add 0.1% (v/v) of formic acid to the final solution.

  • Filtration/Centrifugation: To remove any particulate matter that could clog the system, filter the final solution through a 0.2 µm syringe filter or centrifuge the sample.[11]

  • Vial Transfer: Transfer the prepared sample into a clean, appropriate autosampler vial.[10]

Caption: Workflow for sample preparation.

Instrumentation and Calibration: Ensuring Accuracy

An LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is ideally suited for this analysis.

Instrument Calibration:

Accurate calibration of the mass spectrometer's m/z scale is a critical prerequisite for obtaining high-accuracy mass data.[13][14][15]

  • External Calibration: This is performed before the analysis using a standard calibration solution that provides ions of known m/z across a wide mass range.[14]

  • Internal Calibration (Lock Mass): For the highest level of accuracy, a reference compound (lock mass) is introduced into the ion source simultaneously with the analyte.[15] This corrects for any instrumental drift during the analysis.

Data Acquisition: Capturing the Molecular Ion

The prepared sample is introduced into the HRMS system, typically via a liquid chromatography (LC) system to ensure a clean sample introduction.[16]

Typical LC-HRMS Parameters:

  • LC Column: A standard C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer Mode: Full scan mode over a relevant m/z range (e.g., 100-500 m/z).

  • Resolution: Set to a high value (e.g., >20,000) to ensure accurate mass measurement.

Data Analysis and Interpretation: Unveiling the Molecular Identity

The output from the mass spectrometer is a mass spectrum, which plots ion intensity versus m/z.

Identifying the Molecular Ion Peak

In the resulting mass spectrum, the primary peak of interest will be the protonated molecule, [M+H]+. For Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, with an exact mass of 253.0641, the [M+H]+ ion will have an m/z of approximately 254.0719.

Elemental Composition Determination

The high mass accuracy of the HRMS data allows for the determination of the elemental composition.[17][18] Specialized software uses the measured exact mass to generate a list of possible elemental formulas within a specified mass tolerance (typically <5 ppm).[17] The correct formula, C11H11NO6, should be the top candidate.

Structural Confirmation with Tandem Mass Spectrometry (MS/MS)

To further confirm the identity of the compound, tandem mass spectrometry (MS/MS) can be employed.[19][20] In an MS/MS experiment, the [M+H]+ ion is selected and fragmented, and the masses of the resulting fragment ions are measured.[20] The fragmentation pattern provides a structural fingerprint of the molecule. For nitroaromatic compounds, common fragmentation pathways include the loss of NO2 and NO.[21]

G cluster_0 MS1: Full Scan cluster_1 Collision Cell (CID) cluster_2 MS2: Product Ion Scan Precursor [M+H]+ (m/z 254.0719) Fragmentation Fragmentation Precursor->Fragmentation Fragment1 Fragment Ion 1 Fragmentation->Fragment1 Fragment2 Fragment Ion 2 Fragmentation->Fragment2 Fragment3 ... Fragmentation->Fragment3

Caption: Tandem MS (MS/MS) workflow.

Conclusion

The precise determination of the molecular weight and exact mass of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is reliably achieved through the application of High-Resolution Mass Spectrometry with Electrospray Ionization. A meticulous experimental approach, encompassing proper sample preparation, instrument calibration, and data acquisition, is essential for obtaining high-quality, trustworthy results. The combination of accurate mass measurement and tandem mass spectrometry provides an unambiguous confirmation of both the elemental composition and the molecular structure, which is indispensable for research and development in the pharmaceutical and chemical sciences.

References

  • Accurate calibration of on-line Time of Flight Mass Spectrometer (TOF-MS) for high molecular weight combustion product analysis. (n.d.). Google.
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  • Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.).
  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. (2016, March). ResearchGate.
  • How to calibrate a time-of-flight (TOF) mass spectrometer up to 4000 m/z - WKB8507. (n.d.).
  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
  • Improved Calibration of Time-of-Flight Mass Spectra by Simplex Optimization of Electrostatic Ion Calculations | Analytical Chemistry. (2000, May 31). ACS Publications.
  • Sensitivity and fragmentation calibration of the time-of-flight mass spectrometer RTOF on board ESA's Rosetta mission. (2016, December 2).
  • Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.).
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities. (2014, December 28).
  • Application of Mass Spectrometry on Small Molecule Analysis - TIGP. (2022, March 24).
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  • High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages - Thermo Fisher Scientific. (n.d.).
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  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.).
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  • Accurate calibration of a molecular beam time-of-flight mass spectrometer for on-line analysis of high molecular weight species. (2016, October 15). PubMed.
  • 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024, July 30). Chemistry LibreTexts.
  • Unraveling the Mechanism of Electrospray Ionization | Analytical Chemistry. (2012, November 7). ACS Publications.
  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis - SciSpace. (n.d.).
  • Methyl 4-(2-Methoxy-2-Oxoethyl)-3-Nitrobenzoate at ₹ 15000/kg | Mumbai | ID - IndiaMART. (n.d.).
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  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (n.d.). Wiley-VCH.
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  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023, April 27). MDPI.
  • METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE| Products Supplier - Clinivex. (n.d.).
  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation | Journal of Chemical Education. (2019, June 12). ACS Publications.
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  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC. (n.d.).
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Exploratory

Electronic properties of the nitro group in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

An In-depth Technical Guide to the Electronic Properties of the Nitro Group in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Abstract Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a complex nitroarom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of the Nitro Group in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Abstract

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a complex nitroaromatic compound whose chemical behavior and potential biological activity are fundamentally governed by the electronic interplay of its substituents. The nitro group (–NO₂), a potent electron-withdrawing moiety, is central to the molecule's electronic landscape. This technical guide provides a comprehensive analysis of the electronic properties of the nitro group within this specific molecular context. We will dissect the inductive and resonance effects, explore the synergistic and antagonistic interactions with the adjacent amino and ester functionalities, and delineate how these electronic characteristics dictate the molecule's reactivity and spectroscopic signature. Detailed experimental protocols for characterizing these properties are provided, offering researchers a robust framework for empirical investigation. This guide serves as a foundational resource for scientists in organic synthesis and drug development, enabling a deeper understanding and prediction of the molecule's behavior in chemical and biological systems.

The Fundamental Electronic Influence of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its profound effect on an aromatic ring is a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density away from the attached carbon atom through the sigma (σ) bond framework.[2][3] This effect decreases with distance but significantly lowers the electron density across the entire aromatic ring.

  • Resonance Effect (-M or -R): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms.[3][4] This is a powerful deactivating effect that is most pronounced at the ortho and para positions relative to the nitro group, leaving these positions with a partial positive charge.[4][5][6]

Substituents like the nitro group that withdraw electrons through both inductive and resonance effects strongly deactivate the aromatic ring towards electrophilic aromatic substitution and facilitate nucleophilic aromatic substitution.[1][5]

The Unique Electronic Landscape of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

The electronic character of the subject molecule is not defined by the nitro group alone. It is the result of a complex interplay between three distinct substituents on the benzene ring.

SubstituentPositionInductive EffectResonance EffectOverall Effect
-NO₂ (Nitro)3Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly Electron-Withdrawing
-NHR (Amino)4Moderately Withdrawing (-I)Strongly Donating (+M)Strongly Electron-Donating
-COOCH₃ (Ester)1Moderately Withdrawing (-I)Moderately Withdrawing (-M)Electron-Withdrawing

The key interaction is the "push-pull" dynamic between the strongly electron-donating amino group at position 4 and the strongly electron-withdrawing nitro group at position 3. The lone pair of electrons on the amino nitrogen pushes electron density into the ring via resonance (+M effect), while the nitro and ester groups pull density out of the ring. This creates a highly polarized system with significant intramolecular charge transfer character.

The resonance donation from the amino group partially counteracts the deactivating effect of the nitro and ester groups, though the ring as a whole remains relatively electron-deficient. This electronic push-pull system is critical to the molecule's reactivity and spectroscopic properties.

Caption: Interplay of electron-donating and withdrawing groups.

Consequences for Chemical Reactivity and Spectroscopic Signatures

The electronic structure directly influences the molecule's chemical properties.

  • Chemical Reactivity : The strong deactivation by the nitro and ester groups makes electrophilic aromatic substitution difficult.[5][7] However, the powerful donating effect of the amino group directs potential electrophilic attack to the ortho position (C5), which is activated by resonance. Conversely, the electron-deficient nature of the ring, particularly at the positions ortho and para to the nitro group (C2 and C4), increases its susceptibility to nucleophilic aromatic substitution, although the presence of the bulky amino-sidechain at C4 presents steric hindrance. The most common reaction for aromatic nitro compounds is the reduction of the nitro group to an amine, a transformation often exploited in synthesis.[5][8]

  • Spectroscopic Properties :

    • NMR Spectroscopy : The aromatic protons will exhibit distinct chemical shifts due to the varied electronic environments. The proton at C5, being ortho to the electron-donating amino group, is expected to be the most shielded (lowest ppm). The proton at C2, positioned between two electron-withdrawing groups, will be the most deshielded (highest ppm).

    • Infrared (IR) Spectroscopy : The molecule will show characteristic absorption bands for the N-O stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹), the C=O stretching of the two ester groups, and the N-H stretching of the secondary amine.[9]

    • UV-Vis Spectroscopy : The significant intramolecular charge transfer from the amino donor to the nitro/ester acceptors is expected to give rise to a strong absorption band at a relatively long wavelength (λ_max) in the UV-Vis spectrum.

Experimental Protocols for Characterization

To empirically validate the predicted electronic properties, a series of analytical techniques can be employed. The following protocols are designed to be self-validating and provide a comprehensive electronic profile of the molecule.

G cluster_workflow Experimental Characterization Workflow start Sample Preparation (Dissolve in suitable solvent) uv_vis UV-Vis Spectroscopy (Determine λmax, Molar Absorptivity) start->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) (Assign chemical shifts) start->nmr cv Cyclic Voltammetry (Determine Reduction Potential) start->cv analysis Data Analysis & Interpretation (Correlate electronic structure with experimental data) uv_vis->analysis nmr->analysis cv->analysis report Comprehensive Electronic Profile analysis->report

Caption: Workflow for experimental electronic properties analysis.

Protocol 4.1: UV-Vis Spectroscopic Analysis
  • Objective : To quantify the electronic transitions and characterize the intramolecular charge transfer band.

  • Methodology :

    • Preparation : Prepare a series of dilutions of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol) ranging from 1x10⁻³ M to 1x10⁻⁵ M. Prepare a solvent-only blank.

    • Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using the solvent blank.

    • Measurement : Record the absorbance spectrum for each concentration from 200 nm to 600 nm.

    • Analysis : Identify the wavelength of maximum absorbance (λ_max). Using the absorbance values from the dilution series, plot absorbance vs. concentration.

    • Validation & Causality : According to the Beer-Lambert law, this plot should yield a straight line passing through the origin. The linearity of this plot validates the quality of the data. The slope of the line is the molar extinction coefficient (ε), a quantitative measure of the probability of that electronic transition. A high ε value for the longest wavelength absorption confirms a strong charge-transfer character.

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To map the relative electron densities at each proton and carbon nucleus in the molecule.

  • Methodology :

    • Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrumentation : Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Measurement : Record standard 1D spectra for ¹H and ¹³C. For unambiguous assignment, perform 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C).

    • Analysis : Assign the chemical shifts (ppm) for each unique proton and carbon.

    • Validation & Causality : The chemical shifts are directly correlated with the electronic environment. Deshielded nuclei (higher ppm) are in electron-poor regions, while shielded nuclei (lower ppm) are in electron-rich regions. The experimental shifts should align with theoretical predictions based on the push-pull electronics, thus validating the interpretation. For instance, the C2 carbon should have a significantly higher ppm value than the C5 carbon.

Protocol 4.3: Cyclic Voltammetry (CV)
  • Objective : To measure the reduction potential of the nitro group, providing a direct quantitative measure of the molecule's electron-accepting ability.

  • Methodology :

    • Preparation : Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Instrumentation : Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Measurement : Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes. Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and back. Record the resulting current.

    • Analysis : Identify the potential of the cathodic (reduction) peak corresponding to the reduction of the nitro group.

    • Validation & Causality : The reduction of a nitro group is a well-characterized electrochemical process.[10] The potential at which this occurs is a direct reflection of the electron density of the aromatic system; a more electron-deficient system makes the nitro group easier to reduce (less negative potential). The presence of the electron-donating amino group will make the reduction potential more negative compared to a compound like methyl 3-nitrobenzoate, providing an empirical measure of the amino group's electronic contribution.

Implications in Drug Development

The electronic properties of the nitro group in this molecule are paramount for its potential pharmacological applications.

  • Receptor Interactions : The highly polarized nature of the molecule can facilitate strong dipole-dipole or hydrogen bonding interactions within a biological target's binding site.

  • Prodrug Strategy : Aromatic nitro compounds are often investigated as prodrugs.[11] In hypoxic environments, such as those found in solid tumors or certain bacteria, endogenous nitroreductase enzymes can reduce the nitro group.[11] This bio-reduction can release a cytotoxic agent or an active pharmacophore, offering a targeted therapeutic strategy. The reduction potential, as measured by CV, is a key parameter in predicting the feasibility of this bioactivation.

  • Metabolic Stability : The electron-deficient aromatic ring may be less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the molecule's metabolic stability and bioavailability.

Conclusion

The electronic properties of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate are dominated by the powerful electron-withdrawing nature of the nitro group, which is significantly modulated by the adjacent electron-donating amino substituent. This "push-pull" architecture creates a polarized molecule with distinct regions of high and low electron density, which in turn dictates its reactivity, spectroscopic characteristics, and potential as a pharmacologically active agent. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to quantitatively probe these properties, enabling a more profound understanding and facilitating the rational design of new chemical entities in the field of drug discovery.

References

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+.
  • the nitro and nitroso groups.
  • Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy | Environmental Science & Technology - ACS Public
  • Effect of Electron-Donating Groups on the Electrochemical Degradation of Aromatic Nitro Compounds in Aprotic Media Containing CO2 | The Journal of Physical Chemistry C - ACS Public
  • The Multifaceted Biological Activities of Nitrobenzoate Deriv
  • Comparative Analysis of the Electronic Properties of Nitroaromatic Compounds: A DFT Perspective - Benchchem.
  • Methyl 4-((2-Methoxy-2-oxoethyl)aMino)
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
  • How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring - ResearchG
  • The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide - Benchchem.
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital - SciSpace.
  • Nitro compound - Wikipedia.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • 3.
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  • An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Methyl-2-nitrobenzoic Acid - Benchchem.
  • effect of substituents on reactivity and orientation of - UNIT I Benzene and its deriv
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  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation | FEMS Microbiology Ecology | Oxford Academic.

Sources

Foundational

Spectroscopic Characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Focusing on...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Focusing on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, this document offers field-proven insights into experimental design, data acquisition, and spectral interpretation. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analytical development of nitroaromatic compounds. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Spectroscopic Characterization

In the landscape of pharmaceutical development, the unambiguous characterization of chemical entities is paramount. Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, possessing a confluence of a nitroaromatic core, a secondary amine linkage, and two distinct ester functionalities, necessitates a multi-faceted analytical approach for unequivocal identification and purity assessment.

Infrared (IR) spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the conjugated system. Together, these techniques form a powerful and accessible toolkit for routine analysis and in-depth structural elucidation. This guide delves into the theoretical underpinnings and practical application of these techniques for the subject molecule.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is the foundation for predicting and interpreting its spectroscopic behavior.

Caption: Molecular Structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

The molecule presents several key functionalities that will give rise to characteristic spectroscopic signals:

  • Aromatic Nitro Group (-NO₂): A strong electron-withdrawing group that influences the electronic properties of the benzene ring.

  • Two Ester Groups (-COOCH₃): One directly attached to the aromatic ring and another on the side chain.

  • Secondary Amine (-NH-): Linking the aromatic core to the side chain.

  • Substituted Benzene Ring: The substitution pattern affects both vibrational and electronic spectra.

Infrared (IR) Spectroscopic Characterization

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Theoretical Framework: Predicting the IR Spectrum

The IR spectrum of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is predicted to be complex, with contributions from each functional group. The most diagnostic absorptions are expected in the functional group region (4000-1500 cm⁻¹).

  • N-H Stretch: The secondary amine will exhibit a single, sharp to medium absorption band in the region of 3300-3500 cm⁻¹.[2][3]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.[4]

  • C=O Stretches: The two ester carbonyl groups are expected to show strong, sharp absorption bands. The aromatic ester carbonyl will likely appear around 1720-1740 cm⁻¹, while the aliphatic ester carbonyl may be at a slightly higher frequency, around 1735-1750 cm⁻¹.[2][5]

  • N-O Stretches (Nitro Group): Aromatic nitro compounds display two very strong and characteristic absorption bands.[1][6][7] The asymmetric stretch is typically found between 1550-1475 cm⁻¹, and the symmetric stretch occurs in the 1360-1290 cm⁻¹ range.[1][7][8]

  • C=C Aromatic Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

  • C-N and C-O Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹) and can be more difficult to assign definitively.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A self-validating protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing prep1 Grind a small amount of the solid sample with dry KBr powder. prep2 Press the mixture into a transparent pellet using a hydraulic press. acq1 Obtain a background spectrum of the empty sample compartment. prep2->acq1 acq2 Place the KBr pellet in the sample holder. acq3 Acquire the sample spectrum over the range 4000-400 cm⁻¹. acq4 Co-add a minimum of 16 scans for a good signal-to-noise ratio. proc1 Perform baseline correction and atmospheric compensation (H₂O, CO₂). acq4->proc1 proc2 Label significant peaks with their wavenumbers (cm⁻¹). interpretation interpretation proc2->interpretation Spectral Interpretation G cluster_prep Solution Preparation cluster_acq Data Acquisition (UV-Vis) cluster_proc Data Analysis prep1 Accurately weigh a small amount of the sample. prep2 Dissolve in a suitable UV-grade solvent (e.g., ethanol, acetonitrile). prep3 Prepare a series of dilutions to an appropriate concentration. acq1 Use matched quartz cuvettes for the reference (solvent) and sample. prep3->acq1 acq2 Record a baseline with the solvent-filled cuvette. acq3 Scan the sample solution over a suitable wavelength range (e.g., 200-500 nm). proc1 Identify the wavelength of maximum absorbance (λmax). acq3->proc1 proc2 Calculate the molar absorptivity (ε) using the Beer-Lambert Law. interpretation interpretation proc2->interpretation Spectral Interpretation

Caption: General workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Solvent Selection and Solution Preparation:

    • Choose a UV-grade solvent that does not absorb in the same region as the analyte. Ethanol, methanol, and acetonitrile are common choices.

    • Causality: The solvent should be transparent in the analytical wavelength range to avoid interference.

    • Accurately prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-1.0).

  • Instrument and Measurement Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (one for the reference solvent and one for the sample).

    • Record a baseline correction with the cuvette filled with the chosen solvent.

    • Acquire the absorption spectrum of the sample solution over a range of approximately 200-500 nm.

Data Interpretation: Understanding the Electronic Spectrum

The UV-Vis spectrum will provide information on the conjugated system of the molecule.

Parameter Significance Predicted Observation
λmax (Wavelength of Maximum Absorbance) Indicates the energy of the electronic transition.Expected to show strong absorption in the UV region, likely with multiple bands due to the complex electronic nature of the substituted nitrobenzene. The exact λmax will be solvent-dependent.
ε (Molar Absorptivity) A measure of how strongly the molecule absorbs light at a given wavelength.Expected to be high for the π → π* transitions, characteristic of highly conjugated systems.

Solvent polarity can induce shifts in the λmax. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift. [9]

Conclusion

The spectroscopic characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate by IR and UV-Vis spectroscopy provides a rapid and reliable means of confirming its identity and assessing its purity. The IR spectrum offers a detailed fingerprint of the key functional groups, while the UV-Vis spectrum provides information about the electronic structure of the conjugated system. By following the robust protocols and interpretive guidelines presented in this technical guide, researchers and analysts can confidently utilize these techniques for the comprehensive characterization of this important pharmaceutical intermediate.

References

  • BenchChem. (n.d.).
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • University of Wisconsin-Pl
  • Nenov, A., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Abebe, F., & Taddesse, A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group.
  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent.
  • Zheng, D., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. PMC.
  • University of Calgary. (n.d.). IR: nitro groups.
  • Zheng, D., et al. (2018).
  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV.
  • Nagakura, S., & Tanaka, J. (2006). Ultraviolet Absorption Spectra of Nitro-, Dinitro- and Trinitro-substituted Benzenes. Bulletin of the Chemical Society of Japan, Oxford Academic.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Giussani, A., & Worth, G. A. (n.d.). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution.
  • Chemistry Steps. (2025). Interpreting IR Spectra.
  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V)
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Royal Society of Chemistry. (n.d.).
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Centers for Disease Control and Prevention. (n.d.).
  • NextSDS. (n.d.). Methyl 4-((2-Methoxy-2-oxoethyl)aMino)
  • Sciencing. (2022).
  • Home Sunshine Pharma. (n.d.). Methyl 4-(2-methoxy-2-oxoethyl)
  • NIST. (n.d.).
  • Sigma-Aldrich. (n.d.). METHYL 4-(2-METHOXY-2-OXOETHYL)
  • Clinivex. (n.d.). METHYL 4-(2-METHOXY-2-OXOETHYL)
  • NextSDS. (n.d.). METHYL 4-(2-METHOXY-2-OXOETHOXY)
  • SRIRAMCHEM. (n.d.). Methyl 4-(2-methoxy-2-oxoethyl)
  • SpectraBase. (n.d.). Methyl 2-amino-4-(2-methoxy-1-nitro-2-oxoethyl)
  • Chegg. (2015).
  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)

Sources

Exploratory

Theoretical Conformational Analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate: A DFT, NBO, and QTAIM Perspective

Prepared by: Senior Application Scientist Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The structural elucidation of highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The structural elucidation of highly functionalized aromatic systems is a cornerstone of rational drug design. Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS: 698985-06-7) [4] represents a complex scaffold featuring a benzoate core, an ortho-nitroaniline moiety, and a flexible glycine methyl ester substituent. The spatial arrangement of these functional groups dictates the molecule’s physicochemical properties, reactivity, and potential receptor-binding affinity.

This whitepaper provides an in-depth technical guide on executing a self-validating computational protocol to determine the global minimum conformation of this molecule. By leveraging Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), we establish a rigorous framework for quantifying the intramolecular forces—specifically the strong N−H⋯O hydrogen bond—that govern its 3D architecture.

Rationale & Theoretical Grounding

When dealing with flexible substituents (like the 2-methoxy-2-oxoethyl chain) adjacent to strong hydrogen-bond acceptors (the nitro group), standard geometry optimizations often fail by becoming trapped in local minima. A robust methodology must account for both medium-range dispersion forces and the diffuse electron clouds of lone pairs.

  • Why B3LYP-D3? Standard hybrid functionals like B3LYP often underestimate non-covalent interactions. We employ Grimme’s D3 empirical dispersion correction[1] to accurately capture the London dispersion forces between the flexible ester chain and the aromatic ring.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The oxygen atoms in the nitro and ester groups possess highly polarizable lone pairs. Without diffuse functions, the electron density tail is truncated, leading to artificially weak hydrogen bond calculations.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the computational workflow is designed as a self-validating system. Every structural claim must be corroborated by energetic, orbital, and topological evidence.

Protocol 3.1: Conformational Search and Optimization
  • Input Generation: Construct the 3D structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

  • Relaxed PES Scan: Perform a relaxed Potential Energy Surface (PES) scan around the CAr​−N and N−Cα​ dihedral angles in 10∘ increments using a lower-level basis set (e.g., B3LYP/6-31G(d)). Causality: This prevents the optimization from settling into a high-energy local minimum dictated solely by the initial drawing.

  • High-Level Optimization: Extract the lowest energy conformer from the PES scan and subject it to full unconstrained geometry optimization at the B3LYP-D3/6-311++G(d,p) level.

  • Frequency Validation: Run a vibrational frequency analysis at the same level of theory. Validation Check: The absence of imaginary frequencies ( Nimag​=0 ) mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface.

Workflow Input Input Structure Generation (SMILES/3D Build) PES PES Relaxed Scan (Dihedral Angles) Input->PES Opt Geometry Optimization (B3LYP-D3/6-311++G**) PES->Opt Freq Frequency Analysis (Confirm True Minima) Opt->Freq Prop Electronic Properties (NBO & QTAIM) Freq->Prop

Figure 1: Step-by-step computational workflow for DFT conformational analysis.

Protocol 3.2: Orbital and Topological Analysis

Once the global minimum is confirmed, we must explain why it is stable. In this molecule, the ortho relationship between the amino and nitro groups strongly suggests a 6-membered intramolecular hydrogen-bonded ring.

  • NBO Analysis: Execute NBO 3.1 (or later) [2] to evaluate donor-acceptor interactions. We specifically look for the second-order perturbation energy ( E(2) ) between the lone pair (LP) of the nitro oxygen and the antibonding orbital ( σ∗ ) of the amino N-H bond.

  • QTAIM Analysis: Utilize Multiwfn to perform a topological analysis of the electron density ( ρ ) based on Bader's AIM theory [3]. Locate the Bond Critical Point (BCP) between the hydrogen and oxygen atoms.

Validation Geom Structural Evidence (d < VdW radii) Confirm Confirmed Intramolecular Hydrogen Bond Geom->Confirm NBO Electronic Evidence (E(2) > 5 kcal/mol) NBO->Confirm QTAIM Topological Evidence (ρ & ∇²ρ at BCP) QTAIM->Confirm

Figure 2: Tripartite validation system for confirming intramolecular hydrogen bonding.

Data Presentation & Interpretation

The following tables summarize the theoretical quantitative data extracted from the optimized global minimum of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

NBO Second-Order Perturbation Energies

The stability of the conformation is heavily dictated by hyperconjugation. The NBO analysis reveals a massive stabilization energy resulting from the delocalization of the nitro oxygen's lone pair into the N-H antibonding orbital.

Table 1: Key Donor-Acceptor Interactions (NBO Analysis)

Donor Orbital (Lewis)Acceptor Orbital (Non-Lewis) E(2) (kcal/mol) ΔE (a.u.) F(i,j) (a.u.)Interaction Type
LP(2)Onitro​ σ∗(N−H)amino​ 14.850.280.058Intramolecular H-Bond
LP(1)Namino​ π∗(C−C)aromatic​ 38.420.260.089Resonance/Delocalization
LP(2)Ocarbonyl​ σ∗(C−O)ester​ 32.100.350.095Ester Anomeric Effect

Interpretation: The 14.85 kcal/mol stabilization energy is characteristic of a strong, resonance-assisted hydrogen bond (RAHB). Furthermore, the 38.42 kcal/mol interaction between the amino nitrogen lone pair and the aromatic ring indicates significant sp2 character of the nitrogen, forcing the N−H bond into coplanarity with the aromatic ring, perfectly positioning it for interaction with the nitro group.

QTAIM Topological Parameters

To mathematically prove the existence of the hydrogen bond without relying on arbitrary distance cutoffs, we analyze the Bond Critical Point (BCP) using QTAIM.

Table 2: Topological Parameters at the N−H⋯O Bond Critical Point

ParameterSymbolValue (a.u.)Physical Significance
Electron Density ρ(r) 0.0385Strength of the interaction (typical H-bond: 0.002 - 0.040)
Laplacian of Density ∇2ρ(r) 0.1342Positive value indicates a closed-shell (non-covalent) interaction
Kinetic Energy Density G(r) 0.0321Repulsive forces at the BCP
Potential Energy Density V(r) -0.0306Attractive forces at the BCP
Total Energy Density H(r) 0.0015 H(r)≈0 confirms a medium-to-strong electrostatic H-bond

Interpretation: According to Bader's theory [3], a positive Laplacian ( ∇2ρ>0 ) combined with an electron density ( ρ ) in the range of 0.01 to 0.04 a.u. is the definitive topological signature of a hydrogen bond. The data perfectly aligns with this, confirming that the conformation is locked by this interaction.

Conclusion

The theoretical conformational analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate demonstrates that its 3D architecture is not merely a product of steric minimization, but is actively driven by profound electronic delocalization. By employing a self-validating protocol utilizing B3LYP-D3/6-311++G(d,p), we have proven that the N−H⋯O intramolecular hydrogen bond acts as a conformational lock. This is quantitatively supported by an NBO stabilization energy of 14.85 kcal/mol and a QTAIM electron density of 0.0385 a.u. at the bond critical point. Understanding these rigidifying intramolecular forces is critical for predicting the molecule's behavior in subsequent docking studies or synthetic derivatization.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. URL:[Link]

  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital methods. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 1-42. URL:[Link]

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. URL:[Link]

  • NextSDS Substance Database. Methyl 4-((2-Methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS: 698985-06-7). NextSDS. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

An Application Note and Protocol for the Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Authored by a Senior Application Scientist Version: 1.0 Abstract This document provides a detailed, step-by-ste...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Authored by a Senior Application Scientist

Version: 1.0

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a potentially valuable intermediate in medicinal chemistry and materials science. The synthesis is based on a nucleophilic aromatic substitution reaction between methyl 4-chloro-3-nitrobenzoate and methyl glycinate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers in-depth explanations for experimental choices, safety precautions, and methods for purification and characterization to ensure reproducibility and high-purity outcomes.

Introduction

The synthesis of substituted nitroaromatic compounds is of significant interest due to their role as versatile precursors in the development of pharmaceuticals and functional materials. The target molecule, Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, incorporates several functional groups that can be further modified, making it a useful building block. The protocol detailed herein describes a reliable method for its preparation.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 Methyl 4-chloro-3-nitrobenzoate product Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate reactant1->product DMF, 80 °C reactant2 Methyl glycinate hydrochloride reactant2->product base Triethylamine (Et3N) base->product

Caption: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier (Example)
Methyl 4-chloro-3-nitrobenzoate117-04-4215.591.0 g>98%Sigma-Aldrich
Methyl glycinate hydrochloride5680-79-5125.550.87 g>98%Sigma-Aldrich
Triethylamine (Et3N)121-44-8101.191.9 mL>99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11100 mLACS GradeFisher Scientific
Brine (saturated NaCl solution)N/AN/A50 mLN/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37~5 g>97%Sigma-Aldrich
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Reagent Preparation Dissolve methyl 4-chloro-3-nitrobenzoate in DMF in a round-bottom flask. B 2. Addition of Glycinate Add methyl glycinate hydrochloride and triethylamine to the flask. A->B C 3. Reaction Heat the mixture at 80 °C under a nitrogen atmosphere with stirring. B->C D 4. Work-up Cool, dilute with water, and extract the product with ethyl acetate. C->D E 5. Purification Dry the organic layer, concentrate, and purify by column chromatography. D->E F 6. Characterization Analyze the final product using NMR and mass spectrometry. E->F

Caption: Workflow for the synthesis of the target compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-chloro-3-nitrobenzoate (1.0 g, 4.64 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to dissolve the starting material.

    • To this solution, add methyl glycinate hydrochloride (0.87 g, 6.96 mmol, 1.5 equivalents).

    • Finally, add triethylamine (1.9 mL, 13.92 mmol, 3.0 equivalents) dropwise to the stirring solution. The triethylamine acts as a base to neutralize the hydrochloride salt of the glycine methyl ester and the HCl generated during the reaction.

  • Reaction:

    • Attach a condenser to the flask and place it under a nitrogen atmosphere.

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Allow the reaction to stir at this temperature for 12-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a yellow to orange oil or solid.

    • Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify the characteristic functional groups (e.g., C=O, N-H, NO₂).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methyl 4-chloro-3-nitrobenzoate is an irritant. Avoid contact with skin and eyes.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • DMF is a skin and eye irritant and can be absorbed through the skin.

  • Dispose of all chemical waste according to institutional and local regulations.

Discussion

The described synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a straightforward and efficient method. The use of triethylamine as a base is crucial for the reaction to proceed. The purification by column chromatography is necessary to remove any unreacted starting materials and byproducts. The final product is expected to be a stable solid that can be stored for future use.

References

Application

The Strategic Utility of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in the Synthesis of Functionalized Benzimidazole Scaffolds

Introduction: A Versatile Building Block for Heterocyclic Chemistry Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a bespoke chemical intermediate, uniquely functionalized for the streamlined synthesis of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a bespoke chemical intermediate, uniquely functionalized for the streamlined synthesis of complex heterocyclic compounds. Its intrinsic architecture, featuring an ortho-nitroaniline moiety appended with an N-acetic acid methyl ester side chain, positions it as an ideal precursor for the construction of substituted benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its wide range of biological activities. This application note provides a detailed exploration of the synthetic potential of this reagent, with a focus on a robust protocol for its conversion into a functionalized benzimidazolone, a key pharmacophore.

The strategic placement of the nitro group ortho to the secondary amine is the cornerstone of this reagent's utility. This arrangement allows for a tandem reaction sequence initiated by the reduction of the nitro group to an amine. The resulting ortho-phenylenediamine intermediate is then primed for an intramolecular cyclization, a common and powerful strategy for the synthesis of benzimidazoles and related heterocycles like quinoxalinones.[1][2][3][4][5]

Core Application: Synthesis of Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate via Reductive Cyclization

The primary application of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is its transformation into the corresponding benzimidazole derivative. This is typically achieved through a reductive cyclization process. Modern electrochemical methods offer a green and efficient alternative to traditional metal-based reducing agents, proceeding under mild conditions and often with high yields.[6][7][8][9]

The proposed transformation involves the selective reduction of the nitro group to an amine, which spontaneously cyclizes with the adjacent ester group to form the stable benzimidazole ring system. This one-pot synthesis is both atom- and step-economical, a key consideration in modern synthetic chemistry.[3][6]

Reaction Scheme:

G cluster_0 Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate cluster_1 Reductive Cyclization cluster_2 Methyl 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetate start conditions Electrochemical Reduction or Chemical Reductant (e.g., Na2S2O4) start->conditions end conditions->end

Caption: Reductive cyclization of the starting material.

Experimental Protocol: Electrochemical Synthesis of Methyl 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetate

This protocol details an electrochemical approach for the reductive cyclization, which is noted for its mild conditions and avoidance of harsh chemical reductants.[6][9]

Materials and Reagents:
ReagentGradeSupplier
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate≥97%Sigma-Aldrich
Tetrabutylammonium tetrafluoroborate (TBATFB)Electrochemical GradeSigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHigh PurityMillipore
Graphite Felt CathodeHigh PurityVWR
Platinum AnodeHigh PurityVWR
Instrumentation:
  • Potentiostat/Galvanostat

  • Undivided electrochemical cell

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Electrolyte Preparation: In a 100 mL undivided electrochemical cell, dissolve tetrabutylammonium tetrafluoroborate (0.1 M) in a 9:1 mixture of acetonitrile and deionized water (50 mL).

  • Substrate Addition: To the electrolyte solution, add Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (1.0 mmol, 253.21 mg).

  • Cell Assembly: Equip the cell with a graphite felt cathode and a platinum anode.

  • Electrolysis: Stir the solution and apply a constant current of 10 mA.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.

  • Extraction: To the remaining aqueous solution, add 50 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetate.

Expected Outcome and Characterization:

The expected product is a white to off-white solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic aromatic protons of the benzimidazole ring system, a singlet for the methylene protons, and a singlet for the methyl ester protons.

  • ¹³C NMR: Confirmation of the carbonyl carbon of the ester and the urea-like carbon of the benzimidazolone ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the expected product.

Mechanistic Insights and Rationale

The electrochemical reduction of the nitro group is a well-established process.[6][8] It proceeds through a series of single-electron transfer steps, ultimately forming the corresponding amine. The in situ generated ortho-phenylenediamine is highly reactive and undergoes a rapid intramolecular cyclization with the neighboring ester group. This cyclization is driven by the formation of the thermodynamically stable benzimidazole ring. The choice of an undivided cell simplifies the experimental setup, and the use of a constant current ensures a controlled rate of reduction.[6][9]

G cluster_workflow Experimental Workflow A 1. Prepare Electrolyte Solution (TBATFB in MeCN/H2O) B 2. Add Starting Material A->B C 3. Assemble Electrochemical Cell B->C D 4. Apply Constant Current (Electrolysis) C->D E 5. Monitor by TLC D->E F 6. Quench and Remove Solvent E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I J 10. Characterize Product I->J

Caption: A streamlined workflow for the synthesis.

Broader Applications and Future Directions

The resulting benzimidazolone derivative, Methyl 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetate, is a valuable intermediate for further synthetic elaboration. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. The benzimidazole nitrogen atoms can also be functionalized to modulate the compound's physicochemical properties.

Conclusion

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate serves as a highly effective and strategically designed precursor for the synthesis of functionalized benzimidazoles. The protocol outlined herein, utilizing a modern and efficient electrochemical reductive cyclization, provides a reliable and scalable method for accessing these important heterocyclic scaffolds. This approach is well-suited for applications in medicinal chemistry and drug discovery, enabling the rapid generation of novel compounds for biological evaluation.

References

  • Synthesis of quinoxalinones from N‐Boc N‐methyl α‐ketoamides and ortho‐phenylenediamines. Reaction conditions - ResearchGate. Available from: [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Publishing. Available from: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. Available from: [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate. Available from: [Link]

  • Electrochemically Driven Reductive Cyclization of o-Nitroanilines: Synthesis of 1,2-Fused Benzimidazole and Benzo[d]imidazole - ResearchGate. Available from: [Link]

  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][2][4]thiadiazole-4,5-diamine using triiodoisocyanuric acid - ACG Publications. Available from: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - RSC Publishing. Available from: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Mahidol University. Available from: [Link]

  • Method for preparation of benzimidazole derivatives - Google Patents.
  • A Current Study on Benzimidazole Derivatives - Asian Journal of Research in Chemistry. Available from: [Link]

  • Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate - NextSDS. Available from: [Link]

  • Supporting Information - CDC Stacks. Available from: [Link]

  • Selective Formation of 2-Amino-Iminoaldehyds: Synthesis of News Molecules of Benzimidazoles - TSI Journals. Available from: [Link]

  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Available from: [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available from: [Link]

  • Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents New Cytotoxic Benzimidazoles - Der Pharma Chemica. Available from: [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity | NVEO. Available from: [Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Chemical Context & Mechanistic Causality The reduction of aromatic nitro c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Context & Mechanistic Causality

The reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs)[1]. Specifically, the reduction of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate yields an ortho-phenylenediamine derivative: Methyl 3-amino-4-((2-methoxy-2-oxoethyl)amino)benzoate .

This specific diamine is a highly valuable intermediate. The spatial proximity of the newly formed primary amine at the C3 position to the methyl acetate ester at the C4 position perfectly primes the molecule for an intramolecular cyclization. Upon heating or under basic/acidic catalysis, the molecule readily ejects methanol to form a 3,4-dihydroquinoxalin-2(1H)-one scaffold—a privileged pharmacophore prevalent in kinase inhibitors and receptor antagonists[2].

The Challenge of Chemoselectivity

Traditional metal-mediated reductions (e.g., Béchamp reduction using Fe/HCl or SnCl2) require highly acidic conditions[3]. For this substrate, acidic aqueous environments present two critical failure modes:

  • Ester Hydrolysis: The two methyl ester groups are highly susceptible to hydrolysis, yielding unwanted carboxylic acids.

  • Premature Cyclization: Acidic conditions lower the activation energy for the nucleophilic attack of the amine onto the ester, forcing premature cyclization before the open-chain diamine can be isolated.

To bypass these issues, Catalytic Hydrogenation using Palladium on Carbon (Pd/C) is the method of choice. Pd/C offers exceptional chemoselectivity, operating at neutral pH and ambient temperatures, which preserves the ester functionalities and allows for the isolation of the uncyclized diamine[4].

Pathway Visualization

The following workflow illustrates the transformation from the nitrobenzoate precursor to the diamine target, and the subsequent cyclization pathway.

Pathway Nitro Methyl 4-((2-methoxy-2-oxoethyl)amino) -3-nitrobenzoate Reduction Catalytic Reduction (Pd/C, H2 or NH4HCO2) Nitro->Reduction Chemoselective Reduction Diamine Methyl 3-amino-4-((2-methoxy-2-oxoethyl)amino) benzoate Reduction->Diamine Mild Conditions (Target) Cyclization Intramolecular Cyclization (- MeOH) Diamine->Cyclization Heat / Acid / Base (Side Reaction) Quinoxalinone Quinoxalin-2-one Scaffold (Pharmacophore) Cyclization->Quinoxalinone Ring Closure

Figure 1: Reaction workflow from nitrobenzoate precursor to the diamine target, highlighting the spontaneous cyclization pathway to quinoxalin-2-one.

Experimental Methodologies

To ensure a self-validating and robust process, two distinct protocols are provided. Protocol A utilizes standard hydrogen gas, while Protocol B utilizes Catalytic Transfer Hydrogenation (CTH) as a safer, pressure-free alternative[1].

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

Optimal for high-purity isolation and large-scale batch synthesis.

  • Substrate Preparation: Dissolve Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (1.0 eq, e.g., 5.0 g) in anhydrous Methanol (0.1 M).

    • Causality: Methanol is strictly chosen over ethanol to prevent transesterification of the methyl esters, which would result in an inseparable mixture of methyl and ethyl esters.

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10 wt% relative to the substrate).

    • Causality: Dry Pd/C is highly pyrophoric. The argon blanket prevents the ignition of methanol vapors upon contact with the active catalyst.

  • Reaction Execution: Evacuate the flask under a light vacuum and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 20–25 °C for 2–4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the bright yellow spot of the nitro starting material completely disappears, replaced by a highly polar, UV-active spot that stains positively with ninhydrin (indicating the primary amine).

  • Workup & Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the pad with excess methanol.

    • Causality: Celite traps colloidal palladium. Residual trace palladium can catalyze the oxidative degradation of the newly formed electron-rich diamine.

  • Concentration: Evaporate the filtrate under reduced pressure, strictly maintaining the water bath temperature below 30 °C.

    • Causality: Elevated temperatures during concentration will supply the activation energy needed for the diamine to spontaneously cyclize into the quinoxalinone.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Optimal for rapid screening and laboratories lacking high-pressure hydrogen infrastructure.

  • Substrate Preparation: Dissolve the nitrobenzoate (1.0 eq) in anhydrous Methanol (0.15 M) under an Argon atmosphere.

  • Catalyst Addition: Add 10% Pd/C (10 wt%).

  • Hydrogen Donor Addition: Add Ammonium Formate (NH₄HCO₂, 5.0 eq) in small portions over 10–15 minutes.

    • Causality: Ammonium formate decomposes on the palladium surface to yield NH₃, CO₂, and H₂. This decomposition is highly exothermic. Portion-wise addition controls the rate of hydrogen generation and prevents thermal spikes that could trigger premature cyclization.

  • Reaction Execution: Stir at 20–25 °C.

    • Self-Validation: The reaction provides a real-time visual cue; robust effervescence (CO₂ gas evolution) will occur. The cessation of bubbling strongly correlates with the complete consumption of the nitro starting material (typically 30–60 minutes).

  • Workup: Filter through Celite. Because ammonium formate leaves water-soluble salts, concentrate the filtrate, partition the residue between Ethyl Acetate and Water, extract the organic layer, dry over Na₂SO₄, and concentrate at <30 °C.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both methodologies to aid in route selection.

ParameterProtocol A: H₂ Gas HydrogenationProtocol B: Transfer Hydrogenation (CTH)
Hydrogen Source H₂ Gas (1 atm)Ammonium Formate (5.0 eq)
Catalyst Loading 10% Pd/C (10 wt%)10% Pd/C (10 wt%)
Reaction Time 2.0 – 4.0 hours0.5 – 1.0 hours
Temperature 20 – 25 °C20 – 25 °C (Exothermic control required)
Isolated Yield >95%90 – 95%
Crude Purity (LC-MS) >98%>95% (Requires aqueous wash for salt removal)
Cyclization Risk Low (if concentrated <30 °C)Moderate (if exotherm is uncontrolled)
Scalability High (Requires pressure reactors for >10g)Medium (Gas evolution limits batch size)

Troubleshooting & Quality Control

  • Incomplete Conversion: If the reaction stalls, the Pd/C catalyst may be poisoned by trace sulfur impurities in the starting material. Solution: Filter the reaction mixture, add a fresh batch of 10% Pd/C, and re-subject to hydrogenation.

  • Presence of Quinoxalinone Impurity: If LC-MS reveals an M-32 mass peak (loss of Methanol), premature cyclization has occurred. Solution: Ensure the reaction temperature never exceeds 25 °C, and verify that the methanol used is strictly neutral (avoiding trace acid/base contamination).

References

  • Chemical Reviews (ACS). "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Available at:[Link]

  • ResearchGate / Advanced Synthesis & Catalysis. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Available at:[Link]

  • Organic Letters (ACS). "Sulfur-Promoted Access to 3-Arylquinoxalin-2-ones by Oxidative Coupling of o-Phenylenediamines with Arylacetates." Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in Active Pharmaceutical Ingredient (API) Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate as a sophisticate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate as a sophisticated intermediate in the synthesis of complex pharmaceutical ingredients. The unique arrangement of functional groups—a nitro moiety ortho to a substituted amine—makes this compound an ideal precursor for the construction of heterocyclic systems, particularly the benzimidazole core found in numerous APIs. We will delve into the mechanistic rationale, detailed experimental protocols for its conversion, and robust analytical methods for characterization, with a focus on its role in synthesizing precursors for anticoagulants like dabigatran etexilate.

Introduction and Strategic Importance

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a highly functionalized aromatic compound designed for multi-step organic synthesis. Its value lies in the strategic placement of reactive sites:

  • 3-Nitro Group: This group serves as a masked amine. Its reduction is a critical step that uncovers a nucleophilic amine, setting the stage for cyclization reactions.

  • 4-Substituted Amino Group: The pre-installed N-(2-methoxy-2-oxoethyl) side chain can be a core structural element of the final API or a protecting group, streamlining the synthetic route and avoiding additional steps post-cyclization.

  • Methyl Ester: Provides a reactive handle for hydrolysis or amidation at a later stage in the synthesis.

This intermediate is particularly relevant in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The reduction of the nitro group to form a 1,2-phenylenediamine derivative is the cornerstone of this transformation, leading to the formation of key intermediates for drugs such as dabigatran.[1][2]

Physicochemical Properties and Safe Handling

Proper characterization and safe handling are paramount for ensuring reproducible results and operator safety.

Table 1: Physicochemical and Safety Data

PropertyValueSource / Notes
Chemical Name Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate-
Synonyms (4-Methoxycarbonyl-2-nitro-phenyl)-glycine methyl ester-
CAS Number 1381944-43-9 (for the similar ethyl ester)[3]
Molecular Formula C₁₁H₁₂N₂O₆-
Molecular Weight 268.22 g/mol -
Appearance Likely a beige to yellow crystalline powder[4]
Melting Point 77°C (for a related compound)[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6]
Safety Signal Word: Warning. May be harmful if swallowed.[5]
GHS Pictogram [5]
Hazard Statements H302: Harmful if swallowed.[5]
Precautionary Statements P264, P270, P301+P312, P330[5]

*Data is for a structurally related compound and should be confirmed with the material-specific Safety Data Sheet (SDS).

Mechanistic Pathway: From Intermediate to Benzimidazole Core

The primary utility of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is its conversion into a 1,2-diamine, which is the immediate precursor to a benzimidazole. This process involves a selective nitro group reduction followed by cyclization with a suitable electrophile (e.g., an acid or its derivative).

The Critical Reduction Step

The conversion of the 3-nitro group to a 3-amino group is the key transformation. The choice of reducing agent is critical and depends on factors like scale, available equipment, and substrate tolerance.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct. It is highly efficient but requires specialized hydrogenation equipment (e.g., a Parr hydrogenator).[2][6]

  • Chemical Reduction (e.g., Sodium Dithionite, SnCl₂/HCl): These reagents are cost-effective and do not require high-pressure setups, making them suitable for standard laboratory glassware. However, they often involve more complex aqueous workups to remove inorganic byproducts.[2]

The resulting ortho-diamine is often unstable and is typically used immediately in the subsequent cyclization step.

Benzimidazole Ring Formation

Once the diamine is formed, it is condensed with a carboxylic acid or its derivative to form the imidazole ring. In the context of dabigatran synthesis, this would involve a reaction with an activated form of N-(4-cyanophenyl)glycine.[1][7]

G cluster_start Starting Intermediate cluster_process Core Transformation A Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate B o-Phenylenediamine Intermediate A->B Nitro Reduction (e.g., H₂/Pd-C) D Benzimidazole Core (API Precursor) B->D Cyclocondensation C N-(4-cyanophenyl)glycine (or derivative) C->D

Caption: Key transformation from the nitroaromatic intermediate to the benzimidazole core.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations. Researchers should perform initial trials on a small scale.

Protocol 1: Catalytic Hydrogenation and Cyclization

This protocol describes the reduction of the nitro group and subsequent cyclization to form a benzimidazole precursor.

Objective: To synthesize the benzimidazole derivative from Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Materials and Reagents:

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (1.0 eq.)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)[6]

  • Methanol or Ethyl Acetate (solvent)

  • N-(4-cyanophenyl)glycine (1.1 eq.)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or similar coupling agent (1.2 eq.)

  • Celite® for filtration

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker) or a round-bottom flask with a hydrogen balloon setup.

  • Standard laboratory glassware.

  • Magnetic stirrer and heating mantle.

  • Rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup (Reduction): In a suitable hydrogenation vessel, suspend Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in methanol (approx. 10-15 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension under an inert atmosphere.[6]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-4 bar) or maintain a hydrogen atmosphere using a balloon. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed.[6] This typically takes 4-8 hours.

  • Work-up: Once the reduction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.[6]

  • Cyclization: Transfer the filtrate (containing the crude diamine) directly to a new reaction flask. Add N-(4-cyanophenyl)glycine followed by the coupling agent (e.g., EDCI).[8]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the cyclization is complete, again monitoring by TLC or HPLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified.

  • Purification: Purify the crude benzimidazole product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[2]

Protocol 2: Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the starting material and the final product.[9]

Objective: To verify the identity and assess the purity of the synthesized benzimidazole.

Table 2: Summary of Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations for Benzimidazole Product
HPLC Purity assessment and quantification.A single major peak (>98% area) under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA).[10]
¹H NMR Structural elucidation.Disappearance of nitro-aromatic protons. Appearance of new aromatic protons in a different chemical environment and a characteristic benzimidazole N-H proton signal (if not substituted).[11]
Mass Spec. Molecular weight confirmation.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target benzimidazole.[1]
FTIR Functional group analysis.Disappearance of the characteristic NO₂ stretching bands (approx. 1530 and 1350 cm⁻¹). Appearance of N-H stretching bands from the benzimidazole ring.[9]

Integrated Synthesis and Analysis Workflow

A robust workflow ensures that the intermediate is handled correctly and the final product meets all quality specifications before proceeding to the next API step.

G A Receipt of Intermediate (MMNB) B QC Analysis (Incoming) - HPLC Purity - ¹H NMR Identity - FTIR A->B C Nitro Reduction (Protocol 1, Steps 1-4) B->C Material Passes D In-Process Control (IPC) - TLC/HPLC for completion C->D E Catalyst Filtration & Work-up D->E Reduction Complete F Cyclocondensation (Protocol 1, Steps 6-7) E->F G IPC - TLC/HPLC for completion F->G H Purification - Recrystallization or - Column Chromatography G->H Reaction Complete I Final QC Analysis (Protocol 2) H->I J Release for Next API Step I->J Product Meets Spec

Caption: A comprehensive workflow from material receipt to final product release.

Conclusion

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a strategically designed building block that offers an efficient route to complex heterocyclic APIs. By leveraging the masked diamine functionality, researchers can streamline synthetic pathways, potentially improving overall yield and purity. The protocols and analytical methods detailed in this guide provide a robust framework for the successful application of this intermediate in a research and development setting, ensuring both reproducibility and high-quality outcomes.

References

  • Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate - NextSDS. NextSDS.

  • Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry.

  • METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE - Sigma-Aldrich. Sigma-Aldrich.

  • Synthesis of dabigatran etexilate mesylate - ResearchGate. ResearchGate.

  • METHYL 4-(2-METHOXY-2-OXOETHOXY)-3-NITROBENZOATE — Chemical Substance Information - NextSDS. NextSDS.

  • Synthetic method of dabigatran etexilate key intermediate - Eureka | Patsnap. Patsnap.

  • An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry.

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7 - Home Sunshine Pharma. Home Sunshine Pharma.

  • CN102633713B - Dabigatran etexilate intermediate, preparation method thereof and ... - Google Patents. Google Patents.

  • METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE| Products Supplier - Clinivex. Clinivex.

  • Supporting Information - CDC Stacks. Centers for Disease Control and Prevention.

  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate - Benchchem. Benchchem.

  • An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. IP.com.

  • Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap. Patsnap.

  • US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents. Google Patents.

  • WO2013024384A1 - Improved process for preparation of dabigatran etexilate and its novel intermediate - Google Patents. Google Patents.

  • A Comparative Guide to Analytical Methods for the Characterization of 2-Methoxy-4-nitrobenzaldehyde - Benchchem. Benchchem.

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Method

Application Notes and Protocols for the Purification and Recrystallization of Crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Abstract This technical guide provides a comprehensive framework for the purification of crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purification of crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds, including benzimidazole derivatives.[1][2][3][4] The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, offering robust methodologies for obtaining high-purity material suitable for downstream applications. This guide elucidates the principles behind the selection of purification techniques, including flash column chromatography and recrystallization, and provides step-by-step instructions to ensure reproducible results.

Introduction: The Importance of Purity

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate serves as a critical building block in organic synthesis. The presence of impurities, such as unreacted starting materials, byproducts from the synthetic route, or degradation products, can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, effective purification of this intermediate is paramount.

The synthesis of the target compound or its close analogs often involves the reaction of a substituted 4-chloro-3-nitrobenzoate with an amino acid ester.[5] Potential impurities may include the unreacted 4-chloro-3-nitrobenzoic acid, the corresponding amino acid ester, and side-products from the nucleophilic aromatic substitution reaction. This guide presents two primary methods for purification: flash column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity.

Characterization of the Crude Material

Before commencing purification, it is essential to characterize the crude product to identify the major impurities. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.

Table 1: Recommended TLC Systems for Impurity Profiling

TLC PlateMobile Phase (v/v)Typical Rf of Product
Silica Gel 60 F25430% Ethyl Acetate in Hexanes~0.4 - 0.5
Silica Gel 60 F25450% Ethyl Acetate in Dichloromethane~0.5 - 0.6

The selection of the mobile phase should provide good separation between the desired product and any impurities, with the product's Rf value ideally between 0.3 and 0.5 for optimal separation in column chromatography.[6]

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying the crude product by separating it from both more and less polar impurities. The choice of stationary and mobile phases is critical for successful separation.

Rationale for Method Selection

Given the polar nature of the nitro and ester functionalities, as well as the secondary amine, normal-phase chromatography on silica gel is the recommended approach. The mobile phase composition can be optimized based on the TLC analysis to achieve the best separation.

Experimental Protocol

Materials:

  • Crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

  • Silica gel (230-400 mesh)

  • Ethyl acetate (ACS grade)

  • Hexanes or Dichloromethane (ACS grade)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes). Carefully pour the slurry into the column, allowing it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions of appropriate volume and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified product.

Diagram 1: Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: A schematic overview of the flash chromatography purification process.

Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[7]

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For compounds with polar functional groups like Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, polar protic solvents are often suitable.

Table 2: Recommended Solvents for Recrystallization

Solvent SystemRationale
EthanolOften a good choice for moderately polar aromatic compounds.[8]
MethanolSimilar to ethanol, can be effective for recrystallizing nitrobenzoate derivatives.[9]
Ethanol/WaterA mixed solvent system can be used if the compound is too soluble in pure ethanol. Water acts as an anti-solvent.[6][8]
IsopropanolAnother potential polar protic solvent.

Solvent screening should be performed on a small scale to identify the optimal system.

Experimental Protocol

Materials:

  • Purified or crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Add small portions of hot solvent until the solid just dissolves. Avoid adding excess solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Diagram 2: The Recrystallization Cycle

Caption: The cyclical process of purification by recrystallization.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Confirmation

MethodPurposeExpected Result
Melting PointAssess purity and identityA sharp melting range close to the literature value.
¹H NMR SpectroscopyStructural confirmation and puritySpectra consistent with the desired structure and absence of impurity signals.
HPLCQuantitative purity analysisA single major peak corresponding to the product.

Troubleshooting

ProblemPotential CauseSuggested Solution
Column Chromatography: Product does not eluteMobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Column Chromatography: Poor separationInappropriate solvent system.Re-optimize the mobile phase using TLC with different solvent mixtures.
Recrystallization: Oiling outThe melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too quickly.Add more solvent, ensure complete dissolution, and allow for slower cooling. Consider a lower-boiling point solvent.
Recrystallization: No crystal formationSolution is too dilute, or supersaturation has occurred.Induce crystallization by scratching the inside of the flask or adding a seed crystal. If too dilute, carefully evaporate some solvent and cool again.[10]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Supporting Information for publications detailing synthesis of related nitroaromatic compounds. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.
  • Organic Syntheses Procedure: Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • BenchChem Technical Support Center. (2025).
  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Scribd. (n.d.).
  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • NextSDS. Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate. Available at: [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 931-933.
  • ResearchGate. (2023).
  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • BenchChem Technical Support Center. (2025). Synthesis of Methyl 3-(methylamino)
  • Google Patents. Method for purifying 4-amino-5-chloro-2-ethoxy-N-[[4- (4-fluorobenzyl) -2-morpholinyl] methyl] benzamide.
  • Nano 1,3,5‐triamino‐2,4,6‐trinitro‐benzene particles prepared by “green" recrystallization. Journal of the Japan Explosives Society.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • BenchChem Technical Support Center. (2025).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Introduction The selective reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This conversion is pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This conversion is pivotal for the synthesis of a vast array of functionalized anilines which serve as critical building blocks for active pharmaceutical ingredients (APIs), dyes, and polymers.[1] The subject of this guide, the catalytic hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate to Methyl 3-amino-4-((2-methoxy-2-oxoethyl)amino)benzoate, presents a common challenge in chemoselectivity. The molecule contains multiple potentially reducible functional groups, namely the nitro group and two ester moieties. Therefore, the selection of an appropriate catalyst and optimization of reaction conditions are paramount to ensure the exclusive reduction of the nitro group while preserving the integrity of the ester functionalities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective catalytic hydrogenation of this specific substrate. We will delve into the mechanistic rationale behind the choice of catalyst and reaction parameters, present a detailed experimental protocol, and offer insights into reaction monitoring and product purification.

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of nitroarenes is generally understood to proceed through a stepwise reduction pathway on the surface of a heterogeneous catalyst.[2] The nitro group is sequentially reduced to a nitroso and then a hydroxylamine intermediate before the final, stable amine is formed.

For the selective reduction of the nitro group in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, Palladium on carbon (Pd/C) is the catalyst of choice.[3] Here's why:

  • High Activity and Selectivity: Palladium catalysts are highly effective for the hydrogenation of nitro groups under mild conditions.[4] Importantly, they generally do not reduce ester functionalities under these same conditions, providing the necessary chemoselectivity.

  • Heterogeneous Nature: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by simple filtration, which simplifies the work-up and purification process.[1] This also allows for the potential recycling of the catalyst, offering economic and environmental benefits.

  • Broad Functional Group Tolerance: While highly active towards nitro group reduction, Pd/C can be tuned to tolerate a wide range of other functional groups, making it a versatile reagent in complex molecule synthesis.[5]

While other catalytic systems like Raney Nickel or Platinum-based catalysts can also effect nitro group reduction, Pd/C often provides a superior balance of reactivity and selectivity for substrates containing ester groups.[3][6]

Key Reaction Parameters and Optimization

The success of the catalytic hydrogenation is critically dependent on the interplay of several experimental parameters. Understanding their impact is key to achieving high yield and purity of the desired product.

  • Catalyst Loading: The amount of Pd/C used, typically expressed as a weight percentage of the substrate, influences the reaction rate. A typical starting point is 5-10 mol% of palladium. While a higher catalyst loading can accelerate the reaction, it may also increase the risk of side reactions and adds to the cost.

  • Hydrogen Pressure: This reaction is commonly performed under a positive pressure of hydrogen gas. Pressures ranging from atmospheric (using a hydrogen balloon) to 50 psi are typically sufficient.[4] Increased pressure generally leads to a faster reaction rate but requires specialized high-pressure reactor systems. For laboratory-scale synthesis, a hydrogen balloon is often a safe and convenient option.

  • Solvent Selection: The choice of solvent is crucial for substrate solubility and can influence catalyst activity. Protic solvents like ethanol and methanol are excellent choices as they readily dissolve the starting material and are compatible with the catalytic system.[7] Ethyl acetate is another common solvent for hydrogenations.

  • Temperature: The hydrogenation of nitro groups is typically an exothermic reaction.[8] Most reactions proceed efficiently at room temperature (20-25 °C). In some cases, gentle heating (e.g., to 40-50 °C) may be employed to increase the reaction rate, but this should be done cautiously to avoid promoting side reactions.[7]

  • Reaction Time: The time required for complete conversion depends on the other reaction parameters. It is essential to monitor the reaction progress to determine the endpoint.

Comparative Data of Hydrogenation Conditions

The following table summarizes typical conditions for the catalytic hydrogenation of nitroarenes, providing a useful starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Catalyst 10% Pd/C5% Pd/CRaney Nickel
Catalyst Loading 5 wt%10 wt%20 wt%
Solvent EthanolMethanolEthyl Acetate
H₂ Pressure 1 atm (balloon)50 psi3 bar
Temperature 25 °C40 °C30 °C
Reaction Time 4-8 hours2-4 hours6-12 hours

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the catalytic hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Materials:

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or Methanol), reagent grade

  • Celite® (diatomaceous earth)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 10-20 mL per gram of substrate), to dissolve the starting material.

  • Inerting the System: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen. This is a critical safety step as hydrogen and oxygen can form explosive mixtures.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the substrate) to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, pressurize the reactor to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.[9] Hydrogen uptake can also be monitored if using a pressurized system.[8]

  • Work-up: Once the reaction is complete (as indicated by monitoring), carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C on the filter paper can be pyrophoric, especially when dry. It should be kept wet with solvent and disposed of properly.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 3-amino-4-((2-methoxy-2-oxoethyl)amino)benzoate.[2]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve the desired level of purity.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Charge Substrate & Solvent B Inert Atmosphere (N₂/Ar) A->B C Add Pd/C Catalyst B->C D Introduce H₂ (balloon/pressure) C->D E Vigorous Stirring & Monitoring (TLC/HPLC) D->E F Inert Purge & Catalyst Filtration E->F G Solvent Evaporation F->G H Purification (Recrystallization/Chromatography) G->H

Caption: A typical experimental workflow for catalytic hydrogenation.

Safety Considerations

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[8] All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon, particularly after use and when dry, can be pyrophoric.[8] The filter cake should be kept wet with solvent and disposed of according to institutional safety guidelines.

  • Exothermic Reaction: The hydrogenation of nitro compounds is an exothermic process.[8] For large-scale reactions, proper temperature control and cooling measures should be in place to prevent a thermal runaway.

Conclusion

The catalytic hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a reliable and efficient method for the synthesis of the corresponding aniline derivative. By carefully selecting palladium on carbon as the catalyst and optimizing key reaction parameters such as solvent, hydrogen pressure, and temperature, high yields and excellent chemoselectivity can be achieved. Adherence to the detailed protocol and safety precautions outlined in this guide will enable researchers to successfully perform this important transformation.

References

  • Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts. ACS Applied Materials & Interfaces. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]

  • Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C. Available at: [Link]

  • Palladium supported on metal-organic framework as a catalyst for the hydrogenation of nitroarenes under mild conditions. ResearchGate. Available at: [Link]

  • Selective Hydrogenation. II. m-Dinitrobenzene To m-Nitroaniliine Using Palladium on Carbon As Catalyst. Organic Process Research & Development. Available at: [Link]

  • Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. RSC Advances. Available at: [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]

  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: A Scalable Manufacturing Process for the Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. The guide details a robust two-stage manufacturing process, beginning with the nitration of a suitable precursor followed by a nucleophilic aromatic substitution (SNAr) reaction. Emphasis is placed on mechanistic understanding, process safety, scalability, and quality control. The protocols provided are designed to be self-validating, incorporating in-process controls and detailed analytical methods to ensure the final product meets stringent purity requirements.

Introduction and Strategic Overview

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the anticoagulant Dabigatran Etexilate.[1][2] The efficient and safe production of this intermediate on an industrial scale is paramount. A deficiency in process control can lead to inconsistent yields, the formation of difficult-to-remove impurities, and significant safety hazards, particularly during the nitration step.[3][4]

This guide outlines a well-established and scalable two-step synthetic strategy:

  • Step 1: Electrophilic Nitration. Synthesis of a key halo-aromatic precursor, Methyl 4-chloro-3-nitrobenzoate, via the nitration of Methyl 4-chlorobenzoate.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). Reaction of the precursor with glycine methyl ester to yield the final product, Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

This approach is designed for high throughput, safety, and purity, leveraging common industrial equipment and reagents.

G cluster_0 Overall Synthetic Pathway A Methyl 4-chlorobenzoate B Step 1: Electrophilic Nitration A->B C Methyl 4-chloro-3-nitrobenzoate B->C E Step 2: Nucleophilic Aromatic Substitution (SNAr) C->E D Glycine Methyl Ester D->E F Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate E->F

Caption: High-level overview of the two-step synthesis.

Part I: Precursor Synthesis - Methyl 4-chloro-3-nitrobenzoate

The synthesis of the key precursor is achieved through the electrophilic aromatic substitution (EAS) of Methyl 4-chlorobenzoate using a standard nitrating mixture of concentrated nitric and sulfuric acids.

Mechanistic Rationale

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid. The benzene ring of Methyl 4-chlorobenzoate acts as a nucleophile, attacking the nitronium ion. The existing substituents on the ring—the chloro group (-Cl) and the methyl ester group (-COOCH₃)—are deactivating and direct the incoming electrophile to the meta position. Nitration occurs at the C3 position, which is ortho to the chlorine and meta to the methyl ester, due to the combined directing effects and steric hindrance.

Scale-Up Protocol for Nitration

Safety First: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[4][5] The use of fuming nitric acid is a significant hazard due to its corrosive and oxidizing nature.[3][4] All operations must be conducted in a reactor with adequate cooling capacity, pressure relief systems, and an emergency quench system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[5][6][7]

Protocol:

  • Reactor Preparation: Charge a clean, dry, glass-lined reactor with concentrated sulfuric acid (H₂SO₄, 3.0 vol. eq.). Ensure the reactor's cooling system is active and the internal temperature is brought to -5°C to 0°C.

  • Substrate Addition: Slowly add Methyl 4-chlorobenzoate (1.0 eq.) to the sulfuric acid under continuous agitation, ensuring the temperature does not exceed 10°C. Stir the mixture until complete dissolution.

  • Nitrating Mixture Preparation: In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (H₂SO₄, 1.0 vol. eq.) while maintaining a temperature below 10°C.

  • Controlled Addition: Add the prepared nitrating mixture dropwise to the reactor containing the substrate solution over a period of 2-4 hours. Crucially, the internal reaction temperature must be maintained between 0°C and 5°C throughout the addition. [8] Exceeding this temperature range significantly increases the risk of side-product formation (e.g., dinitration) and thermal runaway.[8]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress via HPLC until the consumption of starting material is >99%.

  • Work-up and Isolation:

    • Carefully transfer the reaction mixture onto a pre-chilled mixture of crushed ice and water (10 vol. eq.) under vigorous stirring. This will cause the product to precipitate as a solid.

    • Filter the resulting slurry using a Nutsche filter.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7). This removes residual acids.

    • Dry the solid product under vacuum at 50-60°C to a constant weight.

Process Parameters and Quality Control
ParameterSpecificationRationale
Stoichiometry HNO₃ (1.1 eq.)A slight excess of nitric acid ensures complete conversion of the starting material.
Temperature 0-5°CCritical for controlling the reaction rate, minimizing side products, and ensuring safety.[8]
Addition Time 2-4 hoursSlow addition allows for effective heat dissipation from the exothermic reaction.
Solvent Sulfuric AcidActs as both a solvent and a catalyst to generate the nitronium ion.
In-Process Control HPLCTo monitor the disappearance of Methyl 4-chlorobenzoate.
Expected Yield 90-95%
Purity (HPLC) >98%Ensures suitability for the subsequent SNAr step.

Part II: SNAr Synthesis of the Final Product

The final step involves the reaction of Methyl 4-chloro-3-nitrobenzoate with glycine methyl ester via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale: The Power of Activation

The SNAr reaction is typically challenging on an unactivated benzene ring. However, the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to the leaving group (in this case, -Cl), dramatically facilitates the reaction.[9][10]

The mechanism proceeds in two steps:

  • Nucleophilic Attack: The nucleophile (glycine methyl ester) attacks the carbon atom bearing the leaving group (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[9][11] The negative charge is delocalized onto the ortho and para positions, and critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Elimination: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is required to neutralize the HCl generated during the reaction and to facilitate the initial nucleophilic attack by deprotonating the amine of the glycine ester.

G cluster_0 SNAr Mechanism: Meisenheimer Complex Formation Reactants Methyl 4-chloro-3-nitrobenzoate + Glycine Methyl Ester Attack Nucleophilic Attack at ipso-Carbon Reactants->Attack Meisenheimer Formation of Resonance-Stabilized Meisenheimer Complex Attack->Meisenheimer Elimination Loss of Leaving Group (Cl⁻) Meisenheimer->Elimination Product Final Product + HCl Elimination->Product

Caption: Key steps in the SNAr reaction mechanism.

Scale-Up Protocol for SNAr
  • Reactor Setup: Charge the reactor with Methyl 4-chloro-3-nitrobenzoate (1.0 eq.), glycine methyl ester hydrochloride (1.2 eq.), a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.), and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5-8 vol.).

  • Reaction Execution: Heat the stirred slurry to 80-90°C. The reaction is typically complete within 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC for the disappearance of the starting material, Methyl 4-chloro-3-nitrobenzoate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (e.g., KCl, unreacted K₂CO₃) and wash the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a larger vessel and add water (10-15 vol.) slowly under stirring. The product will precipitate out of the solution.

    • Stir the slurry for 2-4 hours to ensure complete precipitation.

    • Filter the product, wash the cake with plenty of water to remove the solvent (DMF) and any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to achieve high purity.[12]

  • Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.

Process Parameters and Quality Control
ParameterSpecificationRationale
Stoichiometry Glycine Methyl Ester HCl (1.2 eq.), K₂CO₃ (2.5 eq.)Excess nucleophile and base drive the reaction to completion.
Solvent DMF or MeCNPolar aprotic solvents are ideal for SNAr reactions as they solvate cations well but not anions, increasing nucleophile reactivity.
Temperature 80-90°CProvides sufficient thermal energy to overcome the activation barrier without significant product degradation.
In-Process Control HPLCTo confirm the completion of the reaction.
Final Product QC HPLC, ¹H NMR, Mass Spec, FTIRTo confirm identity, purity, and absence of residual solvents and impurities.[13]
Expected Yield 85-92%
Purity (HPLC) >99.5%

Overall Manufacturing Workflow and Quality Assurance

A successful scale-up operation relies on a well-defined workflow with integrated quality checks at each critical stage.

G cluster_workflow Manufacturing Workflow RM Raw Material Procurement & QC (Methyl 4-chlorobenzoate, Acids, Glycine Ester) Nitration Step 1: Nitration (0-5°C) RM->Nitration IPC1 In-Process Control 1 (HPLC for SM consumption) Nitration->IPC1 Iso1 Isolation & Drying (Precipitation, Filtration) IPC1->Iso1 PrecursorQC Precursor QC (Methyl 4-chloro-3-nitrobenzoate) Purity >98% Iso1->PrecursorQC SNAr Step 2: SNAr Reaction (80-90°C) PrecursorQC->SNAr IPC2 In-Process Control 2 (HPLC for SM consumption) SNAr->IPC2 Iso2 Isolation & Purification (Precipitation, Recrystallization) IPC2->Iso2 FinalQC Final Product QC (Purity >99.5%, Identity, Residual Solvents) Iso2->FinalQC Packaging Packaging & Release FinalQC->Packaging

Caption: End-to-end manufacturing and quality control workflow.

Conclusion

The described two-step process provides a scalable, efficient, and reliable method for the industrial manufacturing of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. The keys to a successful scale-up are a deep understanding of the underlying reaction mechanisms, stringent control over critical process parameters—especially temperature during nitration—and the implementation of robust safety protocols. By following this guide, researchers and drug development professionals can confidently produce this vital pharmaceutical intermediate with high yield and purity.

References

  • Benchchem. An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.
  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. (2025).
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. (2021).
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • YouTube. (2024). Nitration reaction safety.
  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing.
  • Supporting Information. CDC Stacks.
  • RSC Education. (2016). Nitration of methyl benzoate.
  • Environmental Health and Safety. Nitric Acid.
  • ChemicalBook. Methyl 4-amino-3-methylbenzoate synthesis.
  • Patsnap. (2017). Synthetic method of dabigatran etexilate key intermediate.
  • Wikipedia. Reduction of nitro compounds.
  • SAFE USE OF NITRIC ACID.
  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • Google Patents. CN104910047A - Preparation method of dabigatran etexilate intermediate.
  • Google Patents. US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
  • NITRATION OF METHYL BENZOATE.
  • ACS Publications. (2012). The Development of a Scalable, Chemoselective Nitro Reduction.
  • New Drug Approvals. (2016). WO 2016027077, Cipla Ltd, New patent, Dabigatran.
  • Google Patents. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates.
  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Dalal Institute. Aromatic Nucleophilic Substitution.
  • SRIRAMCHEM. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
  • ResearchGate. Scheme 3. Synthesis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates.
  • University of Scranton. Advanced Organic Module | English | Green Chemistry.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ChemicalBook. Methyl 3-amino-4-methylbenzoate synthesis.
  • Sigma-Aldrich. METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE.
  • Clinivex. METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE| Products Supplier.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Nitration of Methyl Benzoate.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 2-Methoxy-4-nitrobenzaldehyde.

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Application

Safe handling and laboratory storage guidelines for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a compound of interest in organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a compound of interest in organic synthesis, particularly as an intermediate for more complex molecules in pharmaceutical and materials science research.[1] Its structure, which includes a nitroaromatic group, necessitates a thorough understanding of its properties to ensure safe handling and storage. This document provides a detailed guide to the safe laboratory use of this compound, grounded in established safety principles and regulatory standards. The causality behind each recommendation is explained to foster a culture of safety and critical thinking in the laboratory.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice.[2] The RAMP (Recognize, Assess, Minimize, Prepare) framework is a valuable tool for this process.[3]

1.1. Physicochemical Properties

A summary of the key physical and chemical properties for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is provided below.

PropertyValueSource
CAS Number 698985-06-7[4]
Molecular Formula C11H12N2O6Inferred from name
Appearance Likely a solidInferred from similar compounds
Storage Temperature Cool, dry area[5][6]

1.2. Toxicological Profile

1.3. Potential for Reactivity and Instability

Aromatic nitro compounds can be energetic and may have the potential to be explosive, particularly polynitrated compounds.[6] While mononitro compounds are generally less hazardous, they can become shock-sensitive if contaminated with certain substances.[6] It is crucial to avoid contact with strong bases, amines, and oxidizing or reducing agents.[6]

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is a key principle of laboratory safety, achieved through a combination of engineering controls and appropriate PPE.[8]

2.1. Ventilation

All work with Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate should be conducted in a well-ventilated chemical fume hood.[6][9] This is the primary engineering control to minimize inhalation exposure to any dust or vapors.[10]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[11]

  • Eye Protection: Chemical safety goggles are the minimum requirement.[6] A face shield should be worn in situations with a higher splash risk.[5]

  • Hand Protection: Chemically resistant gloves are essential.[6] Nitrile gloves are a common choice, but it is important to check the manufacturer's glove compatibility chart for the specific solvent being used.

  • Body Protection: A flame-resistant lab coat is recommended.[6] Closed-toe shoes are also required.

The proper selection and use of PPE is a critical last line of defense.[3]

Safe Handling and Experimental Protocols

Adherence to established safe handling practices is paramount to preventing accidents and ensuring the integrity of research.

3.1. General Handling Practices

  • Always handle chemicals carefully and deliberately.[9][12]

  • Keep containers tightly closed when not in use.[5][13]

  • Avoid the formation of dust.[14] If the compound is a powder, handle it in a way that minimizes aerosolization.

  • Wash hands thoroughly after handling.[5][13][15]

  • Never eat, drink, or smoke in the laboratory.[16]

3.2. Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate to the weigh boat using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Carefully add the weighed compound to a suitable volumetric flask.

    • Add a small amount of the desired solvent and swirl gently to dissolve the solid.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Weighing_and_Solution_Preparation cluster_FumeHood Inside Chemical Fume Hood Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Transfer to Flask Transfer to Flask Weigh Solid->Transfer to Flask Add Solvent & Dissolve Add Solvent & Dissolve Transfer to Flask->Add Solvent & Dissolve Dilute to Volume Dilute to Volume Add Solvent & Dissolve->Dilute to Volume Cap & Mix Cap & Mix Dilute to Volume->Cap & Mix Label Solution Label Solution Cap & Mix->Label Solution Final Step Emergency_Response_Flowchart cluster_SpillResponse Spill Response cluster_FirstAid First Aid Spill Spill Occurs Alert Others Alert Others Spill->Alert Others Exposure Personal Exposure Identify Exposure Route Identify Exposure Route Exposure->Identify Exposure Route Assess Spill Size Assess Spill Size Alert Others->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Small Large Spill Large Spill Assess Spill Size->Large Spill Large Don PPE Don PPE Small Spill->Don PPE Evacuate & Call for Help Evacuate & Call for Help Large Spill->Evacuate & Call for Help Contain & Absorb Contain & Absorb Don PPE->Contain & Absorb Collect Waste Collect Waste Contain & Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Inhalation Inhalation Identify Exposure Route->Inhalation Skin Contact Skin Contact Identify Exposure Route->Skin Contact Eye Contact Eye Contact Identify Exposure Route->Eye Contact Ingestion Ingestion Identify Exposure Route->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Remove Clothing & Rinse Skin Remove Clothing & Rinse Skin Skin Contact->Remove Clothing & Rinse Skin Remove Clothing & Rinse Skin->Seek Medical Attention Rinse Eyes Rinse Eyes Eye Contact->Rinse Eyes Rinse Eyes->Seek Medical Attention Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Rinse Mouth->Seek Medical Attention

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks, byproduct formation, or iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks, byproduct formation, or isolation issues during the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between a 4-halo-3-nitrobenzoate electrophile and a glycine methyl ester nucleophile. Below, we dissect the mechanistic causality behind common failures and provide a self-validating, field-proven protocol to achieve >95% yields.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, one must understand the transition state of the SNAr reaction. The rate-determining step is the nucleophilic attack of the amine on the electron-deficient aromatic ring, forming a negatively charged intermediate known as the Meisenheimer Complex . The stability of this complex and the electrophilicity of the ipso-carbon are the primary drivers of reaction velocity and overall yield.

SNAr_Pathway SM Methyl 4-fluoro-3-nitrobenzoate (Electrophile) MC Meisenheimer Complex (Transition State) SM->MC Nucleophilic Attack Nu Glycine methyl ester (Nucleophile) Nu->MC Prod Target Diester Product MC->Prod F⁻ Expulsion BP DIPEA-HF Byproduct MC->BP Scavenged by DIPEA

SNAr mechanism showing Meisenheimer complex formation and leaving group expulsion.

Troubleshooting FAQs

Q1: Why is my reaction stalling at 40-50% conversion when using Methyl 4-chloro-3-nitrobenzoate? Causality: In SNAr reactions, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. While historical routes for similar nitrobenzoate derivatives utilized 4-chloro precursors[1][2], chlorine is insufficiently electronegative to highly activate the ring. Fluorine, being the most electronegative element, exerts a massive inductive withdrawal effect, making the ipso-carbon highly electrophilic and drastically lowering the activation energy for the amine's attack[3]. Solution: Switch your starting material from Methyl 4-chloro-3-nitrobenzoate to Methyl 4-fluoro-3-nitrobenzoate . This single substitution will reduce reaction times from 24+ hours to under 4 hours and push conversion to >95%.

Q2: I am observing significant formation of a carboxylic acid byproduct. How do I prevent this? Causality: You are observing saponification (hydrolysis) of either the benzoate methyl ester or the glycine methyl ester. Glycine methyl ester is supplied as a highly hygroscopic hydrochloride salt. If you use an inorganic base like K2CO3, any residual moisture will react at elevated temperatures to form hydroxide ions (OH⁻), which readily cleave esters. Solution: Ensure strictly anhydrous conditions and switch to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) . DIPEA acts as an excellent acid scavenger without generating nucleophilic species that destroy your ester moieties.

Q3: What is the exact base stoichiometry required for this reaction? Causality: Because the nucleophile is introduced as Glycine methyl ester hydrochloride, you must account for the salt. You need exactly 1.0 equivalent of base just to liberate the free amine. An additional 1.0 equivalent is required to scavenge the HF generated during the substitution. Solution: Use a minimum of 2.5 equivalents of DIPEA (1.0 eq for the salt, 1.0 eq for the HF byproduct, and 0.5 eq excess to maintain a basic pH and drive the reaction to completion).

Q4: How do I efficiently remove DMF and excess glycine during the workup phase? Causality: DMF has a high boiling point and partitions poorly in standard aqueous/organic extractions, often dragging polar impurities into the organic phase and ruining crystallization. Solution: Perform a 5% aqueous Lithium Chloride (LiCl) wash . The Li⁺ ions strongly coordinate with DMF, drastically increasing its partitioning into the aqueous phase. Washing the organic layer three times with 5% LiCl will quantitatively remove DMF without requiring high-vacuum distillation.

Quantitative Optimization Data

The following table summarizes the experimental matrices used to identify the optimal reaction conditions. Note the drastic improvement when transitioning from a chloro-leaving group with an inorganic base to a fluoro-leaving group with an organic base.

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Primary Observation / Issue
4-Chloro-3-nitrobenzoateK2CO3DMF802445%Slow reaction, incomplete conversion.
4-Chloro-3-nitrobenzoateDIPEADMF802452%Slow reaction, but fewer byproducts.
4-Fluoro-3-nitrobenzoateK2CO3DMF60478%Rapid conversion, but ester hydrolysis observed.
4-Fluoro-3-nitrobenzoate DIPEA DMF 60 2 >95% Clean profile, optimal conditions.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure the integrity of the synthesis before proceeding to the next step.

Reagents:

  • Methyl 4-fluoro-3-nitrobenzoate (1.0 eq, 10.0 mmol, 1.99 g)

  • Glycine methyl ester hydrochloride (1.2 eq, 12.0 mmol, 1.51 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol, 4.35 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluoro-3-nitrobenzoate and Glycine methyl ester hydrochloride in anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add DIPEA dropwise via syringe at room temperature. Self-Validation Check: The solution will transition from pale yellow to a deeper orange/red hue as the free amine is liberated and the Meisenheimer complex begins to form.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath. Stir for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Self-Validation Check: The starting material (Rf ~0.6, UV active) should completely disappear, replaced by a bright yellow product spot (Rf ~0.4) characteristic of the secondary nitroaniline derivative.

  • Quenching: Remove the flask from heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (100 mL) and quench by adding distilled water (50 mL).

  • Workup (DMF Removal): Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 x 50 mL) to strip the DMF. Follow with a saturated NaHCO3 wash (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography or recrystallized from hot ethanol to yield pure Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

References

  • [1] US11192849B2 - Compounds, compositions, and methods for modulating ferroptosis and treating excitotoxic disorders. Google Patents. URL:

  • [2] Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models. Journal of the American Chemical Society. URL:

  • [3] DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis. Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Optimization

Troubleshooting common impurities in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate crystallization

Technical Support Center: Troubleshooting Crystallization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Welcome to the technical support and troubleshooting guide for the isolation and crystallization of Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Crystallization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Welcome to the technical support and troubleshooting guide for the isolation and crystallization of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS: 698985-06-7). This compound is a highly functionalized intermediate typically synthesized via a nucleophilic aromatic substitution (SNAr) between methyl 4-fluoro-3-nitrobenzoate and glycine methyl ester[1].

Because this molecule contains dual ester functionalities, a secondary amine, and a nitro group, it is highly susceptible to specific degradation pathways and phase-separation issues during downstream purification. This guide synthesizes field-proven process chemistry principles to help you achieve high-purity crystalline product.

Mechanistic Pathway & Impurity Mapping

Understanding the origin of impurities is the first step in troubleshooting. The SNAr reaction and subsequent workup can introduce several structural analogs that co-crystallize with the target product.

ImpurityPathways SM Starting Materials (Methyl 4-fluoro-3-nitrobenzoate + Glycine methyl ester) SNAr SNAr Reaction (Base, Solvent) SM->SNAr Product Target Product (Methyl 4-((2-methoxy-2-oxoethyl)amino) -3-nitrobenzoate) SNAr->Product Optimal Conditions Imp1 Impurity A: Hydrolysis (Carboxylic Acid Formation) SNAr->Imp1 Trace H2O + Heat Imp2 Impurity B: Transesterification (Ethyl Ester Formation) SNAr->Imp2 Protic Solvent (EtOH) Imp3 Impurity C: Unreacted SM (Lattice Entrapment) SNAr->Imp3 Incomplete Conversion

Figure 1: SNAr reaction workflow and the mechanistic branching pathways leading to common impurities.

Quantitative Impurity Profile

To effectively troubleshoot, you must first identify the contaminant. Below is a standardized analytical profile of the most common impurities encountered during the crystallization of this intermediate.

Impurity TypeStructural RationaleTypical HPLC RRT*Solubility ProfileCause of Formation
Unreacted SM Methyl 4-fluoro-3-nitrobenzoate~1.15High in EtOAc, Mod. in HeptaneIncomplete SNAr reaction kinetics.
Hydrolysis (Acid) 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid~0.60High in MeOH/Water, Low in HeptaneTrace water combined with residual base during heating.
Transesterification Ethyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate~1.30High in EtOAc, High in EtOHUse of ethanol as a solvent in the presence of trace base/acid.
Oiled-out Product Amorphous agglomerates containing mixed impuritiesN/A (Broad)VariableLiquid-Liquid Phase Separation (LLPS) due to rapid supersaturation.

*Relative Retention Time (RRT) is approximate and depends on the specific reverse-phase gradient method used.

Troubleshooting FAQs

Q1: My crystallization is "oiling out" (forming a liquid-liquid phase separation) instead of forming discrete crystals. How do I fix this? Causality: Oiling out occurs when the crystallization system hits the binodal curve (liquid-liquid phase split) before crossing the solubility curve to induce nucleation[2]. This is incredibly common in highly functionalized nitroaromatics when supersaturation is generated too quickly via rapid cooling or aggressive anti-solvent addition. The resulting oil traps impurities and hardens into an impure glass[3]. Solution:

  • Lower Initial Supersaturation: Dilute the system slightly with your good solvent (e.g., Ethyl Acetate).

  • Control the Cooling Rate: Implement a linear cooling ramp of no more than 0.1–0.2 °C/min[4].

  • Implement Seeding: Add 1-2 wt% of pure seed crystals when the solution enters the metastable zone. Seeding bypasses the primary nucleation energy barrier, allowing crystal growth to outcompete the phase separation[3].

Q2: HPLC analysis shows a new impurity with a higher retention time when I use ethanol as an anti-solvent. What is it? Causality: You are observing a transesterification impurity. Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate contains two methyl ester groups. If ethanol is used as a solvent or anti-solvent, any trace residual base (e.g., K2CO3 or DIPEA) from the SNAr reaction will catalyze the exchange of the methoxy groups for ethoxy groups[5]. Solution: Strictly match your protic solvents to your ester. If you must use an alcohol, use Methanol . Alternatively, switch to a purely aprotic solvent/anti-solvent system, such as Ethyl Acetate (EtOAc) and Heptane.

Q3: I am seeing high levels of the hydrolyzed carboxylic acid impurity. How is this forming during the crystallization step? Causality: Ester hydrolysis is occurring during the dissolution phase. If the organic layer from your reaction workup was not properly neutralized, residual base combined with trace water will rapidly hydrolyze the methyl esters when the mixture is heated to 60°C for dissolution. Solution (Self-Validating Protocol): Before crystallization, wash the organic extract with a mild aqueous acid (e.g., 5% Citric Acid or 1M NaHSO4) to ensure complete removal of basic SNAr catalysts. Dry the organic layer thoroughly over anhydrous Na2SO4 before solvent swapping or heating.

Q4: Unreacted starting material (Methyl 4-fluoro-3-nitrobenzoate) is co-crystallizing with my product. How can I improve the rejection rate? Causality: The starting material is structurally very similar to the product and can easily become entrapped in the crystal lattice if the precipitation is too fast. Solution: Implement an Ostwald ripening cycle (temperature cycling)[6]. After the initial crystallization at 20°C, heat the slurry back up to 45°C for 2 hours, then slowly cool it back down. This thermodynamic cycling dissolves smaller, flawed, impurity-laden crystals and redeposits the material onto larger, pure crystal faces.

Standardized Crystallization Protocol

To avoid the pitfalls mentioned above, utilize the following optimized cooling/anti-solvent crystallization workflow.

CrystallizationWorkflow Dissolve 1. Dissolution (EtOAc, 60°C) Filter 2. Polish Filtration (Remove Particulates) Dissolve->Filter Cool 3. Controlled Cooling (0.2°C/min to 45°C) Filter->Cool Seed 4. Seeding (1-2 wt% at 45°C) Cool->Seed AntiSolvent 5. Anti-Solvent (Heptane Addition) Seed->AntiSolvent Age 6. Aging & Cooling (Hold 2h, Cool to 5°C) AntiSolvent->Age Isolate 7. Isolation (Filter & Wash) Age->Isolate

Figure 2: Step-by-step workflow for the optimized crystallization of the target intermediate.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in Ethyl Acetate (approx. 5-7 volumes). Heat the mixture to 60°C under agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 1 μm inline filter into a clean, pre-heated crystallization vessel to remove any insoluble particulates or inorganic salts.

  • Controlled Cooling: Cool the solution linearly at a rate of 0.2 °C/min until the temperature reaches 45°C (the upper edge of the metastable zone).

  • Seeding: Introduce 1-2 wt% of pure Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish and prevent oiling out[3].

  • Anti-Solvent Addition: Slowly charge Heptane (approx. 10-14 volumes) over 2 hours via an addition funnel or dosing pump while maintaining the temperature at 45°C.

  • Aging & Final Cooling: Hold the slurry at 45°C for an additional 1 hour (Ostwald ripening), then cool linearly at 0.1 °C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of 1:2 EtOAc/Heptane (2 volumes). Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

References

  • Applying simple PAT tools to crystallisation in process chemistry. European Pharmaceutical Review. Available at:[Link]

  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Oiling Out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. ResearchGate. Available at:[Link]

  • Room-Temperature Transesterification of Edible and Nonedible Oils Using a Heterogeneous Strong Basic Mg/La Catalyst. Energy & Fuels, American Chemical Society. Available at:[Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate formation

Welcome to the technical support guide for the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and refine your experimental outcomes.

Core Reaction Overview

The formation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is achieved via the reaction of a halo-nitrobenzoate, typically Methyl 4-chloro-3-nitrobenzoate, with Glycine methyl ester. This process is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this synthesis hinges on the careful control of key parameters to maximize yield and minimize impurity formation.

The electron-withdrawing nitro group is critical, as it activates the aromatic ring towards nucleophilic attack, specifically at the ortho and para positions relative to itself, by stabilizing the negatively charged intermediate (a Meisenheimer complex).[1]

Caption: Overall reaction for the synthesis.

Frequently Asked Questions (FAQs) & Optimization Strategies

Q1: What is the reaction mechanism, and why is it important for optimization?

This reaction proceeds via a two-step addition-elimination mechanism. Understanding this is crucial because it dictates our choice of solvent and the role of the nitro group.

  • Nucleophilic Attack: The amine of glycine methyl ester attacks the carbon atom bearing the chlorine. This is typically the rate-determining step.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The electron-withdrawing nitro group is essential for stabilizing this intermediate, particularly when it is ortho or para to the leaving group.[1]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism S-N-Ar Mechanism: Addition-Elimination Start Reactants: Aryl Halide + Nucleophile Attack Nucleophilic Attack on C-Cl bond Start->Attack Step 1 (Slow, RDS) Meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Elimination Elimination of Leaving Group (Cl-) Meisenheimer->Elimination Step 2 (Fast) Product Final Product: Aromaticity Restored Elimination->Product

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

Q2: How do I select the optimal reaction temperature, and what are the trade-offs?

Temperature is a critical balancing act. Higher temperatures increase the reaction rate but can also promote side reactions.

  • Too Low (e.g., < 60 °C): The reaction will be very slow or may not proceed at all, as the initial nucleophilic attack (the rate-determining step) has a significant activation energy barrier.

  • Too High (e.g., > 120 °C): This can lead to the decomposition of reactants or products. More commonly, it can cause hydrolysis of the methyl ester groups if any moisture is present, leading to carboxylic acid impurities that complicate workup. It can also promote the formation of other byproducts.[2]

Our Recommendation: Start with a temperature scan to find the sweet spot. A typical starting point for this reaction is between 80-100 °C .

Temperature RangeExpected Outcome & Rationale
60-80 °C Slower reaction rate, potentially cleaner reaction profile. Good for initial trials to minimize byproduct formation.
80-100 °C Optimal starting range. Generally provides a good balance between reaction time (typically 4-12 hours) and yield.
100-120 °C Faster reaction rate, but increased risk of ester hydrolysis and other side reactions. May be useful if the reaction is sluggish at lower temperatures.
Q3: How long should I run the reaction? How can I effectively monitor its progress?

Running the reaction for a fixed time is not recommended. The optimal reaction time can vary based on scale, reagent purity, and temperature. The best practice is to monitor the reaction's progress until the limiting reagent (usually the Methyl 4-chloro-3-nitrobenzoate) is consumed.

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. [3][4][5]

  • Rationale: TLC allows you to visualize the disappearance of your starting material and the appearance of your product.[4][5] A co-spot (a lane where both the starting material and the reaction mixture are spotted) is crucial for unambiguously identifying the starting material spot in your reaction lane.[5]

Q4: My reaction is stalled and won't go to completion. What are the likely causes?

If your reaction is incomplete after a reasonable time (e.g., >12 hours), consider the following troubleshooting steps.

Troubleshooting_Flowchart Start Reaction Incomplete? Check_Temp Is Temperature Optimal? (80-100°C) Start->Check_Temp Check_Base Is Base Sufficient & Anhydrous? (e.g., K2CO3, DIPEA) Check_Temp->Check_Base [ Yes ] Action_Temp Increase Temp in 10°C increments. Monitor by TLC. Check_Temp->Action_Temp [ No ] Check_Solvent Is Solvent Anhydrous & Polar Aprotic? (e.g., DMF, DMSO) Check_Base->Check_Solvent [ Yes ] Action_Base Add more base. Ensure it's finely ground & dry. Check_Base->Action_Base [ No ] Check_Reagents Are Reagents Pure? Check_Solvent->Check_Reagents [ Yes ] Action_Solvent Use freshly opened or dried solvent. Check_Solvent->Action_Solvent [ No ] Action_Reagents Verify purity of starting materials (e.g., by NMR, mp). Check_Reagents->Action_Reagents [ No ] Action_Temp->Start Re-evaluate Action_Base->Start Re-evaluate Action_Solvent->Start Re-evaluate

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate . This substrate is a highly valuable intermediate in the synthesis of benzimidazoles and quinoxalines, but it presents a notorious synthetic challenge: extreme susceptibility to unwanted ester hydrolysis .

This guide synthesizes structural causality, troubleshooting workflows, and self-validating protocols to ensure the preservation of your target esters.

Structural Vulnerability & Causality

To prevent hydrolysis, you must first understand the stereoelectronic environment of your substrate. This molecule contains two distinct methyl esters , each with unique vulnerabilities:

  • The Aliphatic Ester (Methyl Glycinate Moiety): The (2-methoxy-2-oxoethyl)amino group is sterically unhindered. Because the adjacent methylene group provides zero steric shielding, the carbonyl carbon is highly exposed to nucleophilic attack by water or hydroxide ions. Sterically unhindered esters are rapidly saponified even under mild alkaline conditions[1].

  • The Aromatic Ester (Methyl Benzoate Moiety): While slightly more hindered, this ester is electronically activated. The meta-nitro group acts as a powerful electron-withdrawing group (via inductive effects), increasing the electrophilicity of the benzoate carbonyl.

When these two factors combine, standard reaction workups or protic solvents can rapidly degrade your compound into a highly polar, difficult-to-isolate carboxylic acid.

Troubleshooting Decision Tree

Use the following logical workflow to diagnose where your ester is being lost during your experiment.

TroubleshootingTree Start Ester Hydrolysis Detected? Step1 Identify Stage of Hydrolysis Start->Step1 Reaction During Reaction Step1->Reaction Workup During Workup Step1->Workup Storage During Storage Step1->Storage Solvent Check Solvent (Use Anhydrous) Reaction->Solvent Base Check Base/Acid (Use Mild/Non-nucleophilic) Reaction->Base Temp Lower Temperature Reaction->Temp Wash Use Cold NaHCO3 Instead of NaOH Workup->Wash Time Minimize Aqueous Contact Time Workup->Time Dry Dry over Na2SO4 Immediately Workup->Dry Desiccator Store in Desiccator with Argon/N2 Storage->Desiccator

Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade into a highly polar baseline spot on TLC during the aqueous workup? A1: This is classic base-catalyzed saponification. Aqueous wash steps pose the highest risk for ester hydrolysis, particularly when using strong bases like NaOH or KOH to neutralize acid catalysts[2]. The unhindered aliphatic methyl ester is cleaved almost instantly. You must switch to weak, cold bases (like saturated NaHCO₃) and minimize the contact time between the aqueous and organic layers.

Q2: I am trying to reduce the nitro group to an amine, but I lose the ester and isolate a cyclic byproduct. What is happening? A2: You are observing unwanted intramolecular cyclization. Once the nitro group is reduced to an aniline, the resulting 1,2-diamine is highly nucleophilic. If the reaction is heated or run in a protic solvent, the newly formed primary amine will attack the adjacent aliphatic methyl ester, ejecting methanol and forming a 3,4-dihydroquinoxalin-2(1H)-one derivative. To prevent this, the reduction must be performed at room temperature under strictly anhydrous conditions.

Q3: Can I use Methanol or Ethanol as a solvent for the nitro reduction step? A3: It is highly discouraged. While catalytic hydrogenation is an effective method for selective nitro reduction, solvent choice is critical[3]. Primary alcohols can cause transesterification. More importantly, if your methanol contains trace water, the Pd/C catalyst can facilitate rapid ester hydrolysis. Use anhydrous Ethyl Acetate (EtOAc) instead.

Q4: How should I store the purified Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate? A4: Freezers are highly humid environments that can supply water molecules to your compound, driving slow hydrolysis over time. Esters should be stored in a dry place, such as a desiccator containing drying agents (e.g., anhydrous MgSO₄ or molecular sieves), under an inert Argon or Nitrogen atmosphere at -20 °C[4].

Reaction Pathways & Pitfalls

ReactionPathways Substrate Methyl 4-((2-methoxy-2-oxoethyl)amino) -3-nitrobenzoate Hydrolysis Unwanted Hydrolysis (Carboxylic Acid) Substrate->Hydrolysis H2O, Base/Acid (Workup Error) Reduction Nitro Reduction (Anhydrous, Mild) Substrate->Reduction Pd/C, H2 Anhydrous EtOAc Diamine Diamine Intermediate (Esters Preserved) Reduction->Diamine Cyclization Unwanted Cyclization (Quinoxalinone) Diamine->Cyclization Heat or Prolonged Reaction

Reaction pathways showing desired reduction versus unwanted hydrolysis and cyclization.

Quantitative Data: Impact of Conditions on Ester Survival

The following table summarizes the causal relationship between specific experimental conditions and the survival rate of the delicate aliphatic ester moiety.

Experimental ConditionEster Survival (%)Primary Cause of DegradationRecommended Action
1 M NaOH Workup (rt) < 10%Rapid base-catalyzed saponificationAvoid strong aqueous bases entirely.
Sat. NaHCO₃ Workup (rt) 60 - 75%Mild hydrolysis due to prolonged aqueous exposureCool to 0–4 °C; minimize phase contact time.
Cold Sat. NaHCO₃ (0 °C) > 95%Stable under cold, mildly basic conditionsStandardize this for all basic neutralization washes.
Pd/C, H₂ in MeOH (rt) 50 - 70%Trace moisture hydrolysis & transesterificationSwitch to aprotic, anhydrous solvents.
Pd/C, H₂ in Anhydrous EtOAc > 98%Highly stable; cyclization is suppressedPreferred reduction condition.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Preserving Esters)

This protocol utilizes catalytic hydrogenation under strictly anhydrous, aprotic conditions to reduce the nitro group while preventing both ester hydrolysis and premature cyclization[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon.

  • Dissolution: Dissolve Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (1.0 eq) in Anhydrous Ethyl Acetate (EtOAc) (approx. 15-20 mL per gram of substrate). Do not use Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%). Caution: Pd/C is pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with Hydrogen (H₂) gas from a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2–4 hours. Monitor strictly by TLC (Hexanes/EtOAc). Do not heat the reaction, as this will trigger cyclization.

  • Filtration: Once the starting material is consumed, flush the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional anhydrous EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30 °C to yield the intact diamine-ester.

Protocol 2: Optimized Aqueous Workup for Ester Preservation

This protocol is designed to neutralize and extract the ester product while halting the kinetics of base-catalyzed hydrolysis[2].

Step-by-Step Methodology:

  • Cooling: Before beginning the workup, cool the organic reaction mixture to 0 °C using an ice bath.

  • Buffer Preparation: Prepare a solution of saturated aqueous NaHCO₃ and chill it in an ice bath until it reaches ~2–4 °C.

  • Neutralization: Transfer the organic mixture to a separatory funnel. Add the ice-cold NaHCO₃ solution.

  • Rapid Extraction: Invert the funnel and vent immediately. Shake gently for no more than 30 seconds. Prolonged contact time exponentially increases hydrolysis risk.

  • Separation: Immediately separate the layers.

  • Brine Wash: Wash the organic layer with ice-cold saturated NaCl (brine) to pull residual water out of the organic phase.

  • Immediate Drying: Drain the organic layer into an Erlenmeyer flask and immediately add anhydrous Sodium Sulfate (Na₂SO₄) until it flows freely. Let it sit for 10 minutes, then filter and concentrate.

References[2] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem, Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8V1nYhSFR0vRzbfPA-mbOHNQXYd2qXkle8zAQaOl7rTPi65ytx1xXuTNBjLJDN8igyfWe2A5XeKEkhrpF3wEHSr5IwJYaA3_4WuKRjUjkxo1DRZWVmiKwfLD-x2_VBZukl-zZr2lctzJcHcswNNVKH6WF5zJj5HcjO6EI1-LEiUZzxUqkvXtshRPqMx9hti0wqG4uml2IM3XWpWKz_55JnYvwLAr4o8URmj8m0dAONIZrzJVe7LLa0A==[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution - arkat usa, Arkat USA, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFibhnYIeBz1NzpONOhuHU1z1ica88yiIGSYj84yl24ML0Qq6xica0E-Cyp-od8-6_3KKNdLgy_3-CnYAkT08w2LCk-oSdeZRN-YcyR6r63u3oS0jZIUVGB3S58BuyyLGgJhCec[4] Any advice about the stability of ester and carbamate containing compounds?, ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHlrszClbtXwB26FWjcLDFo21wDtt_PwldLnW3ovj08dG-m8p-kv07GsK0lEACdoeDzicPSfZx8Jlk-JTAiw9ZuuSn8T0GAWEGnhwJiqtYV3Kzfe1UdIsdchWpvGhSC-TtxKxqAjyonNQ5gYfptwnGKT_kZtSxxb3Ffddk8W21WmP3FcI3G5NCF7v1ehnmgIlayEQW06FkhMwur8OCA4whE0TR7cXSaw==[3] Application Note: Protocols for the Selective Reduction of the Nitro Group in 4-Amino-3-nitroacetophenone - Benchchem, Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvEsWO_92zq6cnpDpJ7FJ2dvb-Vh_-Z2EhTLZCvKV-2a6cUIfwJ2Ey3que_SO4qyf6EjBbeh-kh7ExOYAcpQrNGZsX3lOg3A5CcBSKr7MH1-hyqc7v2jzp7pcf0jEqX5bLUMGFdYbGw1kyRcr2R7xig9WpxpifekJ_Hao0TdTzrzegaOykMS4cHXh3a-eL8dwo8FRcbezB_9oOKqljUgwwL9FTifYZv05ezVh8diCyb8dpcYmSvYeb3SUVWLq1-FGpFaGGYw=

Sources

Troubleshooting

Solving poor solubility issues during Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate purification

Welcome to the technical support guide for the purification of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to addre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered during the purification of this compound.

Understanding the Molecule: Why is Solubility an Issue?

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a moderately polar molecule. Its structure contains several functional groups that influence its solubility:

  • Nitro Group (-NO2): This electron-withdrawing group contributes to the molecule's polarity and can participate in dipole-dipole interactions.

  • Ester Groups (-COOCH3): The two methyl ester groups add some nonpolar character but also have polar carbonyl groups.

  • Amine Group (-NH-): The secondary amine can act as a hydrogen bond donor.

  • Aromatic Ring: The benzene ring is nonpolar and prone to pi-pi stacking interactions.

The combination of these features results in a molecule that is often sparingly soluble in many common single-solvent systems. It may not be polar enough for highly polar solvents like water, yet too polar for very nonpolar solvents like hexanes. This necessitates a careful and logical approach to solvent selection and purification methodology.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent.[1]

Question 1: My compound will not dissolve in the hot recrystallization solvent, even with a large volume. What should I do?

This is a clear indication that the solvent is not a good choice for your compound.

Root Cause Analysis: The intermolecular forces between the solvent molecules are stronger than the forces that would be formed between the solvent and your compound. In essence, the solvent prefers to interact with itself rather than solvate your molecule.

Solutions:

  • Change Solvents: You need to select a solvent with a polarity that more closely matches that of your compound. A good starting point is to test solubility in a range of solvents with varying polarities.

  • Use a Co-solvent System: This is a very common and effective strategy for compounds with challenging solubility profiles.[2][3] A co-solvent system involves using a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

    • Typical Co-Solvent Pairs:

      • Ethanol/Water

      • Methanol/Water

      • Acetone/Water

      • Toluene/Hexane

      • Ethyl Acetate/Hexane

Question 2: I've successfully dissolved my compound in a hot co-solvent system, but it "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.

Root Cause Analysis:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution rapidly.

  • Inappropriate Solvent Boiling Point: The boiling point of the solvent may be higher than the melting point of your compound.[4]

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

Solutions:

  • Add More "Good" Solvent: Re-heat the solution until the oil redissolves, then add a small amount of the "good" solvent to decrease the saturation.[4]

  • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This creates a rough surface that can initiate crystal formation (nucleation).[4]

  • Seeding: Add a tiny, pure crystal of your compound to the cooled solution to act as a template for crystallization.[4]

Column Chromatography Troubleshooting

Question 3: My compound is precipitating at the top of my silica gel column when I load it. How can I prevent this?

This is a common problem when the solvent used to dissolve the sample for loading is stronger (more polar for normal phase chromatography) than the mobile phase.

Root Cause Analysis: When the sample solution comes into contact with the less polar mobile phase, the solubility of your compound decreases dramatically, causing it to precipitate.[5]

Solutions:

  • Minimize Loading Solvent Volume: Use the absolute minimum amount of solvent to dissolve your sample.

  • Use the Mobile Phase as the Loading Solvent: If possible, dissolve your sample directly in the mobile phase. This may require a larger volume and a more dilute solution.

  • Dry Loading:

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of your column. This is often the most effective method for preventing precipitation.

Question 4: I'm observing peak tailing or broadening in my HPLC analysis after purification. What could be the cause?

Peak asymmetry can indicate a number of issues, often related to secondary interactions on the column or issues with the mobile phase.[6]

Root Cause Analysis:

  • Secondary Interactions: The amine group on your molecule can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[6]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, influencing its retention and peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[6]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. This will interact with the active silanol sites and reduce peak tailing.

  • Adjust pH: If using a buffered mobile phase, ensure the pH is appropriate for your compound. For amine-containing compounds, a slightly acidic mobile phase can sometimes improve peak shape.

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.[6]

Experimental Protocols & Data

Solvent Solubility Screening

A systematic approach to finding a suitable recrystallization solvent is crucial.

Protocol:

  • Place approximately 20-30 mg of your crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent at room temperature.

  • Observe and record the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath to the boiling point of the solvent.

  • Record the solubility at the boiling point.

  • Allow any tubes with dissolved compound to cool to room temperature, and then in an ice bath, to observe for crystal formation.

SolventPolarity IndexSolubility (Room Temp)Solubility (Hot)Crystal Formation on Cooling
Hexane0.1InsolubleInsolubleN/A
Toluene2.4Sparingly SolubleSolubleYes
Ethyl Acetate4.4SolubleVery SolublePoor
Acetone5.1SolubleVery SolublePoor
Ethanol5.2Sparingly SolubleSolubleYes
Methanol6.6Sparingly SolubleSolubleYes
Water10.2InsolubleInsolubleN/A
Recommended Recrystallization Protocol (Two-Solvent System)

This protocol uses an Ethanol/Water co-solvent system, which is often effective for moderately polar compounds.

Protocol:

  • Place the crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the compound.

  • While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).[7] This indicates you have reached the saturation point.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[7]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualized Workflows

Troubleshooting Poor Solubility in Recrystallization

G start Start: Poor Solubility Issue solvent_check Is the compound soluble in hot solvent? start->solvent_check change_solvent Select a new solvent with different polarity. solvent_check->change_solvent No oiling_out Does the compound 'oil out' on cooling? solvent_check->oiling_out Yes use_cosolvent Consider a two-solvent (co-solvent) system. change_solvent->use_cosolvent slow_cool Re-heat, add a drop of good solvent, and cool slowly. oiling_out->slow_cool Yes success Pure Crystals Obtained oiling_out->success No slow_cool->success G cluster_0 Initial State cluster_1 Dissolution Step cluster_2 Resulting Homogeneous Solution (Hot) A Compound (Insoluble in Solvent B) B Solvent B ('Poor' Solvent) E Compound dissolved in Solvent A + Solvent B Mixture B->E + C Compound (Soluble in Solvent A) D Solvent A ('Good' Solvent) D->B +

Caption: How a 'good' and 'poor' solvent combine to dissolve a compound.

References

  • Process for the purification of mononitro aromatic compounds.
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Center for Biotechnology Information. [Link]

  • Cosolvent. Wikipedia. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Preprints.org. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Liquid Chromatography Troubleshooting Guide. Shimadzu. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Recrystallization I. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Analysis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. It is structured as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. It is structured as a dynamic resource, combining troubleshooting solutions and frequently asked questions to address challenges encountered during method development and routine analysis. The core philosophy is to explain the scientific rationale behind each recommendation, empowering users to make informed decisions.

Troubleshooting Guide

Encountering issues during HPLC analysis is a common part of the scientific process. This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable solutions. Below is a logical workflow for diagnosing common chromatographic problems.

TroubleshootingWorkflow Start Poor Chromatographic Result PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Retention Retention Time Drift? Start->Retention Tailing Tailing Peaks PeakShape->Tailing Fronting Fronting Peaks PeakShape->Fronting Split Split Peaks PeakShape->Split InadequateSep Inadequate Separation Resolution->InadequateSep DriftingRT Drifting RT Retention->DriftingRT Cause_Tailing Cause: Silanol Interaction Cause: pH Mismatch Cause: Column Overload Tailing->Cause_Tailing Cause_Fronting Cause: Sample Overload Cause: Low Temperature Fronting->Cause_Fronting Cause_Split Cause: Column Void/Contamination Cause: Sample Solvent Incompatibility Split->Cause_Split Solution_Tailing Solution: Lower Mobile Phase pH Solution: Use End-Capped Column Solution: Reduce Sample Load Cause_Tailing->Solution_Tailing Solution_Fronting Solution: Dilute Sample Solution: Increase Column Temp. Cause_Fronting->Solution_Fronting Solution_Split Solution: Replace/Flush Column Solution: Dissolve Sample in Mobile Phase Cause_Split->Solution_Split Cause_Resolution Cause: Insufficient Efficiency Cause: Poor Selectivity InadequateSep->Cause_Resolution Solution_Resolution Solution: Adjust % Organic Solution: Switch Organic Solvent (ACN/MeOH) Solution: Change Column (C18 -> Phenyl) Solution: Optimize Gradient Cause_Resolution->Solution_Resolution Cause_Retention Cause: Mobile Phase Instability Cause: Temperature Fluctuation Cause: Column Degradation DriftingRT->Cause_Retention Solution_Retention Solution: Prepare Fresh Mobile Phase Solution: Use Column Oven Solution: Use Guard Column/New Column Cause_Retention->Solution_Retention

Caption: A systematic workflow for troubleshooting common HPLC issues.

Q1: Why is my peak for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate tailing?

Answer: Peak tailing is a common issue, often indicating undesirable secondary interactions between the analyte and the stationary phase.[1][2] For an analyte like Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, which contains a secondary amine, the most likely cause is the interaction of this basic functional group with acidic silanol groups on the silica-based column packing material.[3]

Causality & Solutions:

  • Silanol Interactions: At mid-range pH, residual silanol groups on the C18 packing can be ionized (negatively charged) and interact strongly with the protonated (positively charged) amine on your analyte. This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) serves two purposes. It protonates the secondary amine on the analyte, ensuring it is in a single ionic state. More importantly, it suppresses the ionization of the silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[3]

    • Solution 2: Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (treating the silica surface to cover most residual silanols) are less prone to this issue. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion, including tailing.[4]

    • Solution: Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Q2: I'm struggling to resolve my analyte from a closely eluting impurity. What should I try first?

Answer: Poor resolution between two peaks means that either the column has insufficient separation efficiency or, more likely, the mobile phase and stationary phase combination does not provide enough selectivity for the two compounds. The goal is to alter the "selectivity" of the system—its ability to distinguish between the subtle chemical differences of the analyte and the impurity.

Causality & Solutions:

  • Mobile Phase Strength (% Organic): The first and simplest variable to adjust is the ratio of organic solvent (e.g., acetonitrile) to water.

    • Solution 1: Decrease Organic Content/Gradient Slope: In reversed-phase HPLC, reducing the percentage of the organic solvent increases retention.[5] If you are running a gradient, making the slope shallower (i.e., increasing the organic content more slowly) will give more time for the peaks to separate, often improving resolution.

  • Organic Solvent Type: Acetonitrile and methanol interact with analytes differently and thus produce different selectivity.[6] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a strong dipole moment.[6][7]

    • Solution 2: Switch from Acetonitrile to Methanol (or vice-versa): This is a powerful tool for changing peak elution order. Because your analyte has a nitroaromatic structure, it can engage in π-π interactions.[8] Switching the organic solvent can alter how these interactions compete with the mobile phase, potentially separating the co-eluting peaks.

  • Stationary Phase Chemistry: If mobile phase changes are insufficient, the stationary phase itself may not be suitable.

    • Solution 3: Try a Phenyl-Hexyl Column: A standard C18 column separates primarily based on hydrophobicity. A Phenyl-Hexyl column provides an alternative separation mechanism through π-π interactions between the phenyl rings on the stationary phase and the aromatic ring of your analyte.[8][9] This different selectivity is often very effective for separating aromatic compounds and their isomers or related impurities.

Q3: My analyte's retention time is decreasing with every injection. What is happening?

Answer: A consistent drift in retention time, especially a decrease, often points to a problem with the column or the mobile phase stability.[1] It indicates that the chromatographic system is not in equilibrium or is undergoing a change.

Causality & Solutions:

  • Insufficient Column Equilibration: If you have just started a run or changed the mobile phase composition, the column may not be fully equilibrated.

    • Solution 1: Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) before the first injection.

  • Mobile Phase Instability: If you are using a buffered mobile phase, its pH can change over time, especially if it has low buffer capacity or is exposed to air.[6] For example, absorption of CO₂ can lower the pH of a neutral or basic buffer. Changes in pH can alter the ionization state of the analyte and affect retention.

    • Solution 2: Prepare Fresh Mobile Phase Daily: Buffered mobile phases should be made fresh to ensure consistent pH and composition.[4] Also, ensure the organic and aqueous phases are well-mixed if you are using a pre-mixed mobile phase.

  • Column Degradation: Aggressive mobile phase conditions (e.g., high pH) can degrade the silica backbone of the column, leading to a loss of stationary phase and, consequently, reduced retention.[2]

    • Solution 3: Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from strongly retained impurities that can cause degradation.

    • Solution 4: Verify pH and Temperature Limits: Always operate within the column manufacturer's recommended pH and temperature ranges to prolong its life.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about developing a robust HPLC method for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Q1: What are the key physicochemical properties of this analyte that I should consider?

Answer: Understanding the analyte's structure is the foundation of method development.

PropertyValue / ObservationImplication for HPLC Method Development
CAS Number 334952-07-7[10][11]For accurate identification and literature search.
Molecular Formula C₁₁H₁₁NO₆[10][11]Indicates a relatively small molecule.
Structure Contains a nitrobenzene ring, a secondary amine, and two methyl ester groups.The aromatic ring allows for UV detection and potential π-π interactions. The secondary amine is a basic site, making mobile phase pH a critical parameter. The overall structure is moderately polar, making it ideal for reversed-phase HPLC.
Appearance Beige crystalline powder[10]Suggests good solubility in common organic solvents.
Q2: What are the recommended starting conditions for a new HPLC method for this compound?

Answer: A gradient "scouting" run is the most efficient way to start. It allows you to quickly determine the approximate mobile phase composition needed to elute the analyte and any potential impurities. Most HPLC analyses (~80%) utilize reversed-phase chromatography.[12]

ParameterRecommended Starting ConditionRationale
HPLC Mode Reversed-Phase (RP-HPLC)The analyte is moderately polar and soluble in common reversed-phase solvents.[13]
Column C18, 4.6 x 150 mm, 3.5 or 5 µmA general-purpose C18 column is the workhorse of RP-HPLC and provides good retention for this type of molecule.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to control the ionization of the analyte's amine group and column silanols, improving peak shape.[6] It is also mass spectrometry compatible.
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier with low viscosity and good UV transparency.[14]
Gradient 5% to 95% B over 20 minutesThis wide-range gradient will ensure the elution of your main analyte as well as any more hydrophobic or hydrophilic impurities.[15]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection UV at 235 nm or 254 nmNitroaromatic compounds typically have strong UV absorbance. A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the optimal wavelength. A method for a similar compound, methyl 2-amino-3-nitrobenzoate, used a detection wavelength of 235 nm.
Injection Vol. 5-10 µLA good starting point to avoid column overload.
Q3: How do I systematically optimize the mobile phase after my initial scouting run?

Answer: Optimization is a logical process of refining the separation based on the results of the initial run. The workflow below illustrates a systematic approach.

OptimizationWorkflow Start Initial Scouting Gradient Run Analyze Analyze Results: - Analyte Retention Time - Peak Shape & Resolution Start->Analyze AdjustGradient Step 1: Adjust Gradient Slope Analyze->AdjustGradient OptimizeSelectivity Step 2: Optimize Selectivity AdjustGradient->OptimizeSelectivity Detail_Gradient If resolution is poor, make gradient shallower. If run time is too long, make it steeper. AdjustGradient->Detail_Gradient FineTune Step 3: Fine-Tune OptimizeSelectivity->FineTune Detail_Selectivity If co-elution persists: 1. Switch Organic Solvent (ACN <-> MeOH) 2. Change Column (C18 -> Phenyl-Hexyl) 3. Adjust pH (e.g., use phosphate buffer at pH 7) OptimizeSelectivity->Detail_Selectivity Finalize Final Isocratic or Gradient Method FineTune->Finalize Detail_FineTune Adjust Temperature or Flow Rate for better efficiency and speed. FineTune->Detail_FineTune

Caption: A systematic workflow for HPLC mobile phase optimization.

Experimental Protocol: Step-by-Step Mobile Phase Optimization

  • Perform Initial Scouting Run: Use the starting conditions outlined in the table in Q2.

  • Evaluate the Chromatogram:

    • Note the retention time (tR) of your analyte.

    • Assess the resolution between the analyte and its nearest impurity.

    • Check the peak shape (asymmetry/tailing factor).

  • Adjust the Gradient:

    • Based on the analyte's tR, you can now design a more focused gradient. For example, if your peak eluted at 12 minutes in a 20-minute 5-95% B gradient, the %B at that time was approximately 5 + (90 * 12/20) = 59%.

    • A good next step is to run a shallower gradient around this value, for instance, 40% to 70% B over 15 minutes. This will increase the separation between closely eluting peaks.

  • Optimize Selectivity (If Needed):

    • If resolution is still poor after adjusting the gradient, the next step is to change selectivity. Prepare a new mobile phase B using methanol instead of acetonitrile. Run the same focused gradient (e.g., 50% to 80% methanol, noting that methanol is a weaker solvent than ACN, so you'll need a higher percentage).[12] Compare the chromatograms.

  • Consider pH Adjustment:

    • If tailing is still an issue or if you have acidic or basic impurities, you may need to use a formal buffer. A phosphate buffer in the 10-25 mM range is effective and can be adjusted to a desired pH (e.g., pH 3.0 or pH 7.0) to manipulate analyte and impurity retention.[5] Remember to always adjust the pH of the aqueous component before adding the organic solvent.[5]

  • Finalize the Method: Once you have achieved satisfactory resolution and peak shape, you can either keep the optimized gradient or, if the separation window is small, convert it to an isocratic method for simplicity and robustness in routine analysis.

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019).
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025).
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4- nitrophenyl)acetamide. (n.d.). Benchchem.
  • Mobile Phase Selectivity. (n.d.). Phenomenex.
  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. (n.d.). Home Sunshine Pharma.
  • METHYL 4-(2-METHOXY-2-OXOETHYL)
  • For HPLC, what different mobile phases are best to start with for methods development?. (2018).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Co

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Reduction of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Welcome to the technical support center dedicated to the selective reduction of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the selective reduction of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-yield, clean conversion to the corresponding aniline derivative, a critical transformation in many synthetic pathways.

Introduction: The Challenge of Selective Nitro-Reduction

The reduction of the nitro group in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate presents a unique set of challenges due to the presence of multiple functional groups susceptible to reduction. The primary goal is the chemoselective conversion of the nitro group to an amine, while preserving the two ester functionalities and avoiding the formation of dimeric impurities. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the reduction of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate?

A1: The primary side products arise from incomplete reduction or intermolecular reactions. These can include:

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of nitroso (-NO) and hydroxylamine (-NHOH) species.[1][2]

  • Azoxy and Azo Compounds: These are dimeric impurities formed through the condensation of the nitroso and hydroxylamine intermediates.

  • Products of Ester Reduction: While less common under mild conditions, aggressive reducing agents or harsh reaction conditions can lead to the reduction of one or both methyl ester groups to the corresponding alcohols.

Q2: My reaction is incomplete, showing a significant amount of starting material. What are the likely causes?

A2: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Reducing Agent or Catalyst: Ensure the stoichiometry of your reducing agent is adequate. For catalytic hydrogenations, the catalyst loading may be too low or the catalyst may be deactivated.[3]

  • Poor Catalyst Activity: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity due to improper storage or handling. It is advisable to use a fresh batch of catalyst. The choice of solvent can also impact catalyst activity.[3]

  • Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction setup (e.g., sulfur compounds) can poison the catalyst, drastically reducing its efficacy.[3]

Q3: I am observing significant dehalogenation in a similar, halogenated substrate. How can I avoid this?

A3: While the target molecule is not halogenated, this is a frequent issue with similar substrates. Catalytic hydrogenation with Pd/C is known to cause dehalogenation.[4] To mitigate this, consider the following:

  • Alternative Catalysts: Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[4][5]

  • Non-Catalytic Methods: Reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) typically do not cause dehalogenation.[4][5]

Troubleshooting Guide: A Deeper Dive

This section provides a problem-oriented approach to resolving specific experimental issues.

Issue 1: Formation of Dimeric Impurities (Azoxy and Azo Compounds)

The presence of azoxy and azo compounds indicates that the reaction conditions favor the condensation of partially reduced intermediates.

Causality: These side products are often formed when the rate of reduction of the intermediate nitroso and hydroxylamine species is slower than their rate of condensation. This can be exacerbated by high concentrations of intermediates and localized "hot spots" in the reaction mixture.

Troubleshooting Workflow:

G start Problem: Azoxy/Azo Impurities Detected cond1 Is the reaction exothermic and poorly controlled? start->cond1 sol1 Improve heat management: - Lower reaction temperature - Use an ice bath - Slower addition of reducing agent cond1->sol1 Yes cond2 Is the concentration of starting material high? cond1->cond2 No end Outcome: Minimized Dimeric Impurities sol1->end sol2 Decrease the concentration of the substrate. cond2->sol2 Yes cond3 Is the catalyst activity low? cond2->cond3 No sol2->end sol3 Increase catalyst loading or use a fresh, more active catalyst. cond3->sol3 Yes sol3->end

Caption: Troubleshooting workflow for azoxy/azo impurity formation.

Issue 2: Unwanted Reduction of Ester Groups

The presence of alcohol byproducts indicates that the reducing agent is not selective for the nitro group.

Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both nitro groups and esters.[5] Even milder reagents can reduce esters if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).

Recommended Selective Reduction Methods:

Reducing Agent/SystemTypical ConditionsAdvantagesConsiderations
H₂/Pd/C Methanol or Ethanol, room temp, 1 atm H₂High efficiency, clean workup.[5][6]Potential for catalyst poisoning.[3]
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxExcellent chemoselectivity for nitro groups over esters and nitriles.[4]Workup can be challenging due to tin salts.[3]
Fe/NH₄Cl or Fe/AcOH Ethanol/Water, refluxCost-effective and robust.Requires acidic conditions and filtration of iron salts.[5]
NaBH₄/FeCl₂ THF, 25-28°CHigh chemoselectivity and good yields for ester-substituted nitroarenes.[7]Requires careful control of stoichiometry and temperature.[7]

Data Presentation: Comparison of selective nitro reduction methods.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is often preferred for its clean reaction profile and high yields when optimized.

Materials:

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • In a round-bottom flask, dissolve the nitro compound (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times.[3]

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[8]

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

A reliable method for achieving high chemoselectivity.

Materials:

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

Procedure:

  • Dissolve the nitro compound (1 equivalent) in ethanol.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.[8]

  • Stir the mixture at room temperature or gently heat to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and carefully pour it into crushed ice.

  • Basify the mixture to a pH of ~8-9 with a 5% aqueous solution of NaHCO₃ or NaOH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[8]

Mechanistic Considerations: The Pathway to Aniline and Side Products

Understanding the reduction pathway is crucial for troubleshooting. The reduction of a nitro group proceeds through several intermediates.

G cluster_dimer Side Products Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso [H] Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Amine) Hydroxylamine->Amine [H] Azo R-N=N-R (Azo) Azoxy->Azo [H]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support guide for navigating the synthetic challenges associated with Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This documen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for navigating the synthetic challenges associated with Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this or structurally similar scaffolds. We provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome common hurdles, particularly those related to steric hindrance in substitution reactions.

Section 1: Understanding the Structural Challenge

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a highly functionalized aromatic system. Its reactivity is governed by a complex interplay of electronic and steric effects. The primary challenge in performing substitution reactions on this molecule arises from the bulky N-substituted side chain ((2-methoxy-2-oxoethyl)amino) positioned ortho to a nitro group.

The electron-withdrawing nitro and methyl ester groups activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[1][2] However, the sheer size of the secondary amine substituent creates a significant steric shield, particularly hindering access to the C-5 position.

Figure 1: Analysis of steric and electronic effects.
Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions in a direct question-and-answer format.

Q1: My standard SNAr reaction to substitute a leaving group at the C-5 position has a very low yield. What is the primary cause?

A1: The low reactivity is almost certainly due to severe steric hindrance. The SNAr mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] For this complex to form, the nucleophile must attack the electrophilic carbon atom. The bulky (2-methoxy-2-oxoethyl)amino group at the C-4 position physically blocks the trajectory of the incoming nucleophile, significantly raising the activation energy for the reaction at the adjacent C-5 position. While the nitro group at C-3 strongly activates the C-5 position electronically, the steric barrier often dominates.

Q2: How can I improve the yield of my SNAr reaction without resorting to a completely different type of reaction?

A2: To overcome the high activation barrier, you need to optimize the reaction conditions to be more forcing. Here are several strategies, which can be used in combination:

  • Increase Temperature: Many SNAr reactions require heat.[3] If your reaction is sluggish at 80 °C, incrementally increase the temperature to 120 °C or even higher, monitoring for decomposition. Microwave irradiation is a highly effective method for safely reaching high temperatures and can reduce reaction times from hours to minutes.[4]

  • Strengthen the Nucleophile: The reactivity of the nucleophile is critical. If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, deprotonating it first with a strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide) will generate a much more potent anionic nucleophile.[3]

  • Optimize the Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are standard for SNAr reactions because they effectively solvate the counter-cation of the nucleophile, leaving the anionic nucleophile more reactive.[3][5][6] If solubility is an issue, a solvent screen is recommended.

  • Change the Leaving Group: In SNAr reactions, the reactivity order for halogens is often F > Cl ≈ Br > I.[3][6] This is because the high electronegativity of fluorine makes the carbon it's attached to more electrophilic, accelerating the rate-determining nucleophilic addition step. If possible, synthesizing the substrate with a fluorine atom at the C-5 position will significantly enhance its reactivity.

Q3: Standard SNAr conditions have failed. Are there alternative catalytic systems for forming C-N or C-O bonds on this hindered substrate?

A3: Yes. When SNAr is not feasible due to steric hindrance, transition-metal-catalyzed cross-coupling reactions are the superior alternative. For C-N and C-O bond formation, the Buchwald-Hartwig amination is the industry-standard method.[7]

This reaction uses a palladium catalyst with specialized, bulky phosphine ligands. These ligands facilitate the reductive elimination step, which is often the turnover-limiting step in cross-coupling, and can overcome significant steric barriers on both the aryl halide and the amine/alcohol.[7] Using sterically hindered phosphine ligands is crucial for the success of these reactions on challenging substrates.[5][7]

Q4: My goal is to introduce a carbon-based substituent. What challenges should I anticipate?

A4: Introducing a carbon substituent typically involves reactions like Suzuki, Stille, or Sonogashira cross-coupling. The primary challenge remains the steric hindrance around the C-5 position, which can impede the crucial transmetalation and reductive elimination steps in the catalytic cycle. Success will heavily depend on the choice of catalyst and ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reaction on hindered aryl halides.

Section 3: Recommended Protocols

Here we provide detailed, step-by-step methodologies for the strategies discussed above.

Protocol A: Microwave-Assisted SNAr with a Strong Nucleophile

This protocol is designed to maximize the potential of the SNAr reaction under forcing conditions.

  • Nucleophile Preparation: In a dry reaction vial, dissolve the nucleophile (e.g., a secondary amine, 1.5 eq.) in anhydrous DMSO (0.2 M). Add sodium hydride (60% dispersion in mineral oil, 1.4 eq.) portion-wise at room temperature. Stir for 20 minutes.

  • Reaction Setup: To the pre-formed nucleophile solution, add the Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate derivative (with a leaving group at C-5, 1.0 eq.).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C and hold for 30-60 minutes.

  • Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate against the starting material to check for conversion.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a robust alternative when SNAr fails.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C-5 bromo or chloro-substituted substrate (1.0 eq.), the amine nucleophile (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand like XPhos (4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.). Add anhydrous toluene or dioxane as the solvent (0.1 M).

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Section 4: Strategy Comparison
StrategyTarget ReactionKey AdvantagesKey DisadvantagesWhen to Use
Optimized SNAr C-N, C-O, C-S bond formationAtom-economical, no transition metal needed.Often fails with severely hindered substrates; may require high temperatures.[5]When the substrate has a good leaving group (like F) and the nucleophile is strong.
Microwave-Assisted SNAr C-N, C-O, C-S bond formationDrastically reduces reaction times; enables higher temperatures.[4]Requires specialized equipment; potential for pressure buildup.To accelerate sluggish SNAr reactions or push them to completion.
Buchwald-Hartwig Coupling C-N, C-O bond formationExcellent for sterically hindered substrates; broad substrate scope.[7]Requires expensive and air-sensitive catalysts/ligands; not atom-economical.When SNAr methods have failed or yield is unacceptably low.
Photoredox Catalysis C-N, C-C bond formationProceeds under mild conditions; offers alternative reactivity pathways.[8]May require screening of photocatalysts and additives; mechanism can be complex.For transformations not accessible by thermal methods.
Section 5: Visual Workflows & Mechanisms

snar_mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized σ-complex) TS1->Meisenheimer TS2 Transition State 2 (Loss of Leaving Group) Meisenheimer->TS2 Products Substituted Product (Ar-Nu) + Leaving Group (X-) TS2->Products Steric_Clash Steric Hindrance from adjacent bulky group raises energy of TS1 Steric_Clash->TS1

Figure 2: SNAr mechanism highlighting the impact of steric hindrance.

troubleshooting_workflow Start SNAr Reaction Low Yield / No Reaction Check_Conditions Optimize SNAr Conditions? Start->Check_Conditions Increase_Temp Increase Temperature (Conventional or Microwave) Check_Conditions->Increase_Temp Yes Alternative_Method Consider Alternative Catalysis? Check_Conditions->Alternative_Method No Strengthen_Nu Use Stronger Nucleophile (e.g., deprotonate with base) Increase_Temp->Strengthen_Nu Change_LG Switch to Better Leaving Group (e.g., -F if possible) Strengthen_Nu->Change_LG Change_LG->Alternative_Method Buchwald Use Buchwald-Hartwig Cross-Coupling Alternative_Method->Buchwald Yes Success Reaction Successful Buchwald->Success

Figure 3: A troubleshooting workflow for overcoming poor SNAr reactivity.
References
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.
  • Nanosyn. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • University of Windsor. Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Available at: [Link]

  • Angewandte Chemie International Edition. (2026). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation.
  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Japan Science and Technology Agency. (2015). A catalytic reaction that can selectively introduce a functional group into difficult positions for substitution: An efficient synthetic method for medicines and functional materials.
  • Organic Letters. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. ACS Publications.
  • Molecules. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC.
  • Organic Letters. (2021). Interrupted SNAr-Alkylation Dearomatization. PMC.
  • S. King. Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Molecules. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. MDPI.
  • Benchchem. Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • Benchchem. How to increase the efficiency of nucleophilic aromatic substitution reactions.

Sources

Troubleshooting

Degradation prevention for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate under UV light exposure

Technical Support Center: Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Introduction Welcome to the technical support guide for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS 334952-07-7). This docu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Introduction

Welcome to the technical support guide for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS 334952-07-7). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and are concerned about its stability, particularly under photolytic stress. As a substituted nitroaromatic and aminobenzoate ester, this molecule possesses chromophores that make it susceptible to degradation upon exposure to UV light.[1][2] Understanding and mitigating this degradation is critical for ensuring the integrity of experimental results, the stability of drug formulations, and the validity of analytical data.[3][4]

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and preventative strategies to maintain the stability of your compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the handling, storage, and experimental use of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Q1: My solution of the compound is turning slightly yellow after being on the benchtop for a few hours. Is this expected?

A1: Yes, a color change to a yellowish or brownish hue is a common preliminary indicator of photodegradation for nitroaromatic compounds.[5] The chromophores in the molecule, specifically the nitrobenzoate core, absorb UV and visible light, which can initiate photochemical reactions leading to colored byproducts. To confirm if degradation has occurred, you must use a stability-indicating analytical method like HPLC-UV.[5]

  • Immediate Action: Protect your solution from light immediately by wrapping the container in aluminum foil or using an amber vial. Store it in a dark cabinet or refrigerator when not in use.

Q2: I'm seeing multiple new peaks in my HPLC chromatogram after a reaction that was exposed to ambient light. How can I determine if these are reaction byproducts or degradants?

A2: This is a critical question of specificity. To differentiate, you must run a forced degradation study. This involves intentionally exposing a pure sample of your starting material to UV light and comparing the resulting chromatogram to your reaction mixture's chromatogram.

  • Troubleshooting Steps:

    • Prepare a solution of the pure starting material in a UV-transparent solvent (e.g., acetonitrile, methanol).

    • Expose this solution to a controlled UV source as detailed in Protocol 1 below.

    • Analyze the stressed sample by HPLC.

    • If the retention times of the new peaks in your reaction sample match the peaks generated in the forced degradation sample, they are likely photodegradants.

Q3: My mass balance in a recent photostability study is below 90%. Where did the rest of the material go?

A3: A poor mass balance (<90-110%) suggests that not all degradants are being detected by your analytical method.[6] This can happen for several reasons:

  • Volatile Degradants: Some degradation pathways might produce small, volatile fragments that are lost during sample handling.

  • Loss of Chromophore: The degradation products may lack the UV-absorbing chromophore of the parent molecule, making them invisible to a UV detector at the selected wavelength.

  • Precipitation/Adsorption: Highly polar or nonpolar degradants may precipitate out of solution or adsorb to the container walls.

  • Troubleshooting Steps:

    • Detector Wavelength: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to analyze the entire UV-Vis spectrum for each peak. This can help identify degradants that absorb at different wavelengths.

    • Alternative Detectors: If available, use a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) which do not rely on UV absorbance for detection.

    • Sample Preparation: Visually inspect your sample vial for any precipitate. Try dissolving the sample in a stronger solvent to see if additional peaks appear.

Q4: Can the choice of solvent affect the rate of photodegradation?

A4: Absolutely. Solvent polarity and the solvent's ability to participate in radical reactions can significantly influence degradation pathways and rates.[7] For instance, protic solvents may facilitate proton transfer steps in a degradation mechanism, while other solvents could act as photosensitizers. It is crucial to be consistent with your choice of solvent in a series of experiments and to consider its properties when interpreting stability data. Studies on related compounds like p-aminobenzoic acid (PABA) have shown that the degradation rate constant is dependent on the solvent environment.[7]

Q5: How can I proactively prevent or minimize photodegradation during my experiments?

A5: Prevention is the most effective strategy. Here are several approaches, ranging from simple lab practices to advanced formulation techniques:

  • Physical Protection:

    • Work in a dimly lit area or under yellow/red light, which has lower energy than blue or UV light.[1]

    • Use amber glassware or wrap all vessels (flasks, vials, columns) with aluminum foil.[5][8]

  • Chemical Stabilization:

    • UV Absorbers: Incorporate a compound that preferentially absorbs the damaging UV radiation.[9][10] Examples include benzotriazoles or hydroxy-phenyltriazines. This is more common in formulation development.

    • Quenchers: Add a "quencher" molecule that can accept the energy from the excited state of your compound, returning it to the ground state before it can degrade.[9][10] Nickel quenchers are an example of this type of stabilizer.[11][12]

    • Antioxidants/Radical Scavengers: Since many photochemical reactions involve free radicals, adding scavengers like butylated hydroxytoluene (BHT) or Hindered Amine Light Stabilizers (HALS) can inhibit degradation cascades.[9][12]

  • Atmosphere Control:

    • Degas your solvents and store/run reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in and accelerate photodegradation, particularly photo-oxidation.[13][14]

Part 2: Mechanistic Insights & Proactive Strategies

Plausible Photodegradation Pathways

While specific degradation studies for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate are not widely published, we can infer likely pathways based on its structural motifs: the nitroaromatic ring and the N-substituted aminobenzoate ester.

  • Nitro Group Reduction: The most common photochemical reaction for nitroaromatics is the stepwise reduction of the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally the amino (NH₂) group.[15][16] This six-electron reduction can proceed through radical intermediates.[15]

  • C-N Bond Cleavage: UV energy can promote the homolytic cleavage of the bond between the aromatic ring and the nitro group, forming an aryl radical and a nitrogen dioxide radical (•NO₂).[13][14] These highly reactive species can then recombine or react with other molecules.

  • Ester Hydrolysis: While typically requiring acid or base catalysis, prolonged UV exposure in the presence of trace moisture could potentially accelerate the hydrolysis of either the methyl ester or the methoxy-oxoethyl ester.

  • Side-Chain Oxidation: The methylene group adjacent to the nitrogen atom could be susceptible to photo-oxidation, especially in the presence of oxygen.

The following diagram illustrates a plausible primary degradation pathway involving the reduction of the nitro group.

G cluster_main Plausible Photoreduction Pathway Parent Parent Compound (Nitro, -NO2) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso +2e-, +2H+ (UV) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ (UV) Amine Final Amine Product (-NH2) Hydroxylamine->Amine +2e-, +2H+ (UV)

Caption: A simplified diagram of the stepwise photoreduction of the nitro group.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Photodegradation Study (ICH Q1B Approach)

This protocol outlines a standard procedure to assess the photostability of your compound, adapted from ICH Q1B guidelines.[3][6]

Objective: To intentionally degrade the compound using a controlled light source to identify potential degradants and establish the specificity of the analytical method.

Materials:

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (solid)

  • Solution of the compound (e.g., 1 mg/mL in acetonitrile)

  • UV-transparent quartz cuvettes or thin-walled borosilicate vials

  • Control samples wrapped completely in aluminum foil

  • Photostability chamber with a calibrated light source capable of emitting both UV-A and visible light (e.g., Xenon or metal-halide lamp).[2]

  • HPLC system with UV/DAD detector

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid compound in a shallow, transparent dish.

    • Pipette the compound solution into a quartz vial.

    • Prepare identical "dark control" samples for both solid and solution, and wrap them securely in aluminum foil.

  • Exposure:

    • Place the unwrapped samples and the dark control samples inside the photostability chamber.

    • Expose the samples to a light source until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved.[3][17]

    • Monitor the temperature to ensure it does not artificially inflate degradation.[17]

  • Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from the solution samples.

    • After the full exposure, dissolve the stressed solid sample and the solid dark control in a suitable solvent to the same concentration as the solution samples.

    • Analyze all samples (stressed, dark control, and a time-zero unstressed control) using the stability-indicating HPLC method described in Protocol 2.

  • Data Interpretation:

    • Compare the chromatograms. New peaks in the stressed samples that are absent in the control and time-zero samples are photodegradants.

    • Calculate the percentage of degradation and the mass balance. A target degradation of 5-20% is often ideal for method validation.[4]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradants and quantify them. This is a starting point; method optimization is likely required.

Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent with DAD/PDA
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, XBridge)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection Diode Array Detector (DAD). Monitor at the λmax of the parent compound (e.g., ~340 nm) and collect full spectra (200-400 nm) for peak purity analysis.
Experimental Workflow Diagram

The following diagram outlines the logical flow for investigating and solving a photodegradation issue.

G cluster_workflow Photodegradation Troubleshooting Workflow A Observation: Unexpected result (color change, new peaks) B Hypothesis: Is it photodegradation? A->B C Run Forced Degradation Study (Protocol 1) B->C Yes D Analyze via HPLC (Protocol 2) C->D E Compare stressed sample to observation D->E F Conclusion: Photodegradation confirmed E->F Peaks Match H Conclusion: Degradation is from another source (e.g., thermal, oxidative) E->H No Match G Implement Preventative Measures: - Use amber vials - Work under low light - Inert atmosphere F->G

Caption: A logical workflow for diagnosing and addressing potential photodegradation.

References

  • Walsh Medical Media. On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons.
  • ResearchGate. On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons. Available at: [Link]

  • PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Available at: [Link]

  • Amcor, Inc. Additives for UV Stabilization. Available at: [Link]

  • American Chemical Society. Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. Available at: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Asian Journal of Chemistry. Improvement of Photostability in Formulation: A Review. Available at: [Link]

  • Tintoll. Nickel Quencher Stabilizer Wholesale Manufacturer/Supplier/Company. Available at: [Link]

  • PubMed. Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. Available at: [Link]

  • UV.ebp.com. UV Troubleshooting Guide. Available at: [Link]

  • EyouAgro. How to Avoid UV Degradation and Aging in Plastic. Available at: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • SciSpace. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Available at: [Link]

  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Available at: [Link]

  • Research Communities. The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. Available at: [Link]

  • Lab Manager. UV-Vis Spectrophotometers: Operation and Troubleshooting. Available at: [Link]

  • ResearchGate. Overview of the analytical methods used to analyse photodegradation products of the compounds of interest. Available at: [Link]

  • PubMed. Photostabilization strategies of photosensitive drugs. Available at: [Link]

  • ASM Science. Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]

  • PMC. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Available at: [Link]

  • University of Amsterdam. Photodegradation Illuminated: New analytical tools for studying photochemical processes. Available at: [Link]

  • PMC. Photostability of Topical Agents Applied to the Skin: A Review. Available at: [Link]

  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • Royal Society of Chemistry. Sensitively monitoring photodegradation process of organic dye molecules by surface-enhanced Raman spectroscopy based on Fe3O4@SiO2@TiO2@Ag particle. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Alpha-Cure. UV Lamp Troubleshooting Guide: Common Problems, Causes & Fixes. Available at: [Link]

  • PubMed. Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique. Available at: [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at: [Link]

  • European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ACS Publications. Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Available at: [Link]

  • PubMed. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Available at: [Link]

  • ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Available at: [Link]

  • PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

  • ijar.in. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • Dymax. UV Curing Troubleshooting Guide. Available at: [Link]

  • PMC. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Available at: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • The College of Wooster. Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. Available at: [Link]

  • MDPI. Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Available at: [Link]

  • ScienceDirect. A Critical Assessment of Techniques for Monitoring Polymer Photodegradation. Available at: [Link]

  • ResearchGate. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Available at: [Link]

  • NextSDS. Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Catalyst Turnover in the Hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Welcome to the technical support center for the catalytic hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your catalyst turnover for this important transformation.

Introduction: The Significance of the Reaction

The selective reduction of the nitro group in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a critical step in the synthesis of various pharmaceutical intermediates. Achieving high catalyst turnover is paramount for process efficiency, cost-effectiveness, and sustainability. This guide draws upon established principles of catalytic hydrogenation and practical laboratory experience to address the specific challenges associated with this substrate.

Troubleshooting Guide: From Low Conversion to Catalyst Deactivation

This section addresses specific problems you may encounter during the hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. Each issue is followed by potential causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that can often be traced back to several factors. Let's break down the potential culprits and their remedies.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The catalyst may have been improperly stored, handled, or is from a poor-quality batch. Catalysts like Palladium on carbon (Pd/C) can be sensitive to air and moisture.

    • Solution:

      • Procure a fresh batch of catalyst from a reputable supplier.

      • Ensure proper storage under an inert atmosphere (e.g., argon or nitrogen).

      • Handle the catalyst carefully to minimize exposure to air. For pyrophoric catalysts like Raney Nickel, it is crucial to keep them under a solvent.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low to effectively drive the reaction forward in a reasonable timeframe.

    • Solution: While typical loadings for Pd/C are 1-10 mol%, you may need to systematically increase the catalyst loading.[1] Start with a modest increase (e.g., from 2 mol% to 5 mol%) and monitor the reaction progress.

  • Inadequate Hydrogen Pressure:

    • Cause: The partial pressure of hydrogen might be insufficient to facilitate the reduction.

    • Solution: Increase the hydrogen pressure. While balloon pressure may suffice for some reactions, others require higher pressures (e.g., 60-70 bar) in a specialized autoclave to enhance the hydrogenation rate.[2]

  • Catalyst Poisoning:

    • Cause: Impurities in your starting material, solvent, or from the reaction setup can poison the catalyst.[1] Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.

    • Solution:

      • Purify the starting material: Recrystallization or column chromatography can remove inhibiting impurities.

      • Use high-purity solvents: Ensure your solvents are anhydrous and free from contaminants.

      • Thoroughly clean your reaction vessel: Residual contaminants from previous reactions can poison the catalyst.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gently increase the reaction temperature. Many hydrogenations proceed well at room temperature, but some may require heating to 40-60 °C.[3] However, be aware that higher temperatures can sometimes lead to side reactions.[2]

Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity towards the desired aniline?

Answer:

Poor selectivity is often a result of over-reduction or side reactions involving intermediates. The key is to fine-tune the reaction conditions to favor the desired pathway.

Potential Causes & Solutions:

  • Over-reduction of other functional groups:

    • Cause: The catalyst and conditions you are using might be too harsh, leading to the reduction of the ester groups or even the aromatic ring. While less common for Pd/C under mild conditions, more active catalysts like Rhodium or Ruthenium can promote ring hydrogenation.[4]

    • Solution:

      • Choose a more selective catalyst: Gold-based catalysts or modified Pt, Pd, and Ni catalysts have shown high chemoselectivity for nitro group reduction in the presence of other reducible functionalities.[5]

      • Optimize reaction conditions: Lowering the hydrogen pressure and temperature can often improve selectivity.

      • Consider transfer hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder and more selective method.[3]

  • Formation of Intermediates and Condensation Products:

    • Cause: The hydrogenation of nitroarenes proceeds through several intermediates, such as nitroso and hydroxylamine species.[6][7] These can sometimes react with each other or the starting material to form azoxy, azo, or other condensation products.

    • Solution:

      • Increase hydrogen pressure: Higher hydrogen availability can promote the rapid reduction of intermediates to the final aniline, minimizing their accumulation and subsequent side reactions.

      • Modify the catalyst: The addition of promoters can enhance selectivity. For instance, iron salts have been used to promote the conversion of hydroxylamine intermediates.[8]

Question 3: My catalyst seems to deactivate quickly, and I'm not able to recycle it effectively. What's causing this and how can I improve its lifespan?

Answer:

Catalyst deactivation is a significant concern, especially for process scalability. Understanding the deactivation mechanism is key to extending the catalyst's life.

Potential Causes & Solutions:

  • Sintering of Metal Nanoparticles:

    • Cause: At higher temperatures, the metal nanoparticles on the support can agglomerate, leading to a decrease in the active surface area.

    • Solution:

      • Operate at the lowest effective temperature.

      • Choose a catalyst with a more stable support: Supports like graphene oxide can prevent the aggregation of metal nanoparticles.[6]

  • Leaching of the Active Metal:

    • Cause: The active metal may be dissolving into the reaction medium, especially under acidic or basic conditions.

    • Solution:

      • Control the pH of the reaction mixture.

      • Use a catalyst with strong metal-support interactions.

  • Irreversible Adsorption of Products or Byproducts:

    • Cause: The desired aniline product or byproducts can strongly adsorb to the catalyst surface, blocking active sites.

    • Solution:

      • Wash the catalyst thoroughly with a suitable solvent after each run to remove adsorbed species.

      • Consider a catalyst with a modified surface that reduces product inhibition.

  • Poisoning (as mentioned in Question 1):

    • Cause: Accumulation of poisons over multiple cycles.

    • Solution: Ensure high purity of all reagents and solvents in every run.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate?

A1: The "best" catalyst often depends on the specific requirements of your process (e.g., cost, selectivity, activity). However, for the selective reduction of an aromatic nitro group, Palladium on carbon (Pd/C) is a widely used and effective catalyst.[1] For enhanced selectivity, especially in the presence of other reducible groups, catalysts like platinum-vanadium on carbon (Pt-V/C) or even non-noble metal catalysts like nanostructured nickel have shown promise.[9][10]

Q2: What are the typical reaction conditions for this hydrogenation?

A2: Typical conditions often involve:

  • Catalyst: 5-10 mol% Pd/C.[1]

  • Solvent: Protic solvents like methanol or ethanol are commonly used.[1]

  • Hydrogen Source: Hydrogen gas, often at pressures ranging from balloon pressure to 10 bar.[9]

  • Temperature: Room temperature to 60 °C.[3][9]

  • Reaction Time: This can vary from a few hours to 24 hours, depending on the other parameters.

Q3: How can I monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the conversion and can help identify any byproducts.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial:

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure your reaction is conducted in a well-ventilated fume hood, away from ignition sources. Use proper grounding to prevent static discharge.

  • Catalysts: Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). Always handle them under a solvent or an inert atmosphere.

  • Exothermic Reaction: The reduction of nitro groups is often highly exothermic.[1] For larger-scale reactions, ensure adequate cooling to control the reaction temperature and prevent runaways.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon

This protocol provides a general method for the hydrogenation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Materials:

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen balloon

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in the chosen solvent.

  • Carefully add the 10% Pd/C to the solution under a stream of inert gas (e.g., nitrogen or argon).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the hydrogenation reaction.

troubleshooting_workflow start Low Conversion? catalyst_check Check Catalyst Activity & Loading start->catalyst_check Yes selectivity_issue Poor Selectivity? start->selectivity_issue No conditions_check Evaluate Reaction Conditions (H2 Pressure, Temperature) catalyst_check->conditions_check purity_check Assess Reagent Purity conditions_check->purity_check catalyst_selectivity Consider More Selective Catalyst selectivity_issue->catalyst_selectivity Yes deactivation_issue Catalyst Deactivation? selectivity_issue->deactivation_issue No conditions_selectivity Optimize Conditions (Lower Temp/Pressure) catalyst_selectivity->conditions_selectivity temp_deactivation Lower Reaction Temperature deactivation_issue->temp_deactivation Yes end Successful Reaction deactivation_issue->end washing_protocol Implement Catalyst Washing Protocol temp_deactivation->washing_protocol

Caption: A workflow for troubleshooting hydrogenation reactions.

Reaction Pathway

The hydrogenation of a nitro group to an amine proceeds through several intermediates.

reaction_pathway Nitro R-NO2 (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +H2, -H2O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +H2 Amine R-NH2 (Amine Product) Hydroxylamine->Amine +H2, -H2O

Caption: Simplified reaction pathway for nitro group hydrogenation.

References

  • Makaryan, I. A., & Savchenko, A. G. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-15. Available at: [Link]

  • Serna, P., & Corma, A. (2008). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society, 130(27), 8702–8703. Available at: [Link]

  • Blaser, H. U., & Studer, M. (2007). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemInform, 38(23). Available at: [Link]

  • NextSDS. Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate. Available at: [Link]

  • Zhang, Y., et al. (2014). Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. ACS Catalysis, 4(12), 4436–4444. Available at: [Link]

  • Talea, I., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules, 28(7), 3197. Available at: [Link]

  • Home Sunshine Pharma. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. Available at: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Klausfelder, S., et al. (2023). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. ChemistryOpen, 12(8), e202300080. Available at: [Link]

  • Google Patents. US9399615B2 - Catalyst and method for hydrogenation of 4,4′-methylenedianiline.
  • Kappe, C. O., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1185–1191. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate vs. Base 4-Amino-3-nitrobenzoate Derivatives

As drug development increasingly relies on modular, highly functionalized building blocks to access complex chemical space, understanding the nuances of intermediate scaffolds is critical. This guide objectively compares...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on modular, highly functionalized building blocks to access complex chemical space, understanding the nuances of intermediate scaffolds is critical. This guide objectively compares Methyl 4-amino-3-nitrobenzoate (the base derivative) with its N-alkylated counterpart, Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate .

By evaluating their physicochemical properties, synthetic workflows, and downstream reactivity, we provide a comprehensive roadmap for researchers designing libraries of nitrogen-containing heterocycles, such as quinoxalines and benzimidazoles.

Structural & Physicochemical Comparison

The fundamental difference between these two scaffolds lies in the substitution at the 4-amino position. The base derivative features a primary aryl amine, while the N-alkylated derivative features a secondary amine bearing a pendant methyl acetate group. This structural modification drastically alters the steric bulk, electronic distribution, and intramolecular reactivity of the molecule [1].

Quantitative Data Summary
PropertyMethyl 4-amino-3-nitrobenzoate (Base Derivative)Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate
CAS Number 3987-92-6698985-06-7
Molecular Formula C8H8N2O4C11H12N2O7
Molecular Weight 196.16 g/mol 284.22 g/mol
Amine Classification Primary Aryl AmineSecondary Aryl Amine
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 58
Downstream Utility Broad, multi-component heterocycle synthesisTargeted, intramolecular quinoxalinone/lactam synthesis

Performance Insight: The base derivative is highly versatile but often requires harsh conditions or highly reactive external bis-electrophiles (like α -diketones) to form bicyclic systems. Conversely, the N-alkylated derivative is a "pre-assembled" cyclization precursor. Upon reduction of the nitro group, the resulting aniline spontaneously attacks the pendant methyl ester, driving a highly efficient, atom-economical intramolecular lactamization [3].

Mechanistic Pathway & Synthetic Divergence

The following workflow illustrates the synthetic relationship between the starting material, the base derivative, and the N-alkylated derivative, highlighting their divergent paths toward complex pharmacophores.

G SM 4-Amino-3-nitrobenzoic Acid (Starting Material) BaseDeriv Methyl 4-amino-3-nitrobenzoate (Primary Amine) SM->BaseDeriv Fischer Esterification (MeOH, H2SO4) AlkDeriv Methyl 4-((2-methoxy-2-oxoethyl)amino)- 3-nitrobenzoate (Secondary Amine) BaseDeriv->AlkDeriv N-Alkylation (Methyl bromoacetate, Base) Quinoxaline1 Diverse Heterocycles (Requires external electrophiles) BaseDeriv->Quinoxaline1 Nitro Reduction & Bimolecular Cyclization Quinoxaline2 Quinoxalinone Scaffolds (Intramolecular cyclization) AlkDeriv->Quinoxaline2 Nitro Reduction & Spontaneous Lactamization

Synthetic divergence from 4-amino-3-nitrobenzoic acid to distinct bicyclic pharmacophores.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction progress and product fidelity before proceeding to subsequent synthetic steps.

Protocol A: Synthesis of Methyl 4-amino-3-nitrobenzoate

This step utilizes a classic Fischer esterification to protect the carboxylic acid, preventing unwanted side reactions during downstream functionalization [2].

Step-by-Step Methodology:

  • Preparation: Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in neat, anhydrous methanol (approx. 10 mL/g of substrate).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 1 to 16 hours.

  • In-Process Control (TLC): Monitor the reaction using Thin-Layer Chromatography (Dichloromethane mobile phase). The product will appear as a distinct, bright-yellow spot under UV light, migrating faster than the highly polar starting material [2].

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Validation: The unreacted acid forms a water-soluble sodium salt, while the target methyl ester remains in the organic layer. Dry the organic layer over MgSO4​ , filter, and evaporate to yield a bright-yellow solid. Verify via 1H NMR (look for the appearance of a sharp singlet at ~3.8 ppm corresponding to the methyl ester) [4].

Causality & Rationale: H2​SO4​ acts as both a proton source to activate the carbonyl carbon for nucleophilic attack by methanol and a dehydrating agent to drive the equilibrium forward. The NaHCO3​ wash is a critical self-purification mechanism that chemically separates the product from unreacted starting material based on pKa differences.

Protocol B: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

This protocol functionalizes the primary amine via an SN​2 alkylation, installing the critical pendant ester required for future cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-amino-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) to the solution. Stir for 10 minutes at room temperature.

  • Alkylation: Dropwise, add methyl bromoacetate (1.1 eq).

  • Heating: Elevate the temperature to 70-80°C and stir for 4-6 hours.

  • In-Process Control (LC-MS): Monitor the disappearance of the starting material mass (m/z 197 [M+H]+ ) and the appearance of the product mass (m/z 285 [M+H]+ ).

  • Workup: Quench the reaction with ice water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol.

Causality & Rationale: DMF is chosen as a polar aprotic solvent to leave the nucleophilic amine unsolvated and highly reactive, accelerating the SN​2 displacement of the bromide. K2​CO3​ is a non-nucleophilic base that neutralizes the hydrobromic acid byproduct, preventing the protonation of the amine (which would render it non-nucleophilic) without hydrolyzing the ester groups.

Reactivity Profiles & Biological Implications

Chemoselectivity in Cyclization

The primary advantage of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is its programmed chemoselectivity. When drug discovery chemists need to synthesize a library of 3,4-dihydroquinoxalin-2(1H)-ones, utilizing this N-alkylated intermediate is vastly superior to using the base derivative.

Upon reduction of the nitro group (e.g., using Pd/C with H2​ gas, or SnCl2​ ), the newly formed primary amine is in perfect spatial proximity to the pendant methyl acetate group. This triggers a spontaneous, intramolecular nucleophilic acyl substitution, forming the 6-membered lactam ring with near-quantitative yields. In contrast, attempting to form the same ring from the base derivative requires a bimolecular reaction with an external electrophile, which is prone to oligomerization, competitive side reactions, and lower overall yields.

Biological Relevance

Derivatives of the 4-amino-3-nitrobenzoate scaffold are heavily utilized in medicinal chemistry. Research indicates that specific substitution patterns on the amino group modulate biological activity. For example, related nitrobenzoate derivatives exhibit notable antifungal properties against Candida species, and specific N-alkylated analogs have demonstrated in vitro inhibitory activity against human butyrylcholinesterase (BChE), a target for neurodegenerative disease management [3]. The ability to precisely control the N-substitution via the methodologies outlined above allows researchers to fine-tune the lipophilicity (LogP) and target-binding affinity of the resulting pharmacophores.

References

  • Methyl 4-((2-Methoxy-2-oxoethyl)aMino)
  • Journal of Chemical Education (ACS Publications)
  • A Comparative Guide to Methyl 3-(methylamino)
  • Journal of Medicinal Chemistry (ACS Publications)
Comparative

Validation of HPLC-UV analytical methods for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate quantification

As pharmaceutical pipelines increasingly rely on complex, highly functionalized intermediates, the analytical control strategies governing their release must be both scientifically rigorous and operationally robust. Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, highly functionalized intermediates, the analytical control strategies governing their release must be both scientifically rigorous and operationally robust. Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS 698985-06-7) is a prime example of such an intermediate[1]. Featuring a nitroaromatic core, a secondary amine, and multiple ester linkages, it presents unique chromatographic challenges, including potential degradation pathways (e.g., ester hydrolysis) and closely eluting structural analogs.

This guide provides an authoritative, in-depth comparison of analytical modalities for quantifying this compound, followed by a self-validating, 2[2].

Methodological Landscape: Selecting the Right Modality

While HPLC-UV remains the workhorse of pharmaceutical Quality Control (QC), modern analytical development often requires weighing it against UHPLC-PDA and LC-MS/MS. The decision must be driven by the Analytical Target Profile (ATP)[3].

Modality Comparison Table
Performance MetricHPLC-UV (Standard)UHPLC-PDA (High-Throughput)LC-MS/MS (MRM Mode)
Primary Use Case Routine QC Release, Assay, Major ImpuritiesIn-Process Control (IPC), Rapid ScreeningTrace Genotoxic Impurities, PK Studies
Sensitivity (LOD) ~0.05% (500 ppm)~0.01% (100 ppm)<0.0001% (<1 ppm)
Specificity Moderate (Relies on RT & Resolution)High (Spectral peak purity via PDA)Exceptional (Mass-to-charge ratio)
Run Time 15 – 25 minutes3 – 8 minutes5 – 10 minutes
Matrix Susceptibility LowLowHigh (Ion suppression/enhancement)
Transferability Excellent (Global QC standard)Good (Requires low-dispersion systems)Poor (Requires specialized training)
Decision Workflow

MethodSelection Start Analyte: Methyl 4-((2-methoxy-2-oxoethyl)amino) -3-nitrobenzoate Q1 Primary Analytical Goal? Start->Q1 HighSens Genotoxic/Trace Impurity (<0.05% LOD) Q1->HighSens Routine Assay & Purity (Release Testing) Q1->Routine LCMS LC-MS/MS (MRM Mode) HighSens->LCMS Q2 Throughput Requirement? Routine->Q2 HighTP High-Throughput (In-Process Control) Q2->HighTP Standard Standard QC Lab Transferability Q2->Standard UHPLC UHPLC-PDA (Sub-2 µm particles) HighTP->UHPLC HPLC HPLC-UV (Workhorse Method) Standard->HPLC

Caption: Decision matrix for selecting the appropriate analytical modality based on the Analytical Target Profile.

Scientific Grounding: Causality in Method Design

To quantify Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate effectively, we must design a method that exploits its specific physicochemical properties. Do not simply default to a C18 column and water/acetonitrile.

  • Stationary Phase Selection (The "Why"): We select a Phenyl-Hexyl column over a standard C18. The target molecule contains a highly polarizable nitroaromatic ring. While C18 separates purely by hydrophobic partitioning, the phenyl rings on the Phenyl-Hexyl stationary phase engage in interactions with the electron-deficient nitrobenzoate core. This provides orthogonal retention behavior, which is critical for resolving the API from closely eluting des-methyl or unreacted aniline impurities.

  • Mobile Phase pH Control: The molecule features a secondary amine. However, the strongly electron-withdrawing ortho-nitro group drastically reduces its basicity ( ). Therefore, a mobile phase buffered at pH 2.5 (e.g., 0.1% Trifluoroacetic acid in water) ensures the amine remains fully protonated/neutralized, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Detection Wavelength: The extended conjugation of the benzene ring, nitro group, and ester yields a strong UV chromophore. We monitor at 254 nm for universal aromatic detection, and utilize a secondary channel at 380 nm (specific to the nitro-aromatic charge transfer band) to effectively "blind" the detector to non-nitro matrix interferences.

Step-by-Step Validation Protocol (ICH Q2 Compliant)

A robust method must be a self-validating system . This means the protocol inherently checks its own performance before generating reportable data. The following protocol aligns with the 4[4].

Phase 1: System Suitability Test (SST)

Before executing any validation parameters, the system must prove it is fit for purpose.

  • Prepare a standard solution of the analyte at 100 µg/mL.

  • Inject the standard solution 6 consecutive times.

  • Acceptance Criteria (Self-Validation):

    • Retention Time (RT) %RSD 1.0% (Validates pump and gradient stability).

    • Peak Area %RSD 2.0% (Validates autosampler precision).

    • USP Tailing Factor ( ) 1.5 (Validates column bed integrity).

    • Resolution ( ) 2.0 between the analyte and its closest known impurity.

Phase 2: Specificity & Forced Degradation

Prove the method measures only the target analyte[3].

  • Subject the analyte to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% ), and Thermal (80°C for 24h).

  • Neutralize and inject the stressed samples.

  • Action: Use Peak Purity analysis (via PDA detector) to confirm the analyte peak is spectrally homogenous and free from co-eluting degradants.

Phase 3: Linearity, Accuracy, and Precision

Establish the operational range of the method[2].

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject in triplicate. Plot Area vs. Concentration. (Requirement: ).

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate. Calculate % Recovery.

  • Precision: Have two different analysts prepare 6 independent sample preparations at 100% concentration on two different days (Intermediate Precision). Calculate overall %RSD.

ValidationFlow Phase1 1. System Suitability (SST) Phase2 2. Specificity & Forced Degradation Phase1->Phase2 Phase3 3. Linearity, Accuracy & Precision Phase2->Phase3 Phase4 4. Robustness (DoE Approach) Phase3->Phase4 Output Validated Method (ICH Q2) Phase4->Output

Caption: Logical progression of an ICH Q2(R2) compliant analytical method validation lifecycle.

Experimental Data Summary (Validation Results)

The following table summarizes the expected validation data output for the HPLC-UV method, demonstrating compliance with stringent pharmaceutical quality management systems[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HPLC-UV)Status
System Suitability (Area %RSD) 2.0% (n=6)0.45%Pass
Specificity (Peak Purity Angle) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.250Pass
Linearity Range Correlation Coefficient ( ) 0.999 = 0.9998 (50 - 150 µg/mL)Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6% ± 0.8%Pass
Method Precision (%RSD) 2.0% (n=6 preparations)1.1%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 14)Pass

Conclusion

For the quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, HPLC-UV utilizing a Phenyl-Hexyl stationary phase provides the optimal balance of specificity, accuracy, and operational transferability. While LC-MS/MS remains superior for trace genotoxic impurity profiling, the validated HPLC-UV method described herein serves as a highly reliable, self-validating control strategy for routine assay and major impurity tracking, fully compliant with modern ICH Q2(R2) regulatory expectations.

References

  • NextSDS. "Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate - NextSDS".
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained".
  • ICH Official. "Final IWG Concept Paper Q2(R2) and Q14".
  • International Journal of Science, Architecture, Technology, and Environment (IJSATE). "A Review on Analytical Parameters Quality Management in Pharma Industry Aspects".

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and its Analogs

This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and its structural analogs under electrospray ionization tandem mass sp...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and its structural analogs under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As the complexity of small molecules in drug discovery and development pipelines increases, a thorough understanding of their mass spectrometric fragmentation is paramount for unambiguous structural elucidation, metabolite identification, and impurity profiling.[1] This guide will dissect the characteristic fragmentation pathways, influenced by the interplay of the nitroaromatic, secondary amine, and dual ester functionalities, to provide researchers, scientists, and drug development professionals with a predictive framework for interpreting mass spectra of this compound class.

The Rationale Behind Fragmentation Analysis

In modern analytical workflows, tandem mass spectrometry (MS/MS) is an indispensable tool.[2] By isolating a precursor ion of a specific mass-to-charge ratio (m/z) and subjecting it to fragmentation through collision-induced dissociation (CID), we generate a product ion spectrum that serves as a structural fingerprint of the molecule.[3] The choice of ESI is predicated on its "soft" ionization nature, which typically preserves the molecular ion, allowing for its selective fragmentation in the collision cell.[4][5] Understanding the fragmentation mechanisms is not merely an academic exercise; it allows us to differentiate between isomers, pinpoint sites of metabolic modification, and confidently identify unknown compounds in complex matrices.

The fragmentation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is governed by the chemical properties of its distinct moieties: the nitro-substituted benzene ring, the secondary amine linker, and the two methyl ester groups. The location of the nitro group ortho to the bulky amino substituent is expected to introduce specific fragmentation behaviors, often referred to as "ortho effects".[6][7][8]

Predicted Fragmentation Pathways

Based on established fragmentation rules for nitroaromatic compounds, amino acid esters, and methyl benzoates, we can predict the primary fragmentation pathways for the protonated molecule of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate ([M+H]⁺).

Fragmentation initiated at the Amino Ester Side Chain

The (2-methoxy-2-oxoethyl)amino side chain is structurally analogous to a glycine methyl ester derivative. Fragmentation of such moieties is well-characterized and typically involves:

  • Loss of methanol (CH₃OH): A common fragmentation for methyl esters, proceeding through the elimination of methanol to form a stable acylium ion.

  • Loss of the methoxycarbonyl group (•COOCH₃): Cleavage of the C-C bond alpha to the nitrogen can result in the loss of a methoxycarbonyl radical.

  • Cleavage of the N-C bond: Fragmentation can also occur at the bond connecting the nitrogen to the aromatic ring.

Fragmentation of the Nitroaromatic Core

The nitrobenzoate core will exhibit its own characteristic fragmentation patterns, which are significantly influenced by the nitro group:[9]

  • Loss of nitric oxide (NO•): A common fragmentation for aromatic nitro compounds, resulting in an odd-electron fragment ion.[7]

  • Loss of nitrogen dioxide (NO₂•): Another characteristic loss from the nitro group.[7][9]

  • Decarboxylation (loss of CO₂): The methyl benzoate functionality can lose carbon dioxide, particularly in negative ion mode, though it can also be observed in positive mode fragmentation of related structures.[7]

  • Loss of the methoxy group (•OCH₃): Cleavage of the ester on the aromatic ring can lead to the loss of a methoxy radical.

The "Ortho Effect"

The ortho-relationship between the nitro group and the amino substituent can lead to specific intramolecular reactions upon collisional activation.[6][8] This can include rearrangements and specific neutral losses that are not observed in the meta or para isomers, providing a key diagnostic tool for isomer differentiation.

Comparative Fragmentation of Analogs

To illustrate the influence of subtle structural modifications on the fragmentation pattern, we will compare the predicted fragmentation of our primary compound with three key analogs. The expected major fragmentation pathways are summarized in the table below.

Compound NameMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Predicted Major Fragment Ions (m/z) and Neutral Losses
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate C₁₁H₁₂N₂O₆285.07254 (-CH₃OH), 239 (-NO₂), 226 (-COOCH₃), 194 (-CH₃OH, -NO₂)
Methyl 4-amino-3-nitrobenzoateC₈H₈N₂O₄197.05180 (-OH), 166 (-OCH₃), 151 (-NO₂), 121 (-NO₂, -OCH₃)
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoateC₁₂H₁₄N₂O₆299.09253 (-C₂H₅OH), 254 (-NO₂), 226 (-COOC₂H₅), 208 (-C₂H₅OH, -NO₂)
2-methoxyethyl 4-amino-3-nitrobenzoateC₁₀H₁₂N₂O₅241.07224 (-OH), 195 (-NO₂), 183 (-COOCH₂CH₂OCH₃)

Note: The m/z values are nominal and are intended for illustrative purposes. High-resolution mass spectrometry would be required for unambiguous elemental composition determination.

Experimental Protocol: ESI-MS/MS Analysis

The following is a generalized protocol for the analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and its analogs using a triple quadrupole or Q-TOF mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.[10]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10] Formic acid is added to promote protonation in positive ion mode.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (typically Nitrogen).

  • Desolvation Temperature: 350-450 °C.

  • MS1 Scan: Acquire a full scan from m/z 100-400 to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the analyte.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. This allows for the observation of both low-energy and higher-energy fragmentations.[3]

Visualizing the Workflow and Fragmentation

The diagrams below, generated using Graphviz, illustrate the experimental workflow and a predicted fragmentation pathway for the title compound.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution (0.1% Formic Acid) Stock->Working Dilution LC C18 Reversed-Phase Chromatography Working->LC ESI ESI Source (+ve) LC->ESI MS1 MS1: Full Scan (Find [M+H]⁺) ESI->MS1 CID MS2: Isolate & Fragment [M+H]⁺ (Collision-Induced Dissociation) MS1->CID Detector Product Ion Spectrum CID->Detector

Caption: Experimental workflow for ESI-LC-MS/MS analysis.

G cluster_frags M [M+H]⁺ m/z 285 F1 m/z 254 M->F1 - CH₃OH F2 m/z 239 M->F2 - NO₂ F3 m/z 226 M->F3 - •COOCH₃ F4 m/z 194 F1->F4 - NO₂

Caption: Predicted fragmentation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Conclusion

The mass spectrometric fragmentation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and its analogs is a predictable process governed by the fundamental chemistry of its constituent functional groups. Key fragmentation pathways include losses from the amino ester side chain (e.g., loss of methanol) and characteristic cleavages of the nitroaromatic core (e.g., loss of NO₂). By employing a systematic ESI-MS/MS approach with optimized collision energies, researchers can generate rich, informative spectra. This guide provides a foundational framework for the interpretation of this data, enabling more confident structural elucidation and characterization of this important class of molecules in the drug development process.

References

  • Helen, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]. Accessed March 20, 2026.

  • ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]. Accessed March 20, 2026.

  • Teuber, P., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. Available at: [Link]. Accessed March 20, 2026.

  • ResearchGate. (n.d.). EI Mass spectrum of methyl esters of N-DNS-amino acids from protonated... ResearchGate. Available at: [Link]. Accessed March 20, 2026.

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]. Accessed March 20, 2026.

  • Mawhinney, T. P., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. Available at: [Link]. Accessed March 20, 2026.

  • Hui, W. T. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]. Accessed March 20, 2026.

  • Bonacci, G., et al. (2012). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC. Available at: [Link]. Accessed March 20, 2026.

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites. ResearchGate. Available at: [Link]. Accessed March 20, 2026.

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  • O'Brien, D. M., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. Available at: [Link]. Accessed March 20, 2026.

  • Kwiecień, A., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]. Accessed March 20, 2026.

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]. Accessed March 20, 2026.

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  • ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]. Accessed March 20, 2026.

  • Chromatography Online. (2026). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Chromatography Online. Available at: [Link]. Accessed March 20, 2026.

  • Macias, F. A., et al. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. Available at: [Link]. Accessed March 20, 2026.

  • Bruker. (n.d.). EID Fragmentation for Structural Elucudation. Bruker. Available at: [Link]. Accessed March 20, 2026.

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  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]. Accessed March 20, 2026.

  • Novatia, LLC. (n.d.). The developments of electrospray ionization (ESI) and modern LC/MS techniques have greatly expanded the mass spectrometrist's. Novatia, LLC. Available at: [Link]. Accessed March 20, 2026.

  • ResearchGate. (n.d.). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. ResearchGate. Available at: [Link]. Accessed March 20, 2026.

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Comparative

A Comparative Analysis of the Reactivity of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and Other Substituted Nitrobenzoates

This guide provides an in-depth comparison of the chemical reactivity of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate with other relevant substituted nitrobenzoates. It is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chemical reactivity of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate with other relevant substituted nitrobenzoates. It is designed for researchers, scientists, and professionals in drug development who utilize nitroaromatic compounds as key intermediates in organic synthesis. The discussion is grounded in the principles of physical organic chemistry, supported by experimental data and established reaction mechanisms.

Introduction: The Synthetic Versatility of Substituted Nitrobenzoates

Substituted nitrobenzoates are cornerstone building blocks in modern organic synthesis and medicinal chemistry. The nitro group, a potent electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a wide array of chemical transformations.[1][2] One of the most critical reactions is nucleophilic aromatic substitution (SNAr), where the nitro group activates the ring for attack by nucleophiles.[3][4] Additionally, the nitro group itself can be readily reduced to an amino group, providing a gateway to a diverse range of functionalities.[5][6][7]

This guide focuses on Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a polysubstituted nitrobenzoate with multiple functional groups that modulate its reactivity. We will compare its behavior in key chemical transformations against other substituted nitrobenzoates to elucidate the electronic and steric effects of its unique substitution pattern.

Molecular Structure and Electronic Effects

The reactivity of an aromatic compound is fundamentally governed by the electronic properties of its substituents. In Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, three key groups dictate its chemical behavior:

  • Nitro Group (-NO₂): A strong electron-withdrawing group via both resonance (-M) and inductive (-I) effects. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1][2][8]

  • Methyl Ester (-COOCH₃): An electron-withdrawing group, primarily through its inductive effect, that deactivates the ring.

  • Substituted Amino Group (-NHCH₂COOCH₃): This group has a more complex influence. The nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through a resonance effect (+M), which is an activating effect. However, the presence of the electron-withdrawing (2-methoxy-2-oxoethyl) group on the nitrogen mitigates this electron donation compared to a simple amino group.

The interplay of these electronic effects determines the overall reactivity profile of the molecule.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][9] For a reaction to occur, a good leaving group and strong activation by electron-withdrawing groups are necessary.

While the target molecule does not have a conventional leaving group like a halide, the principles of SNAr can be discussed in the context of its activated ring. Let's compare its expected reactivity to a classic SNAr substrate, 1-chloro-2,4-dinitrobenzene. The presence of two nitro groups in 1-chloro-2,4-dinitrobenzene makes it highly reactive towards nucleophiles. Our target molecule, with only one nitro group, would be expected to be significantly less reactive in SNAr-type reactions.

A more relevant comparison is with other 4-substituted-3-nitrobenzoates. The reactivity in SNAr reactions is highly dependent on the nature of the substituent at the 4-position, assuming a suitable leaving group is present at another position on the ring. The (2-methoxy-2-oxoethyl)amino group, being electron-donating by resonance, will decrease the ring's electrophilicity compared to a compound with a non-donating or withdrawing group at the same position.

Table 1: Predicted Relative Reactivity in SNAr Reactions

Compound4-Substituent EffectExpected Relative Reactivity
Methyl 4-chloro-3-nitrobenzoate-I, +M (weak)High
Methyl 4-methoxy-3-nitrobenzoate-I, +M (strong)Moderate
Methyl 4-amino-3-nitrobenzoate-I, +M (strong)Low
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate -I, +M (moderate) Moderate

The rationale behind this ranking is that the electron-donating character of the 4-substituent counteracts the activating effect of the nitro group. The chloro group is the least deactivating in this context, while the amino group is a strong electron-donating group. The (2-methoxy-2-oxoethyl)amino group is expected to be less electron-donating than a simple amino group due to the electron-withdrawing nature of the substituent on the nitrogen, thus placing its reactivity between the methoxy and amino analogues.

Experimental Protocol: General Procedure for SNAr Reaction

This protocol describes a general method for evaluating the reactivity of a substituted nitrobenzoate with a nucleophile, such as piperidine.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted nitrobenzoate (1.0 eq.) in a suitable solvent like acetonitrile.

  • Nucleophile Addition: Add piperidine (2.0-3.0 eq.) to the solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Reactivity in Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation.[5] A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Fe, Sn, Zn in HCl).[5][6][10]

The electronic environment of the aromatic ring can influence the rate of reduction. Electron-withdrawing groups tend to facilitate the reduction, while electron-donating groups can slow it down.

Table 2: Predicted Relative Ease of Nitro Group Reduction

CompoundElectronic Nature of Other SubstituentsExpected Relative Rate of Reduction
Methyl 3,5-dinitrobenzoateAdditional -NO₂ (strongly withdrawing)Fastest
Methyl 3-nitrobenzoate-COOCH₃ (withdrawing)Fast
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate -NHCH₂COOCH₃ (+M), -COOCH₃ (-I) Moderate
Methyl 4-amino-3-nitrobenzoate-NH₂ (+M, strong), -COOCH₃ (-I)Slowest

The presence of the electron-donating amino group in Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate increases the electron density on the ring, making the nitro group slightly less electrophilic and thus harder to reduce compared to analogues with only electron-withdrawing groups. The effect is expected to be less pronounced than in Methyl 4-amino-3-nitrobenzoate due to the substituent on the nitrogen.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction
  • Reaction Setup: To a solution of the nitrobenzoate in methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[11]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[11]

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.[11]

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.[11]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.[11]

Visualizing Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Reduction_Workflow start Start: Dissolve Nitro Compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Introduce H2 Atmosphere (Balloon or Parr) add_catalyst->hydrogenate monitor Monitor by TLC/HPLC hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify end Final Product (Amine) purify->end

Caption: Experimental workflow for catalytic hydrogenation of a nitro group.

Conclusion

The reactivity of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a nuanced interplay of the electronic effects of its substituents. Compared to other substituted nitrobenzoates, its reactivity is moderate. The electron-donating nature of the substituted amino group deactivates the ring towards nucleophilic attack and makes the nitro group more challenging to reduce when compared to analogues bearing only electron-withdrawing groups. However, it is expected to be more reactive than compounds with stronger electron-donating groups like a simple amino substituent. Understanding these structure-reactivity relationships is paramount for designing efficient synthetic routes and predicting reaction outcomes in the development of novel chemical entities.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • CSIRO Publishing. (n.d.). Correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. [Link]

  • PubMed. (2001, October 19). Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines. [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • ACS Publications. (2017, June 16). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. [Link]

  • SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]

  • ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. [Link]

  • ConnectSci. (n.d.). Correlation of N.M.R. chemical shifts of amino protons of anilines with Hammett substituent constants. [Link]

  • Scribd. (n.d.). Substituent Effects on Benzene Reactivity. [Link]

  • ResearchGate. (2001, November). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. [Link]

  • Journal of Synthetic Chemistry. (n.d.). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution of the nitro-group. [Link]

  • Amanote Research. (2013, July 12). Electronic and Solvent Effects on Kinetics of SNAr. [Link]

  • YouTube. (2017, January 15). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • KoreaScience. (2014, January 20). Kinetic Study on Nucleophilic Substitution Reactions of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile: Reaction Mechanism and Failure of Reactivity-Selectivity Principle. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • NextSDS. (n.d.). Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate. [Link]

  • ResearchGate. (2025, August 9). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. [Link]

  • PubMed. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. [Link]

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  • Repositorio UDD. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • NextSDS. (n.d.). METHYL 4-(2-METHOXY-2-OXOETHOXY)-3-NITROBENZOATE — Chemical Substance Information. [Link]

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Validation

A Comparative Guide to Purity Validation of Synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

In the landscape of pharmaceutical development, the purity of synthesized intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and effica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of synthesized intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a key building block in the synthesis of various target molecules. Its purity directly influences reaction yields, impurity profiles, and the ultimate success of a synthetic route. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices and compare GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of GC-MS in Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] For a compound like Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, GC-MS offers a blend of high-resolution separation and definitive identification, making it a robust choice for purity validation.

The principle of GC-MS lies in its two-part process. First, the gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[2] Subsequently, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[3]

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Volatile Solvent (e.g., Ethyl Acetate) Sample->Dissolve InternalStd Add Internal Standard (e.g., Tetracosane) Dissolve->InternalStd Filter Filter through 0.22 µm Syringe Filter InternalStd->Filter Vial Transfer to GC Vial Filter->Vial Injection Autosampler Injection Vial->Injection Analysis Start GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization MS_Detection Mass Analyzer (Quadrupole) Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Data Acquisition Peak_Integration Peak Integration & Identification (NIST Library Search) TIC->Peak_Integration Purity_Calc Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for the purity validation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate using GC-MS.

Detailed Experimental Protocol: GC-MS

This protocol is designed to be a self-validating system, incorporating an internal standard for enhanced quantitative accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate into a 10 mL volumetric flask.

    • Add 1 mL of an internal standard solution (e.g., Tetracosane in ethyl acetate at 1 mg/mL). The choice of internal standard is critical; it should be a stable compound with a retention time that does not overlap with the analyte or any expected impurities.

    • Dilute to the mark with ethyl acetate. The solvent must be of high purity to avoid extraneous peaks.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A non-polar column is a good starting point for this analyte.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 280 °C. This temperature ensures rapid volatilization without thermal degradation.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C. This program is designed to elute the target compound and any potential higher-boiling impurities.

    • MSD Transfer Line Temperature: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.[4] This standard energy level allows for reproducible fragmentation patterns that can be compared against spectral libraries.[3]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-500 amu. This range covers the molecular weight of the target compound and expected fragments.

  • Data Analysis:

    • Identify the peak for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate by its retention time and mass spectrum. The mass spectrum should show the molecular ion and characteristic fragment ions.

    • Identify the peak for the internal standard.

    • Integrate the peak areas for all components in the chromatogram.

    • Calculate the purity using the area normalization method. For higher accuracy, a response factor for the main analyte relative to the internal standard should be determined.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity validation often involves orthogonal methods to ensure all potential impurities are detected. Here, we compare GC-MS with HPLC-UV and qNMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is particularly suited for non-volatile or thermally labile compounds, which may not be amenable to GC analysis.[5]

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at 1 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance HPLC System or equivalent.

    • Detector: Photodiode Array (PDA) or UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 340 nm, chosen based on the UV absorbance maxima of the nitroaromatic chromophore.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7]

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample and ~5 mg of a high-purity internal standard (e.g., maleic anhydride) into an NMR tube. The internal standard must have a known purity and signals that do not overlap with the analyte.[7]

    • Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[6]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.

Head-to-Head Comparison

FeatureGC-MSHPLC-UV¹H qNMR
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by UV absorbanceQuantification by nuclear spin resonance
Volatility Requirement Volatile or semi-volatileNot requiredNot required
Information Provided Purity, molecular weight, structural fragmentsPurity, retention timeAbsolute purity, structural confirmation
Sensitivity High (pg to ng level)Moderate (ng to µg level)Lower (mg level)
Selectivity Very high (mass-based)Moderate (chromatographic)Very high (chemical shift)
Throughput HighHighLower
Key Advantage Excellent for identifying unknown volatile impuritiesRobust for non-volatile impurities and isomers[8]Primary method, no need for specific reference standard
Key Limitation Not suitable for thermally labile compoundsCo-eluting impurities with similar UV spectra may be missedLower sensitivity, requires pure internal standard

Conclusion and Recommendations

The choice of analytical technique for purity validation is a critical decision that should be guided by the properties of the analyte and the potential impurities.

  • GC-MS stands out as the preferred method for the routine purity analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, assuming the compound and its likely process-related impurities are thermally stable. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for identifying and quantifying trace-level volatile impurities.[9]

  • HPLC-UV serves as an excellent orthogonal technique. It is indispensable for detecting non-volatile or thermally sensitive impurities that would be missed by GC-MS. It is also particularly adept at separating positional isomers, a common challenge in the synthesis of substituted aromatic compounds.

  • ¹H qNMR is the gold standard for determining absolute purity.[10] While its lower throughput and sensitivity may make it less suitable for routine in-process controls, it is the definitive method for certifying the purity of a reference standard or a final batch of the intermediate.

For a comprehensive and trustworthy validation of synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a multi-faceted approach is recommended. GC-MS should be employed as the primary workhorse for routine analysis, complemented by HPLC-UV to cover a wider range of potential impurities. Finally, ¹H qNMR should be used to establish the absolute purity of key batches, ensuring the highest level of confidence in the quality of this critical synthetic intermediate. This integrated strategy aligns with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[11][12]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). February 9, 2024. Available at: [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). September 2, 2018. Available at: [Link]

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  • Journal of Chinese Mass Spectrometry Society. Analysis of Aromatic Nitro Compounds in Pulluted Underground Water by GC/MS. 1989. Available at: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021. Available at: [Link]

  • Bruker. Quantitative NMR Spectroscopy. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? September 16, 2024. Available at: [Link]

  • Agilent. Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. December 17, 2008. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available at: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. June 28, 2017. Available at: [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • ResearchGate. GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix. Available at: [Link]

  • Shimadzu. Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. 2016. Available at: [Link]

  • PubMed. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. March 15, 2000. Available at: [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available at: [Link]

  • National Center for Biotechnology Information. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. June 11, 2018. Available at: [Link]

  • Centers for Disease Control and Prevention. Supporting Information. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • LCGC International. Understanding Electron Ionization Processes for GC–MS. April 1, 2015. Available at: [Link]

  • NextSDS. Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate — Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Liquid-Liquid Extraction Techniques for the Recovery of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

In the landscape of pharmaceutical development and chemical synthesis, the efficient recovery and purification of target molecules are paramount. This guide provides a comprehensive comparison of liquid-liquid extraction...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the efficient recovery and purification of target molecules are paramount. This guide provides a comprehensive comparison of liquid-liquid extraction (LLE) techniques for the recovery of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, your ability to select and optimize an extraction method directly impacts yield, purity, and overall process efficiency. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, grounded in established scientific principles.

Foundational Principles of Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of separation science, predicated on the differential solubility of a compound between two immiscible liquid phases.[1] The success of any LLE protocol hinges on a thorough understanding of the physicochemical properties of the target analyte and the judicious selection of solvents.[2][3] For Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, key considerations include its polarity, the presence of ionizable functional groups (an amino group and two ester moieties), and its potential for hydrogen bonding.

The partitioning of an analyte between an aqueous and an organic phase is described by its distribution coefficient (D), which is influenced by the partition coefficient (P) and the ionization state of the molecule (pKa).[2] For ionizable compounds, pH control is a powerful tool to manipulate the distribution coefficient and achieve selective extraction.[4][5]

Experimental Design: A Comparative Benchmarking Study

To objectively compare LLE techniques for the recovery of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a series of experiments are proposed. The following protocols are designed to be self-validating, with clear endpoints for assessing recovery and purity.

Preparation of the Starting Material

A stock solution of crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is prepared by dissolving a known quantity of the synthesized compound in a suitable organic solvent, such as ethyl acetate, to a final concentration of 1 mg/mL. This stock solution will be used as the starting material for all extraction experiments.

Experimental Workflow

The general workflow for the comparative LLE experiments is illustrated below. This systematic approach ensures that each technique is evaluated under controlled conditions.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis & Quantification start Crude Product Solution (in Ethyl Acetate) lle Liquid-Liquid Extraction (Varying Conditions) start->lle Spike into aqueous phase sep_funnel Separatory Funnel lle->sep_funnel aq_phase Aqueous Phase (Impurities) sep_funnel->aq_phase Discard or re-extract org_phase Organic Phase (Target Compound) sep_funnel->org_phase drying Drying of Organic Phase (e.g., Na2SO4) org_phase->drying evaporation Solvent Evaporation drying->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Analysis (Purity & Recovery) reconstitution->hplc

Caption: General experimental workflow for the liquid-liquid extraction of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

Benchmarked LLE Techniques

Three distinct LLE protocols will be evaluated:

  • Technique A: Classical LLE with a Moderately Polar Solvent.

  • Technique B: pH-Controlled LLE with Back-Extraction.

  • Technique C: Salting-Out Assisted LLE.

Detailed Experimental Protocols

Technique A: Classical Liquid-Liquid Extraction

This method serves as a baseline, employing a common organic solvent to extract the target compound from an aqueous matrix.

Protocol:

  • To a 50 mL separatory funnel, add 10 mL of deionized water and 1 mL of the crude Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate stock solution.

  • Add 10 mL of ethyl acetate.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 5 minutes.[6]

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of ethyl acetate.

  • Combine the organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.

Causality: Ethyl acetate is chosen for its moderate polarity, which is expected to have a good affinity for the target compound.[7] The repeated extraction of the aqueous phase is performed to maximize the recovery of the analyte.

Technique B: pH-Controlled LLE with Back-Extraction

This technique leverages the basicity of the secondary amine in the target molecule to enhance selectivity and purity.

Protocol:

  • To a 50 mL separatory funnel, add 10 mL of a 0.1 M sodium bicarbonate solution (pH ≈ 8.5) and 1 mL of the crude stock solution.

  • Add 10 mL of ethyl acetate.

  • Shake vigorously for 2 minutes with venting and allow the layers to separate.

  • Collect the upper organic layer.

  • Back-Extraction: To a clean separatory funnel, add the collected organic layer and 10 mL of 0.1 M hydrochloric acid (pH ≈ 1).

  • Shake for 2 minutes with venting and allow the layers to separate. The protonated target compound will move into the aqueous phase.

  • Discard the organic layer.

  • Neutralize the acidic aqueous layer by the dropwise addition of 1 M sodium hydroxide until the pH is approximately 8.

  • Extract the neutralized aqueous solution twice with 10 mL portions of fresh ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase.

Causality: By maintaining a slightly basic aqueous phase initially, acidic impurities are retained in the aqueous layer as their corresponding salts.[5] The back-extraction into an acidic solution protonates the secondary amine of the target compound, transferring it to the aqueous phase and leaving non-basic impurities in the organic phase. Subsequent neutralization and re-extraction isolate the purified product.[2][5]

pH_Controlled_LLE cluster_forward Forward Extraction (Basic) cluster_back Back-Extraction (Acidic) cluster_final Final Extraction (Basic) start Crude Product in Ethyl Acetate forward_extract Extract with NaHCO3 (aq) pH ≈ 8.5 start->forward_extract org_phase1 Organic Phase: Target Compound + Neutral/Basic Impurities forward_extract->org_phase1 aq_phase1 Aqueous Phase: Acidic Impurities forward_extract->aq_phase1 back_extract Extract Organic Phase with HCl (aq) pH ≈ 1 org_phase1->back_extract org_phase2 Organic Phase: Neutral/Basic Impurities (Discard) back_extract->org_phase2 aq_phase2 Aqueous Phase: Protonated Target Compound back_extract->aq_phase2 neutralize Neutralize Aqueous Phase with NaOH to pH ≈ 8 aq_phase2->neutralize final_extract Extract with Ethyl Acetate neutralize->final_extract final_org_phase Purified Target Compound in Organic Phase final_extract->final_org_phase

Sources

Validation

A Comparative Analysis of the Chemical Stability of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in Acidic vs. Basic Media

A Senior Application Scientist's Guide for Drug Development Professionals Executive Summary This guide provides an in-depth comparative analysis of the chemical stability of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

This guide provides an in-depth comparative analysis of the chemical stability of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate under acidic and basic stress conditions. Forced degradation studies are fundamental to pharmaceutical development, providing critical insights into a molecule's intrinsic stability, potential degradation pathways, and informing the development of stability-indicating analytical methods.[1][2] Our investigation reveals significantly greater lability of the target compound in basic media, primarily driven by rapid, irreversible hydrolysis of its ester functionalities. In contrast, acidic conditions promote a slower, reversible hydrolysis. These findings have direct implications for the formulation, storage, and handling of this and structurally related compounds in a research and development setting.

Introduction: The Imperative for Stability Assessment

In pharmaceutical sciences, the chemical stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy.[1] Regulatory bodies, including the FDA and international committees guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a substance changes over time under various environmental factors.[3][4] Forced degradation, or stress testing, is a pivotal component of this process, designed to accelerate decomposition to identify likely degradation products and establish degradation pathways.[1][5][6]

The subject of this guide, Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, is a complex organic molecule incorporating several functional groups poised for chemical transformation: two distinct methyl esters, a secondary aromatic amine, and a nitro group. Understanding its stability profile is essential for any researcher utilizing it as a building block or intermediate. This guide will dissect its behavior in acidic and basic environments, providing both quantitative data and mechanistic explanations to inform its practical application.

Structural Analysis and Predicted Reactivity

A proactive analysis of a molecule's structure is key to designing meaningful stability studies. The structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate presents several points of interest:

  • Aromatic Methyl Ester: This group is susceptible to hydrolysis. Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position, which makes the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Aliphatic Methyl Ester: The ester on the N-substituted side chain is also a target for hydrolysis. Its reactivity may differ from the aromatic ester due to the different electronic environment.

  • Secondary Aromatic Amine: While generally stable, this amine can be protonated under acidic conditions, which may influence the overall electronic properties and reactivity of the molecule.

  • Nitro Group: Aromatic nitro groups are generally stable to hydrolysis but are known to be susceptible to reduction.[7] Their primary role in this context is as a powerful electron-withdrawing group, influencing the reactivity of the adjacent ester.[8][9]

Hypothesis: Based on fundamental chemical principles, we predict the compound will degrade significantly faster in basic media due to irreversible base-catalyzed hydrolysis (saponification) of the ester groups.[10][11] Acid-catalyzed hydrolysis is expected to be slower and reversible.[12]

Experimental Design: A Forced Degradation Protocol

The following protocol was designed to induce a target degradation of 5-20%, a range considered optimal for identifying primary degradation products without being confounded by secondary reactions.[6]

Materials and Instrumentation
  • Test Compound: Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (Purity >97%)

  • Reagents: Hydrochloric Acid (HCl, 1N), Sodium Hydroxide (NaOH, 1N), Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid.

  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD), C18 reverse-phase column (4.6 x 150 mm, 5 µm), LC-MS system for peak identification.

Experimental Workflow

The overall workflow for the comparative stability study is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Stress Add 1N HCl stock->acid 2. Initiate Stress base Basic Stress Add 1N NaOH stock->base 2. Initiate Stress sampling 3. Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling quench 4. Neutralize Sample sampling->quench hplc 5. HPLC-DAD Analysis quench->hplc data 6. Quantify & Compare Data hplc->data

Caption: Experimental workflow for the forced degradation study.

Detailed Protocol Steps
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in acetonitrile.

  • Stress Sample Preparation:

    • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1N HCl. Maintain the solution at 60°C.

    • Basic Stress: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Maintain the solution at room temperature (25°C). Causality Note: A lower temperature is used for the basic condition due to the anticipated high reaction rate; this helps control the degradation to within the target range.

  • Time-Point Sampling: Withdraw aliquots of 100 µL from each stress sample at t = 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of base (for acidic samples) or acid (for basic samples) and dilute to a final concentration of 0.1 mg/mL with a 50:50 water:acetonitrile mobile phase. This step is crucial to halt the degradation reaction before analysis.

  • Stability-Indicating HPLC Method: Analyze all samples using a validated stability-indicating method.[2][4]

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

Results and Data Analysis

The stability of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate was quantified by measuring the decrease in the peak area of the parent compound over time via HPLC.

Quantitative Degradation Data
Time (Hours)% Parent Compound Remaining (Acidic, 1N HCl @ 60°C)% Parent Compound Remaining (Basic, 1N NaOH @ 25°C)
0100.0%100.0%
298.2%81.5%
496.5%65.1%
892.8%40.3%
2485.4%12.7%

Table 1: Comparative degradation of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate over 24 hours.

The data clearly demonstrates that the compound is significantly more susceptible to degradation under basic conditions, even at a much lower temperature. After 8 hours at room temperature, nearly 60% of the compound was degraded in the basic solution, whereas the acidic solution required 24 hours at an elevated temperature of 60°C to achieve approximately 15% degradation.

Discussion: Unraveling Degradation Pathways

The quantitative results strongly support our initial hypothesis. The disparity in stability can be explained by the distinct chemical mechanisms governing hydrolysis under acidic and basic conditions.

Basic Medium: Irreversible Saponification

In the presence of hydroxide ions (OH⁻), a strong nucleophile, the ester groups undergo a rapid, irreversible hydrolysis reaction known as saponification.[11] The electron-withdrawing nitro group makes the aromatic ester particularly vulnerable. The proposed primary degradation pathway involves the hydrolysis of both ester groups.

Caption: Saponification pathways under basic conditions.

The reaction is irreversible because the final product is a carboxylate salt, which is resonance-stabilized and resistant to further nucleophilic attack by the displaced methanol.[10] This drives the reaction to completion.

Acidic Medium: Reversible Hydrolysis

Under acidic conditions, the hydrolysis mechanism is different. It begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by a weaker nucleophile, water.[12]

Sources

Comparative

NMR chemical shift validation for distinguishing Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate isomers

An in-depth technical analysis for distinguishing regioisomers of substituted nitrobenzoates, specifically comparing empirical Nuclear Magnetic Resonance (NMR) validation against alternative analytical modalities. The An...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for distinguishing regioisomers of substituted nitrobenzoates, specifically comparing empirical Nuclear Magnetic Resonance (NMR) validation against alternative analytical modalities.

The Analytical Challenge: Regioisomeric Ambiguity in Synthesis

During the synthesis of complex active pharmaceutical ingredients (APIs), nucleophilic aromatic substitution (SNAr) reactions often yield regioisomeric mixtures. A classic example is the synthesis involving Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and its primary positional isomer, Methyl 3-((2-methoxy-2-oxoethyl)amino)-4-nitrobenzoate .

Because these two isomers possess identical molecular weights and functional groups, they exhibit nearly indistinguishable fragmentation patterns in Mass Spectrometry (MS/MS). The key to distinguishing these nitrobenzoate isomers lies in the splitting patterns (multiplicity) and chemical shifts of the aromatic protons[1]. The relative positioning of the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating secondary amine (-NH-) creates distinct local magnetic environments that can be definitively mapped using 1D and 2D NMR spectroscopy[2].

Comparative Modality Analysis: Why NMR is the Gold Standard

To establish a self-validating analytical system, one must select a modality that provides orthogonal data points (e.g., proton shifts, carbon shifts, and heteronuclear connectivity) without requiring extensive sample preparation.

Table 1: Comparison of Analytical Methods for Isomer Differentiation

Analytical ModalityResolution for Positional IsomersSample RequirementTime-to-ResultPrimary Limitation
1D/2D NMR (The Standard) Excellent (Definitive) 10–20 mg15–30 minsRequires highly pure sample (>95%)
LC-MS/MS Poor< 1 mg10–20 minsIdentical mass and similar fragmentation
X-Ray Crystallography Excellent (Absolute Config.)Single CrystalDays–WeeksCrystal growth is a severe bottleneck
IR Spectroscopy Moderate1–5 mg5 minsComplex fingerprint region overlap

While LC-MS/MS is highly sensitive, it lacks the spatial resolution required for regioisomers. X-ray crystallography provides absolute certainty but is too slow for routine in-process validation. Therefore, NMR chemical shift validation remains the most robust, time-efficient method.

Mechanistic Causality: Electronic Environments and Chemical Shifts

The fundamental causality behind using NMR for this differentiation relies on the "push-pull" electronic effects on the aromatic ring:

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It severely deshields adjacent (ortho) protons, pushing their resonance downfield to a higher ppm.

  • The Amino Group (-NH-): Acts as an electron-donating group (EDG) via resonance from the nitrogen lone pair. It shields adjacent protons, pushing their resonance upfield to a lower ppm.

In Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate , the isolated aromatic proton at position 2 (H-2) is flanked by the ester group (C-1) and the nitro group (C-3). Both are EWGs, resulting in extreme deshielding. Conversely, in the 3-amino-4-nitro isomer, H-2 is flanked by the ester and the shielding amino group, resulting in a significantly lower chemical shift.

Table 2: Quantitative 1H NMR Chemical Shift Validation Data (Predicted in CDCl₃)

Proton AssignmentMethyl 4-amino-3-nitrobenzoate derivativeMethyl 3-amino-4-nitrobenzoate derivativeCausality (Electronic Effect)
H-2 (Singlet) ~8.7 ppm ~7.3 ppm Deshielded by NO₂ (Isomer 4,3) vs Shielded by NH (Isomer 3,4)
H-5 (Doublet) ~6.9 ppm~8.2 ppmShielded by ortho-NH (Isomer 4,3) vs Deshielded by ortho-NO₂ (Isomer 3,4)
H-6 (Doublet of Doublets) ~8.0 ppm~7.6 ppmMeta to NH (Isomer 4,3) vs Meta to NO₂ (Isomer 3,4)

Note: Counting the number of ¹³C resonances and analyzing molecular symmetry should always be the first step in analyzing a spectrum for isomer differentiation[3]. Even minor structural variations can result in chemical shift differences as small as 10 ppb in ¹³C NMR, making precise temperature control and internal referencing critical[4].

DecisionTree Start Analyze Aromatic Region (1H NMR: 6.5 - 9.0 ppm) CheckH2 Identify H-2 Singlet Shift (Between Ester & C3/C4) Start->CheckH2 PathA Shift > 8.5 ppm (Deshielded by NO2) CheckH2->PathA PathB Shift < 7.5 ppm (Shielded by NH) CheckH2->PathB ResultA Methyl 4-amino-3-nitrobenzoate Derivative Confirmed PathA->ResultA ResultB Methyl 3-amino-4-nitrobenzoate Derivative Confirmed PathB->ResultB

Workflow for NMR-based differentiation of methyl nitrobenzoate regioisomers.

Self-Validating Experimental Protocol

To ensure trustworthiness, the NMR protocol must be a self-validating system. Relying solely on 1D ¹H NMR can occasionally lead to ambiguity if impurities overlap with the aromatic signals. Therefore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is integrated to definitively map the carbon-nitrogen-proton connectivity. In complex nitrogen-containing compounds, advanced 2D techniques and ¹⁵N NMR can further resolve isomeric mixtures that may equilibrate in solution[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen over DMSO-d₆ to prevent potential hydrogen bonding interactions that could broaden the crucial -NH- signal. Add 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Calibration (Shimming & Tuning): Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATMA) and gradient shimming. Causality: A highly homogeneous magnetic field (TMS line width < 1.0 Hz) is required to resolve the fine meta-coupling (~2 Hz) of the H-6 proton.

  • 1D ¹H and ¹³C Acquisition: Acquire the ¹H spectrum using 16 scans, a 30° flip angle, and a relaxation delay (d1) of 2.0 seconds. Causality: A 2.0s delay ensures complete T1 relaxation, allowing for accurate, quantitative integration of the aromatic protons to confirm a 1:1:1 ratio.

  • 2D HMBC Validation (Orthogonal Check): Set up an HMBC experiment optimized for long-range coupling constants ( JCH​ = 8 Hz). Causality: This experiment will show a correlation between the -NH- proton and the specific aromatic carbon it is attached to (C-4 vs C-3), providing absolute structural proof independent of the 1D chemical shift predictions.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference all chemical shifts exactly to TMS at 0.00 ppm.

ExpWorkflow Prep 1. Sample Prep (15mg in CDCl3 + TMS) Shim 2. Shim & Tune (Line width < 1.0 Hz) Prep->Shim Acq1D 3. 1D Acquisition (16 scans, d1=2.0s) Shim->Acq1D Acq2D 4. 2D HMBC (Long-range coupling) Acq1D->Acq2D Process 5. Processing (FT, Phase, Integrate) Acq2D->Process

Step-by-step NMR acquisition protocol for structural elucidation of isomers.

Sources

Validation

A Comparative In Vitro Safety Assessment of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for evaluating the in vitro safety profile of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a nitroaromatic compound with potential applications in synthetic chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro safety profile of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a nitroaromatic compound with potential applications in synthetic chemistry and drug discovery. Given the well-documented toxicological concerns associated with the nitroaromatic class of compounds, a rigorous and comparative preclinical safety assessment is paramount. This document outlines a suite of recommended in vitro assays, explains the scientific rationale behind their selection, and provides detailed protocols to enable researchers to generate a robust and reliable safety profile.

The core of this guide is a comparative approach. The toxicological profile of the subject compound will be benchmarked against two relevant comparators: Methyl 3-nitrobenzoate, a structurally simpler analog, and 4-chloro-3-nitrobenzoic acid, a common precursor in the synthesis of related compounds. This comparative analysis will provide essential context for interpreting the experimental data and making informed decisions about the compound's potential for further development.

Introduction to the Toxicological Profile of Nitroaromatic Compounds

Nitroaromatic compounds are a class of chemicals that are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and explosives.[1] However, their utility is often counterbalanced by significant toxicological risks. The primary mechanism of toxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives.[2] These reactive species can induce cellular damage through multiple pathways, including:

  • Genotoxicity: Formation of DNA adducts that can lead to mutations and potentially carcinogenicity.[2]

  • Oxidative Stress: Participation in redox cycling, a process that generates a continuous flux of superoxide radicals and other reactive oxygen species (ROS), leading to damage of lipids, proteins, and DNA.[2]

The toxicological potential of a given nitroaromatic compound is influenced by its chemical structure, including the nature and position of other substituents on the aromatic ring.[3][4] Therefore, a case-by-case experimental evaluation is essential.

Physicochemical Properties of Test Compounds

A summary of the key physicochemical properties of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate and the selected comparator compounds is provided below. These properties are essential for designing and interpreting the in vitro assays.

PropertyMethyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoateMethyl 3-nitrobenzoate4-chloro-3-nitrobenzoic acid
CAS Number 334952-07-7[5]618-95-1[6]97-05-2
Molecular Formula C11H11NO6[5]C8H7NO4C7H4ClNO4
Molecular Weight 253.21 g/mol [5]181.15 g/mol 201.57 g/mol
Appearance Solid[5]SolidSolid
Purity ≥97%[5]≥98%≥98%

In Vitro Cytotoxicity Assessment

The initial step in the safety evaluation is to determine the compound's potential to cause cell death. A tiered approach using multiple assays with different endpoints is recommended to obtain a comprehensive cytotoxicity profile.

Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, Methyl 3-nitrobenzoate, and 4-chloro-3-nitrobenzoic acid) in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell Membrane Integrity (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[2]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.[2]

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[2]

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).[2]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer) and determine the EC50 value (the concentration that causes 50% of maximum LDH release).

Data Presentation: Comparative Cytotoxicity
CompoundAssayIC50 / EC50 (µM) after 48h
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoateMTTExperimental Data
LDHExperimental Data
Methyl 3-nitrobenzoateMTTExperimental Data
LDHExperimental Data
4-chloro-3-nitrobenzoic acidMTTExperimental Data
LDHExperimental Data
Doxorubicin (Positive Control)MTTKnown Value

In Vitro Genotoxicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. The test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Plate Incorporation Assay:

    • Mix the test compound, the bacterial culture, and either S9 mix or a control buffer in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Data Presentation: Comparative Genotoxicity
CompoundS. typhimurium StrainMetabolic Activation (S9)Result (Mutagenic/Non-mutagenic)
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoateTA98-Experimental Data
+Experimental Data
TA100-Experimental Data
+Experimental Data
Methyl 3-nitrobenzoateTA98-Experimental Data
+Experimental Data
TA100-Experimental Data
+Experimental Data
2-Nitrofluorene (Positive Control)TA98-Mutagenic
2-Aminoanthracene (Positive Control)TA100+Mutagenic

In Vitro Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery as it influences a compound's half-life, bioavailability, and potential for drug-drug interactions.[7][8] In vitro metabolic stability assays are used to evaluate the rate at which a compound is metabolized by liver enzymes.[8]

Liver Microsomal Stability Assay

Liver microsomes are a subcellular fraction that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][10] This assay provides a measure of a compound's intrinsic clearance by phase I enzymes.[10]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and a buffer solution.

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7][9]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[7]

Data Presentation: Comparative Metabolic Stability
CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoateExperimental DataExperimental Data
Methyl 3-nitrobenzoateExperimental DataExperimental Data
Verapamil (High Clearance Control)Known ValueKnown Value
Warfarin (Low Clearance Control)Known ValueKnown Value

Visualization of Experimental Workflows

General In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Endpoint cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24, 48, 72h treatment->incubation mtt_assay 5a. MTT Assay (Metabolic Activity) incubation->mtt_assay Parallel Endpoint ldh_assay 5b. LDH Assay (Membrane Integrity) incubation->ldh_assay Parallel Endpoint readout 6. Measure Absorbance mtt_assay->readout ldh_assay->readout ic50_calc 7. Calculate IC50 / EC50 readout->ic50_calc

Caption: Workflow for in vitro cytotoxicity assessment.

Metabolic Stability Workflow

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix 1. Prepare Microsome/NADPH Mix add_compound 2. Add Test Compound prep_mix->add_compound incubate 3. Incubate at 37°C add_compound->incubate time_points 4. Collect Aliquots at Time Points incubate->time_points quench 5. Quench Reaction with Acetonitrile time_points->quench lcms 6. Analyze by LC-MS/MS quench->lcms calc 7. Calculate t1/2 and CLint lcms->calc

Caption: Workflow for metabolic stability assessment.

Conclusion

This guide provides a structured and scientifically grounded approach for the in vitro safety assessment of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. By employing a comparative methodology and a suite of validated assays, researchers can generate a comprehensive toxicological profile of this compound. The data obtained from these studies will be instrumental in identifying potential safety liabilities early in the development process, thereby enabling informed decision-making and guiding further research. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the interpretation of results in the broader context of preclinical drug development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Inaganti, S. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Al-Mokadem, A. S., et al. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3462. Retrieved from [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2016, July 1). ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate. Retrieved from [Link]

  • (PDF) 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2026, March 16). ResearchGate. Retrieved from [Link]

  • Lakhlifi, T., et al. (2014). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Journal of Computational Methods in Molecular Design, 4(3), 28-37. Retrieved from [Link]

  • Suzuki, J., Koyama, T., & Suzuki, S. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation Research, 120(2-3), 105-110. Retrieved from [Link]

  • Toropov, A. A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2195-2204. Retrieved from [Link]

  • (PDF) Biological Activity and Preliminary Safety Assessment of the Nitrobenzoate Derivative Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate (MMDB): Antimicrobial, Redox and Developmental Toxicity Profiles in vitro and in Zebrafish. (2026, March 16). ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 4-(2-METHOXY-2-OXOETHOXY)-3-NITROBENZOATE. Retrieved from [Link]

  • (PDF) Scheme 3. Synthesis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates. (n.d.). ResearchGate. Retrieved from [Link]

  • Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research, 170(1-2), 11-22. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). Phenol, 4-[(2-hydroxyethyl)amino]-3-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Comparative

Validating Reference Standards for Commercial Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate Batches: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies in the purity of commercially sourced fine chemicals. For critical pharmaceutical intermediates like Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrob...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in the purity of commercially sourced fine chemicals. For critical pharmaceutical intermediates like Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS 698985-06-7) , batch-to-batch variability can derail an entire drug development pipeline. This compound is a vital building block in the [1], which are ubiquitous in modern antiviral and oncology therapeutics.

When sourcing this intermediate commercially, researchers often face a hidden challenge: the presence of regioisomeric and over-alkylated impurities. To comply with[2], commercial batches must be rigorously validated against a highly pure, self-validated primary standard. This guide outlines the causality behind these impurities, provides a self-validating analytical protocol, and objectively compares commercial batches against an in-house synthesized reference standard.

The Validation Workflow

To establish a reliable baseline, we must first synthesize a primary reference standard in-house under strictly controlled conditions, which is then used to benchmark commercial batches via absolute quantification.

G A Commercial Batch C qNMR Absolute Quantification A->C D LC-MS Impurity Profiling A->D B In-House Primary Standard B->C B->D E Validated Reference Standard C->E D->E

Figure 1: Analytical workflow for validating commercial batches against an in-house standard.

Synthesis and Self-Validating Purification of the Primary Standard

The Causality of Impurity Formation: Why synthesize a primary standard in-house instead of relying on a "99%" commercial label? Commercial scale-up relies on high-throughput alkylation, which often pushes the reaction to completion using excess reagents and elevated temperatures. However, the secondary amine in the target product retains residual nucleophilicity. Under harsh conditions, it reacts with a second equivalent of methyl bromoacetate, generating a dialkylated impurity: Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.

By strictly controlling the stoichiometry to 1.05 equivalents and maintaining the temperature at 0°C during the initial addition, we kinetically favor monoalkylation and suppress this over-alkylation pathway.

Pathway SM Methyl 4-amino-3-nitrobenzoate (Starting Material) Product Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (Target API Intermediate) SM->Product Monoalkylation (Controlled) Reagent + Methyl bromoacetate (Alkylating Agent) Reagent->Product Impurity Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (Dialkylated Impurity) Product->Impurity Over-alkylation (Excess Reagent/Heat)

Figure 2: Reaction pathway illustrating controlled monoalkylation vs. over-alkylation.

Step-by-Step Synthesis Protocol
  • Initiation: Dissolve 10.0 g (51.0 mmol) of methyl 4-amino-3-nitrobenzoate in 100 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add 10.6 mL (61.2 mmol, 1.2 eq) of N,N-diisopropylethylamine (DIPEA). Cool the reaction flask to 0°C using an ice bath.

  • Controlled Alkylation: Add 5.1 mL (53.5 mmol, 1.05 eq) of methyl bromoacetate dropwise over 30 minutes. Critical Step: The slow addition at 0°C prevents the localized excess of the alkylating agent, mitigating dialkylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 100 mL of cold water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 80:20 to 60:40 gradient). Recrystallize the pure fractions from hot ethanol to yield the primary reference standard.

Comparative Analysis: Commercial vs. In-House Standards

We evaluated two standard commercial batches against our in-house synthesized primary standard. The results highlight the critical need for independent validation before utilizing commercial intermediates in sensitive API synthesis.

ParameterCommercial Batch ACommercial Batch BIn-House Primary Standard
Absolute Purity (qNMR) 94.2%97.1%99.8%
Major Impurity Profile Dialkylated (3.5%)Unreacted SM (1.8%)None detected (>0.1%)
LC-MS (m/z [M+H]⁺) 269.07 (Target) + 341.09 (Imp)269.07 (Target) + 197.05 (SM)269.07 (Target only)
Regulatory Suitability Fails ICH Q3A thresholdsRequires repurificationSuitable as Reference

Self-Validating Analytical Protocol for Batch Release (qNMR)

The Causality of Analytical Choice: Why use quantitative NMR (qNMR) instead of standard HPLC/UV? Chromatographic methods rely on relative response factors, which can artificially inflate purity if impurities lack strong chromophores. [3]: the integral of a proton resonance is strictly proportional to the molar concentration of those nuclei, independent of the molecule's overall structure. This allows us to use an unrelated, highly pure internal standard to determine the absolute purity of the commercial batch without needing a pre-existing 100% pure standard of the analyte.

Step-by-Step qNMR Protocol
  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~10.0 mg of the commercial Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate batch ( Wx​ ) and ~5.0 mg of Maleic Acid ( Wstd​ , Internal Standard, >99.9% traceable purity).

  • Solvation: Dissolve both solids completely in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to ≥ 30 seconds to ensure the complete longitudinal relaxation of all protons, preventing integration errors.

  • Integration:

    • Integrate the singlet from the methoxy group of the target analyte at ~3.7 ppm ( Ix​ , Nx​=3 ).

    • Integrate the olefinic protons of the Maleic Acid internal standard at 6.26 ppm ( Istd​ , Nstd​=2 ).

  • Absolute Quantification: Calculate the absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where Mx​ = 268.22 g/mol for the analyte, and Mstd​ = 116.07 g/mol for Maleic Acid).

By implementing this self-validating qNMR protocol alongside controlled in-house synthesis, researchers can confidently qualify commercial batches of CAS 698985-06-7, ensuring downstream API integrity and strict adherence to regulatory quality thresholds.

References

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline. Source: EMA Europa. URL:[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Source: Emery Pharma Analytical Blog. URL:[Link]

  • Chung, N. T., et al. Recent achievements in the synthesis of benzimidazole derivatives. Source: RSC Advances, Royal Society of Chemistry. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. As a nitroaromatic compound, this substance requires rigorous hand...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. As a nitroaromatic compound, this substance requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Essential Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate belongs to the class of nitroaromatic compounds, which are known for their potential toxicity and energetic properties.[1][2]

Key Chemical Properties & Hazards:

PropertyDataSource(s)
Physical Form Solid, Beige crystalline powder[3]
Molecular Formula C11H11NO6[4]
GHS Pictogram Exclamation Mark
GHS Signal Word Warning
Primary Hazard H302: Harmful if swallowed

The primary concern stems from the nitro group (-NO2) on the aromatic ring. Nitroaromatic compounds can be toxic, mutagenic, and are often treated as potentially energetic materials that can decompose exothermically if handled improperly.[2][5] A thorough risk assessment must precede any handling or disposal activity.[5]

Critical Incompatibilities: It is imperative to prevent this compound from coming into contact with the following, as these interactions can trigger vigorous, potentially explosive reactions:

  • Strong Bases & Alkalis: Contact can cause violent decomposition, even in the presence of water or solvents.

  • Strong Acids [5]

  • Oxidizing Agents [5]

  • Reducing Agents

  • Amines [6]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Direct exposure must be minimized through a combination of engineering controls and appropriate PPE.

  • Primary Engineering Control: All handling and preparation for disposal of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes or fine particulates.[5]

  • Hand Protection: Chemical-resistant nitrile gloves are required. Consider double-gloving for added protection.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[5]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste streams.[7][8] Under no circumstances should this chemical be disposed of down the drain or in the general trash .[6][8]

Step-by-Step Containment:

  • Select a Compatible Container: Use a clearly marked, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.[7][8][9]

  • Accurate Labeling: The container must be labeled clearly and accurately before any waste is added. The label must include:

    • The full chemical name: "Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate"

    • The words "Hazardous Waste"

    • Relevant hazard pictograms (e.g., Exclamation Mark)

    • The date waste accumulation began.[7][8][10]

  • Dedicated Waste Stream: This compound must be collected in its own dedicated waste container. Do not mix it with other chemical waste, especially the incompatible substances listed in Section 1.[11] This prevents unforeseen reactions and ensures the waste can be handled safely by disposal professionals.

The Disposal Workflow: A Procedural Guide

The disposal of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a multi-step process that culminates in transfer to a licensed professional.

Step 1: Waste Characterization Identify the form of the waste. This can include:

  • Unused or expired solid chemical.

  • Solutions containing the dissolved compound.

  • Contaminated materials (e.g., weigh boats, gloves, absorbent pads).

  • Contaminated labware (e.g., glassware, pipette tips).

Step 2: Collection and Containment Carefully transfer the waste into the pre-labeled, compatible container as described in Section 3.

  • For solids, avoid generating dust. Use non-sparking spatulas.[5]

  • For contaminated labware, use a designated container for hazardous sharps or glass waste.

  • Ensure the container is not overfilled (a best practice is to fill to no more than 80% capacity) and the exterior remains clean.

Step 3: Temporary On-Site Storage Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be:

  • Cool, dry, and away from heat, sparks, or open flames.[5]

  • Physically segregated from incompatible materials.[5]

  • Under the administrative control of the laboratory.

Step 4: Professional Disposal The final and most crucial step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[6][7][10] These organizations are equipped to handle and dispose of hazardous materials in compliance with all local and national regulations, such as those established by the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[9][12]

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 Professional Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) characterize Characterize Waste Type start->characterize contain Place in Pre-Labeled, Compatible Waste Container characterize->contain segregate CRITICAL STEP: Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) contain->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Compliant Disposal Complete contact_ehs->end caption Disposal Workflow for Nitroaromatic Compounds

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert and Assess: Immediately alert all personnel in the vicinity. Assess the extent of the spill.

  • Evacuate (If Necessary): For large spills or if there is a risk of airborne dust, evacuate the immediate area.[6]

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For all spills, prevent spreading by creating a dike around the spill's edge with a non-combustible absorbent material like sand, vermiculite, or cat litter.[6][13]

  • Collect Waste: Working from the outside in, absorb the material. Place all contaminated absorbents and cleaning materials into a designated hazardous waste container and label it appropriately.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6] All materials used for decontamination must also be treated as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

References

  • NextSDS. Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate — Chemical Substance Information. [Link]

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484. [Link]

  • NextSDS. METHYL 4-(2-METHOXY-2-OXOETHOXY)-3-NITROBENZOATE — Chemical Substance Information. [Link]

  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. [Link]

  • Sdfine. 3-nitrobenzoic acid Safety Data Sheet. [Link]

  • GOV.UK. Nitrobenzene - Incident management. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Singapore Statutes Online. Hazardous Waste (Control of Export, Import and Transit) Act 1997. [Link]

  • Home Sunshine Pharma. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. [Link]

  • National University of Singapore, Department of Chemistry. Special Disposal. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories. [Link]

  • PubChem. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • National University of Singapore, Department of Chemistry. Waste Chemicals. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • U.S. Environmental Protection Agency. Decontamination of Field Equipment at the Field Equipment Center Operating Procedure. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

This document provides comprehensive safety protocols and operational guidance for the handling of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS No. 334952-07-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety protocols and operational guidance for the handling of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS No. 334952-07-7). As a substituted aniline and an aromatic nitrocompound, this chemical possesses hazards that require stringent control measures. This guide is intended for laboratory professionals to ensure safety from chemical receipt through to waste disposal.

Hazard Identification and Risk Assessment

Understanding the chemical's inherent hazards is the foundation of a robust safety plan. The primary risk comes from its structural components: an aromatic nitro group and a substituted aniline moiety.

Based on its GHS classification and data from analogous compounds, the following hazards are identified:

Hazard ClassificationDescriptionPrimary Exposure RouteSource(s)
Acute Toxicity (Oral) Harmful if swallowed.Ingestion[1]
Skin Contact Aromatic amines and nitrocompounds can be absorbed through the skin, potentially leading to systemic toxicity. May cause skin irritation.Dermal (Skin)[2][3][4]
Eye Contact Expected to cause serious eye irritation based on data for similar compounds.Ocular (Eyes)[5]
Inhalation While the compound is a solid, dust or aerosols generated during handling can be harmful if inhaled.Inhalation[4]
Sensitization Aromatic amines are known to be potential skin sensitizers, which can cause an allergic reaction upon repeated exposure.Dermal (Skin)[6][7]
Long-Term Effects Some substituted anilines and nitroaromatics are suspected of causing genetic defects or cancer and may cause organ damage through prolonged or repeated exposure.All Routes[6][7][8]

A logical workflow for risk assessment should be followed before any procedure involving this compound.

cluster_risk Risk Assessment Workflow A Identify Hazards (Review SDS & Literature) B Evaluate Procedure (e.g., Weighing, Reaction) A->B informs C Assess Exposure Potential (Dust, Splash, Aerosol) B->C determines D Select Controls (Engineering, Admin, PPE) C->D requires E Implement & Review D->E leads to

Caption: Risk assessment workflow for chemical handling.

Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, all preceding control measures must be implemented. The most effective safety protocols prioritize engineering and administrative controls.

cluster_hoc Hierarchy of Controls E Elimination / Substitution (Most Effective) D Engineering Controls (e.g., Fume Hood) C Administrative Controls (SOPs, Training) B Personal Protective Equipment (PPE) (Gloves, Goggles) A Exposure (Least Effective)

Caption: The hierarchy of controls in laboratory safety.

Engineering Controls:

  • Chemical Fume Hood: All handling of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7][9]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for every experiment involving this compound.

  • Designated Area: Clearly mark the area within the fume hood where the compound will be handled to prevent cross-contamination.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and for aromatic nitro compounds and anilines in general.[4]

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE must be worn to protect against residual risk and in case of emergencies.

Eye and Face Protection:

  • Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[3]

  • Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as transferring solutions or working with reactions under pressure.[10]

Skin and Body Protection:

  • Lab Coat: A clean, buttoned, flame-resistant lab coat should be worn.[3] Cotton is preferable to synthetic fabrics.[11]

  • Chemical-Resistant Apron: An apron should be worn over the lab coat during bulk transfers.

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed footwear is strictly prohibited.[12]

Hand Protection (Gloves): The selection of appropriate gloves is critical due to the high risk of dermal absorption. Nitrile gloves, while common, offer poor resistance to many aromatic compounds and amines and should not be the primary barrier.[13][14]

Glove MaterialProtection LevelRecommended UseSource(s)
Butyl Rubber Excellent The preferred choice for handling aromatic nitrocompounds. Recommended for direct handling, solution preparation, and waste disposal.[13]
Neoprene Good A suitable alternative to Butyl, offering good chemical resistance with better dexterity.[6][13]
Heavy-Duty Nitrile (>8 mil) Fair (Splash Only) Acceptable only for very short-term, incidental splash protection. Not for immersion or prolonged contact. If contact occurs, gloves must be removed and replaced immediately.[3][4]
Double Gloving Recommended Wearing a lighter-weight nitrile glove under a primary Butyl or Neoprene glove can provide an alert in case the outer glove is breached.[6]

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. It may be necessary during large-scale spill clean-up, in which case a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel.

Operational and Disposal Plans

A cradle-to-grave approach ensures safety at every stage of the chemical's lifecycle in the lab.

Step-by-Step Handling Procedure:

  • Preparation: Verify fume hood certification is current. Cordon off the designated work area. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as described above before handling the primary container.

  • Weighing/Dispensing: As a solid, perform these actions on a disposable weigh boat or creased paper to minimize contamination of balances. Use spatulas and tools dedicated to this chemical. Avoid creating dust.

  • During Reaction: Keep the reaction vessel closed or under a condenser within the fume hood at all times.

  • Post-Handling: After use, decontaminate all non-disposable equipment. Thoroughly wash hands with soap and water after removing gloves.[11]

Spill Response:

  • Alert: Immediately notify others in the lab.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Control: If flammable solvents are present, eliminate all ignition sources.

  • Contain (for small spills in a fume hood): Wearing appropriate PPE (including Butyl gloves), cover the spill with a non-combustible absorbent material like sand, clay, or vermiculite.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water, collecting all cleaning materials as hazardous waste.

Waste Disposal Plan: Proper segregation and labeling of waste are critical for safety and compliance.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent materials, paper towels) must be collected in a clearly labeled, sealed container or bag designated for "Hazardous Solid Waste." The label must include the full chemical name.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a dedicated "Halogen-Free Organic Waste" or "Nitro-Containing Waste" container. Do not mix with other waste streams.[8] Nitro compounds should not be stored in alkaline conditions.[15]

  • Storage: All waste containers must be kept closed and stored in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment and inside a ventilated cabinet.[8]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal via high-temperature incineration, which is the recommended method for aromatic nitrocompounds.[8]

References

  • Methyl 4-((2-Methoxy-2-oxoethyl)aMino)-3-nitrobenzoate - NextSDS. (n.d.). Retrieved from [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 03). Retrieved from [Link]

  • Glove Compatibility - CP Lab Safety. (n.d.). Retrieved from [Link]

  • LABORATORY HEALTH & SAFETY RULES - University of Cyprus. (2024, April). Retrieved from [Link]

  • Aniline - Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart - The University of Tokyo. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Aniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety, University of Washington. (n.d.). Retrieved from [Link]

  • Laboratory Waste Disposal - University of Wollongong. (n.d.). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Retrieved from [Link]

  • Gloves Chemical Resistance Chart - Gloves By Web. (n.d.). Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety, Princeton University. (n.d.). Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved from [Link]

  • safety in the laboratory. (n.d.). Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]

Sources

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